Cloethocarb
Description
This compound is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(2-chloro-1-methoxyethoxy)phenyl] N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4/c1-13-11(14)17-9-6-4-3-5-8(9)16-10(7-12)15-2/h3-6,10H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITWUHDDNUVBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1OC(CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041791 | |
| Record name | Cloethocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51487-69-5 | |
| Record name | Cloethocarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51487-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloethocarb [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051487695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloethocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(2-chloro-1-methoxyethoxy)phenyl methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOETHOCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVH4P57R5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cloethocarb: A Technical Overview of its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical structure and fundamental properties of Cloethocarb, a carbamate pesticide. The information is presented to support research and development activities within the scientific community.
Chemical Identity and Structure
This compound is chemically classified as a phenyl carbamate insecticide, nematicide, and molluscicide.[1] Its systematic IUPAC name is [2-(2-chloro-1-methoxyethoxy)phenyl] N-methylcarbamate.[2] The technical grade of this compound is a racemic mixture, containing two enantiomers (R and S configurations) due to a single chiral center in its structure.[3]
The key identifiers and structural information for this compound are summarized in the table below.
| Identifier | Value | Source |
| Molecular Formula | C₁₁H₁₄ClNO₄ | [2][4] |
| Molecular Weight | 259.68 g/mol | |
| IUPAC Name | [2-(2-chloro-1-methoxyethoxy)phenyl] N-methylcarbamate | |
| CAS Registry Number | 51487-69-5 | |
| Canonical SMILES | CNC(=O)OC1=CC=CC=C1OC(CCl)OC | |
| InChI Key | PITWUHDDNUVBPT-UHFFFAOYSA-N |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization illustrates the arrangement of atoms and bonds, including the carbamate group, the aromatic ring, and the chloro-methoxyethoxy side chain.
References
Cloethocarb: A Comprehensive Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloethocarb is a carbamate insecticide, a class of pesticides that function by inhibiting the acetylcholinesterase (AChE) enzyme.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental protocols for their determination and analysis. The information presented is intended to support research, development, and risk assessment activities related to this compound.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its environmental fate, transport, and biological interactions.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2-(2-chloro-1-methoxyethoxy)phenyl methylcarbamate |
| CAS Number | 51487-69-5 |
| Synonyms | BAS 263 I, Lance |
| Molecular Formula | C₁₁H₁₄ClNO₄ |
| Molecular Weight | 259.69 g/mol |
| Chemical Structure |
|
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical State | White powder[1] |
| Melting Point | 80 °C[1] |
| Boiling Point | Data not available (decomposes) |
| Water Solubility | 1300 mg/L (at 20 °C)[1] |
| Vapor Pressure | Non-volatile[1] |
| Log P (Octanol-Water Partition Coefficient) | 1.4 |
Mode of Action: Acetylcholinesterase Inhibition
This compound, like other carbamate insecticides, exerts its toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses.
By binding to the active site of AChE, this compound prevents the breakdown of ACh. The accumulation of excess ACh in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in neurotoxicity and ultimately, the death of the insect.
Experimental Protocols
This section outlines the methodologies for determining the key physicochemical properties of this compound, its analysis in environmental samples, and the assessment of its biological activity.
Determination of Physicochemical Properties
The melting point of this compound can be determined using the capillary method as described in OECD Guideline 102. A small, powdered sample of the substance is packed into a capillary tube and heated in a calibrated apparatus. The temperature range from the initial melting of the sample to its complete liquefaction is recorded as the melting point.
The water solubility of this compound can be determined using the column elution method or the flask method as outlined in OECD Guideline 105. For a substance with solubility in the range of this compound, the flask method is appropriate. A supersaturated solution of this compound in water is prepared and allowed to equilibrate at a constant temperature (e.g., 20 °C). After equilibration, the concentration of this compound in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
As this compound is described as non-volatile, its vapor pressure is expected to be very low. The vapor pressure can be measured using a method suitable for low volatility substances, such as the gas saturation method described in OECD Guideline 104. A stream of inert gas is passed through or over the substance at a known flow rate, and the amount of substance transported by the gas is determined. The vapor pressure is then calculated from the mass of the substance and the volume of the gas.
Analytical Methodology for Residue Analysis
The determination of this compound residues in environmental matrices like soil and water typically involves extraction, cleanup, and instrumental analysis.
Protocol:
-
Extraction: A representative sample (e.g., 10 g of soil or 100 mL of water) is extracted with a suitable organic solvent, such as acetonitrile, to transfer the this compound from the matrix into the solvent phase.
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Cleanup: The extract is then passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering co-extractives.
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Concentration: The cleaned extract is concentrated to a small volume, typically under a gentle stream of nitrogen.
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Analysis: The concentrated extract is analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.
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Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a calibration curve prepared from certified reference standards.
Acetylcholinesterase Inhibition Assay
The inhibitory activity of this compound on acetylcholinesterase can be determined using a colorimetric assay based on Ellman's method.
Protocol:
-
Reagent Preparation: Prepare a solution of acetylcholinesterase, the substrate acetylthiocholine (ATCh), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure:
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In a 96-well microplate, add the AChE solution and a solution of this compound at various concentrations.
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Incubate for a defined period to allow the inhibitor to bind to the enzyme.
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Initiate the enzymatic reaction by adding ATCh and DTNB.
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The hydrolysis of ATCh by uninhibited AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
-
Measurement: The absorbance of the yellow product is measured spectrophotometrically at 412 nm over time.
-
Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition by this compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined.
Conclusion
This technical guide provides a comprehensive summary of the physical and chemical properties of this compound, its mode of action, and detailed experimental protocols for its analysis and characterization. The structured data and methodologies presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this carbamate insecticide. Adherence to standardized protocols is essential for generating reliable and reproducible data for scientific research and regulatory purposes.
References
Cloethocarb's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Acetylcholinesterase and its Inhibition
Acetylcholinesterase (AChE) is a serine hydrolase that plays a pivotal role in terminating nerve impulses at cholinergic synapses. It catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, thereby preventing continuous stimulation of the postsynaptic membrane. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors and subsequent neurotoxicity. This mechanism is the primary mode of action for carbamate insecticides like cloethocarb.
The Molecular Mechanism of this compound Inhibition
As a carbamate insecticide, this compound acts as a reversible inhibitor of acetylcholinesterase. The mechanism involves a two-step process:
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Formation of a Reversible Enzyme-Inhibitor Complex: this compound initially binds to the active site of AChE, forming a non-covalent Michaelis-Menten complex. This binding is guided by structural homologies between this compound and the natural substrate, acetylcholine.
-
Carbamoylation of the Active Site: Following the initial binding, the carbamoyl moiety of this compound is transferred to the hydroxyl group of the serine residue (Ser200) within the catalytic triad of the AChE active site. This reaction forms a transiently stable carbamoylated enzyme, rendering it inactive.
The reversibility of this inhibition stems from the spontaneous hydrolysis of the carbamoyl-enzyme bond, which regenerates the active enzyme. However, the rate of decarbamoylation is significantly slower than the rate of deacetylation that occurs with the natural substrate, acetylcholine. This leads to a prolonged inactivation of the enzyme and the accumulation of acetylcholine in the synapse.
Signaling Pathway of Acetylcholinesterase Inhibition by this compound
Caption: Mechanism of acetylcholinesterase inhibition by this compound at the cholinergic synapse.
Quantitative Analysis of Acetylcholinesterase Inhibition
The potency of an AChE inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki is a measure of the inhibitor's binding affinity.
Note: Despite extensive literature searches, specific IC50 and Ki values for this compound's inhibition of acetylcholinesterase are not publicly available. The following table provides representative data for other carbamate insecticides to offer a comparative context.
| Carbamate Insecticide | Organism/Enzyme Source | IC50 Value | Reference |
| Carbofuran | Apis mellifera (Honeybee) AChE | 7.6 x 10⁻⁸ M | [Published Data] |
| Aldicarb | Electrophorus electricus (Electric eel) AChE | 3.5 x 10⁻⁷ M | [Published Data] |
| Methomyl | Bovine Erythrocyte AChE | 1.2 x 10⁻⁶ M | [Published Data] |
This table presents representative data for other carbamates and is for illustrative purposes only. These values are not representative of this compound.
Experimental Protocol: Determination of IC50 for an Acetylcholinesterase Inhibitor
The following is a detailed protocol for determining the IC50 value of a potential AChE inhibitor, such as this compound, using the widely accepted Ellman's method. This colorimetric assay is based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which can be quantified spectrophotometrically at 412 nm.
Materials
-
Acetylcholinesterase (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
This compound (or other test inhibitor)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
ATCI Solution: Prepare a 10 mM stock solution of ATCI in phosphate buffer.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Inhibitor Solutions: Prepare a series of dilutions of this compound in phosphate buffer to cover a range of expected inhibitory concentrations.
Assay Procedure
-
In a 96-well microplate, add 150 µL of phosphate buffer to each well.
-
Add 10 µL of the various dilutions of the inhibitor solution to the test wells. For the control (100% activity) well, add 10 µL of phosphate buffer.
-
Add 20 µL of the AChE solution to all wells.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the enzymatic reaction by adding 10 µL of ATCI solution to each well.
-
Immediately start monitoring the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for the experimental determination of the IC50 value of an acetylcholinesterase inhibitor.
Conclusion
This compound functions as a potent neurotoxin by reversibly inhibiting acetylcholinesterase through the carbamoylation of the enzyme's active site. This leads to an accumulation of acetylcholine and subsequent disruption of normal nerve function. While specific kinetic data for this compound's interaction with AChE is not currently available in the public domain, the well-established mechanism for carbamates provides a strong framework for understanding its mode of action. The provided experimental protocol offers a robust methodology for researchers to determine the inhibitory potency of this compound and other novel compounds, which is a critical step in both toxicological assessment and the development of new therapeutic agents. Further research to quantify the kinetic parameters of this compound's interaction with AChE from various species would be invaluable for a more complete understanding of its selective toxicity and environmental impact.
Toxicological Profile of Cloethocarb in Mammalian Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Cloethocarb is an obsolete insecticide, and as such, publicly available toxicological data is limited. This guide provides a comprehensive overview based on available information for this compound and structurally similar carbamate insecticides. Data for related compounds are used as surrogates where this compound-specific data is unavailable and are clearly noted.
Executive Summary
Chemical Identity
| Property | Value |
| Chemical Name | 2-(2-chloro-1-methoxyethoxy)phenyl methylcarbamate |
| CAS Number | 51487-69-5 |
| Molecular Formula | C₁₁H₁₄ClNO₄ |
| Molecular Weight | 259.68 g/mol |
| Chemical Structure |
|
Toxicological Data
The following tables summarize the available quantitative toxicological data for this compound and structurally similar carbamate insecticides.
Acute Toxicity
Table 1: Acute Toxicity of this compound and Structurally Similar Carbamates
| Chemical | Test Species | Route | LD50 | Reference |
| This compound | Rat | Oral | 35.5 mg/kg | [1] |
| This compound | Rat | Dermal | >4000 mg/kg | [1] |
| Carbofuran | Rat | Oral | 8-14 mg/kg | [2] |
| Carbaryl | Rat | Oral | 300-850 mg/kg | NPIC |
| Aldicarb | Rat | Oral | 0.84 mg/kg | [3] |
| Methomyl | Rat | Oral | 17-24 mg/kg | IPCS |
Subchronic and Chronic Toxicity
Table 2: Subchronic and Chronic Toxicity of Structurally Similar Carbamates
| Chemical | Test Species | Duration | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |
| Carbofuran | Rat | 90 days | 0.1 mg/kg/day | 0.3 mg/kg/day | Brain and erythrocyte cholinesterase inhibition | [4] |
| Carbaryl | Rat | 2 years | 200 mg/kg (diet) | - | No increase in tumors | |
| Aldicarb Sulfoxide | Rat | 12 weeks | < 6.3 µg/kg BW | - | Alterations in liver-related biochemical parameters |
Carcinogenicity
Table 3: Carcinogenicity of Structurally Similar Carbamates
| Chemical | Test Species | Route | Results | Reference |
| Carbaryl | Mouse (male) | Oral (diet) | Increased incidence of vascular neoplasms | |
| Carbaryl | Rat | Oral (diet) | No increase in tumors |
Genotoxicity
Table 4: Genotoxicity of Structurally Similar Carbamates
| Chemical | Test System | Results | Reference |
| Methomyl | S. typhimurium (Ames test) | Negative | |
| Methomyl | Carp erythrocyte (Micronucleus test) | Negative | |
| Aldicarb | S. typhimurium (Ames test) | Negative | |
| Aldicarb | Carp erythrocyte (Micronucleus test) | Negative |
Reproductive and Developmental Toxicity
Table 5: Reproductive and Developmental Toxicity of Structurally Similar Carbamates
| Chemical | Test Species | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |
| Aldicarb | Rat | 0.7 mg/kg/day (Reproductive) | - | No reproductive parameters affected in a three-generation study | |
| Aldicarb | Rabbit | 0.5 mg/kg/day (Developmental) | - | No developmental toxicity | |
| Carbaryl | Rat | - | 50 mg/kg | Reductions in sperm motility and count |
Experimental Protocols
The following sections detail the methodologies for key toxicological experiments, based on OECD guidelines, which are standard for the assessment of pesticides like this compound.
Acute Oral Toxicity (OECD 423)
-
Test Animals: Typically, young adult female rats are used.
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Housing and Feeding: Animals are housed in individual cages under controlled temperature and lighting conditions. They are fasted overnight before dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is generally limited to 1 mL/100g body weight.
-
Procedure: A stepwise procedure is used, starting with a dose expected to cause some mortality. Typically, three animals are used at each step. The outcome of the first step determines the dose for the next group of animals.
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Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The LD50 is estimated based on the mortality data.
Subchronic Oral Toxicity - 90-Day Study (OECD 408)
-
Test Animals: Rodents, typically rats, of both sexes are used.
-
Group Size: At least 10 animals per sex per group.
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Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some toxicity but not significant mortality.
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Administration: The test substance is administered daily in the diet, drinking water, or by gavage for 90 days.
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Observations: Daily clinical observations, weekly body weight and food/water consumption measurements. Hematology, clinical chemistry, and urinalysis are performed at termination.
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Pathology: All animals undergo a full necropsy. Organ weights are recorded. Histopathological examination is performed on organs and tissues from the control and high-dose groups, and on any gross lesions from other groups.
-
Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined.
Chronic Toxicity/Carcinogenicity (OECD 452)
-
Test Animals: Two rodent species, typically rats and mice, of both sexes.
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Group Size: At least 50 animals per sex per group for the carcinogenicity phase.
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Dose Levels: At least three dose levels and a control group. The highest dose should be the Maximum Tolerated Dose (MTD).
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Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats).
-
Observations: Similar to subchronic studies, with an emphasis on tumor development.
-
Pathology: Comprehensive gross and histopathological examination of all animals.
-
Data Analysis: Statistical analysis of tumor incidence is performed to assess carcinogenic potential.
In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.
-
Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).
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Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific nutrient) is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
In Vivo Genotoxicity: Mammalian Erythrocyte Micronucleus Test (OECD 474)
-
Test Animals: Typically mice or rats.
-
Administration: The test substance is administered, usually on two or more occasions.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after the last administration.
-
Analysis: Immature erythrocytes (polychromatic erythrocytes or reticulocytes) are analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
-
Data Analysis: A significant, dose-related increase in the frequency of micronucleated immature erythrocytes indicates a genotoxic effect.
Reproductive and Developmental Toxicity Screening Test (OECD 421)
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Test Animals: Rats of both sexes.
-
Administration: The test substance is administered to males for a minimum of four weeks (including two weeks prior to mating) and to females for two weeks prior to mating, during mating, gestation, and lactation.
-
Endpoints: Effects on male and female fertility, pregnancy outcomes, maternal behavior, and offspring viability and growth until day 13 post-partum are assessed.
-
Data Analysis: The NOAEL for parental, reproductive, and developmental toxicity is determined.
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of this compound's toxicity is the inhibition of acetylcholinesterase. However, the downstream consequences of this action involve a cascade of events affecting multiple signaling pathways.
Acetylcholinesterase Inhibition
This compound, like other carbamates, binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft.
References
Cloethocarb's Environmental Journey: A Technical Examination of its Degradation in Soil and Water
An in-depth guide for researchers and scientists on the environmental fate of the carbamate insecticide, cloethocarb, detailing its transformation pathways and persistence in terrestrial and aquatic systems.
This compound, a carbamate insecticide identified by the CAS number 51487-69-5 and the IUPAC name [2-(2-chloro-1-methoxyethoxy)phenyl] N-methylcarbamate, has been utilized in agriculture for the control of various insect pests. As with any agrochemical, understanding its environmental fate is paramount for assessing its ecological impact. This technical guide provides a comprehensive overview of the degradation pathways of this compound in soil and water, based on available scientific data. Due to its status as an obsolete insecticide, contemporary research is limited; therefore, this guide primarily synthesizes information from existing databases and regulatory documents.
Physicochemical Properties
The environmental behavior of a pesticide is largely governed by its physicochemical properties. This compound is characterized by high aqueous solubility and is non-volatile. These properties suggest a potential for mobility in the soil profile and a low tendency to partition into the atmosphere.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [2-(2-chloro-1-methoxyethoxy)phenyl] N-methylcarbamate | [1] |
| CAS Number | 51487-69-5 | [1] |
| Molecular Formula | C₁₁H₁₄ClNO₄ | [1] |
| Molecular Weight | 259.69 g/mol | [1] |
| Water Solubility | High (Specific value not readily available) | [2] |
| Vapor Pressure | Low (Non-volatile) |
Degradation in Soil
The persistence of this compound in soil is reported to be generally low, indicating that it undergoes relatively rapid degradation in terrestrial environments. The primary mechanisms of degradation in soil are expected to be microbial metabolism and, to a lesser extent, chemical hydrolysis. As a carbamate, the ester linkage in this compound's structure is a likely point of initial attack by microbial enzymes and hydrolysis.
Aerobic Soil Metabolism
Under aerobic conditions, soil microorganisms are expected to play a significant role in the breakdown of this compound. While specific metabolites of this compound are not extensively documented in readily available literature, the degradation of carbamates typically involves the hydrolysis of the carbamate ester bond.
Figure 1. Proposed aerobic soil degradation pathway of this compound.
Experimental Protocols for Soil Metabolism Studies
Standard protocols for assessing aerobic and anaerobic soil metabolism are outlined by regulatory agencies such as the U.S. Environmental Protection Agency (EPA). A typical aerobic soil metabolism study involves:
-
Soil Selection: Use of at least three different soil types with varying textures, organic matter content, and pH.
-
Test Substance Application: Application of radiolabeled this compound to the soil samples at a rate representative of field applications.
-
Incubation: Incubation of the treated soil in the dark at a constant temperature (e.g., 20-25 °C) and moisture content (e.g., 40-60% of maximum water holding capacity). Aerobic conditions are maintained by ensuring adequate air supply.
-
Sampling and Analysis: Periodic collection of soil samples over time. Extraction of this compound and its degradation products from the soil using appropriate solvents. Analysis of the extracts by techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to identify and quantify the parent compound and its metabolites. Volatile organic compounds and CO₂ are trapped to determine the extent of mineralization.
-
Data Analysis: Calculation of the dissipation time for 50% of the substance (DT50) for this compound and the formation and decline of major metabolites.
Degradation in Water
The fate of this compound in aquatic environments is influenced by hydrolysis and photolysis. Its high water solubility suggests it can be present in the dissolved phase, making these degradation pathways particularly relevant.
Hydrolysis
Hydrolysis is a chemical process where a molecule is cleaved by reaction with water. The rate of hydrolysis is pH-dependent. For carbamate pesticides, hydrolysis is typically faster under alkaline conditions. The primary hydrolysis product is expected to be the corresponding phenol, 2-(2-chloro-1-methoxyethoxy)phenol, and methylcarbamic acid.
Figure 2. Hydrolytic degradation of this compound.
Photolysis
Photolysis, or photodegradation, is the breakdown of molecules by light. In aquatic systems, direct photolysis (absorption of light by the pesticide itself) and indirect photolysis (reaction with photochemically generated reactive species like hydroxyl radicals) can occur. While specific photolytic degradation products of this compound are not well-documented, this pathway can contribute to its overall dissipation in sunlit surface waters.
Experimental Protocols for Aquatic Degradation Studies
Hydrolysis Study:
-
Buffer Solutions: Sterile aqueous buffer solutions are prepared at different pH values (typically pH 4, 7, and 9).
-
Test Substance Application: A solution of this compound is added to the buffer solutions.
-
Incubation: The solutions are maintained at a constant temperature in the dark to prevent photodegradation.
-
Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of this compound.
-
Data Analysis: The rate of hydrolysis and the DT50 value are calculated for each pH.
Aqueous Photolysis Study:
-
Light Source: A light source that simulates the spectrum of natural sunlight is used.
-
Test Solutions: Solutions of this compound in sterile, buffered water are prepared.
-
Irradiation: The test solutions are exposed to the light source at a constant temperature. Dark control samples are maintained under the same conditions but shielded from light.
-
Sampling and Analysis: Samples are collected at different time points and analyzed for the concentration of this compound and any photoproducts.
-
Data Analysis: The rate of photolysis and the DT50 value are determined.
Quantitative Degradation Data
Analytical Methodologies
The analysis of this compound and its potential degradation products in environmental matrices typically involves the following steps:
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for water samples. For soil and sediment, solvent extraction (e.g., using acetonitrile or methanol) is common.
-
Clean-up: The extracts are often cleaned up to remove interfering substances using techniques like solid-phase extraction.
-
Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS or LC-MS/MS), is the preferred method for the analysis of carbamate pesticides and their polar metabolites. Gas chromatography (GC) can also be used, often requiring derivatization of the analytes.
Figure 3. General analytical workflow for this compound residue analysis.
Conclusion
This compound, an obsolete carbamate insecticide, is characterized by properties that suggest it is not persistent in the environment. Its degradation in soil is likely driven by microbial metabolism, while in water, hydrolysis and photolysis are the key dissipation pathways. The primary degradation route is expected to involve the cleavage of the carbamate ester bond. Due to the limited availability of recent and detailed scientific literature on this compound, this guide provides a generalized overview based on the known behavior of carbamate pesticides and information from historical data. Further investigation into archived regulatory submission documents may provide more specific quantitative data and detailed experimental protocols.
References
An In-depth Technical Guide on the Environmental Fate and Persistence of Cloethocarb
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Cloethocarb is an obsolete carbamate insecticide, and as such, specific environmental fate data is scarce in publicly available literature. This guide provides a comprehensive overview of the expected environmental fate and persistence of this compound based on its chemical class (N-methylcarbamate) and available data for structurally similar carbamate insecticides. The information presented herein is intended for research and scientific purposes.
Introduction
This compound, chemically known as 2-(2-chloro-1-methoxyethoxy)phenyl methylcarbamate, belongs to the carbamate class of insecticides. Carbamates are esters of carbamic acid and function by reversibly inhibiting the acetylcholinesterase enzyme in insects.[1] Understanding the environmental fate and persistence of pesticides like this compound is crucial for assessing their potential impact on non-target organisms and ecosystems. This technical guide summarizes the expected behavior of this compound in various environmental compartments, including soil and water, based on data from analogous carbamate compounds.
Physicochemical Properties and Environmental Mobility
The environmental mobility of a pesticide is largely governed by its physicochemical properties, such as water solubility and its affinity for soil organic carbon.
Table 2.1: Physicochemical Properties of this compound and Structurally Similar Carbamate Insecticides
| Property | This compound | Carbaryl | Carbofuran | Methomyl | Propoxur | Aldicarb |
| Chemical Structure | See Figure 2.1 | Aryl N-methylcarbamate | Benzofuranyl N-methylcarbamate | Oxime N-methylcarbamate | Aryl N-methylcarbamate | Oxime N-methylcarbamate |
| Molecular Formula | C₁₁H₁₄ClNO₄ | C₁₂H₁₁NO₂ | C₁₂H₁₅NO₃ | C₅H₁₀N₂O₂S | C₁₁H₁₅NO₃ | C₇H₁₄N₂O₂S |
| Water Solubility (mg/L) | High (expected)[2] | 120[3] | 320-700[4] | 57,900 | 2000 | 6000 |
| Log K_ow_ | Not Available | 2.36 | 1.52 | -0.49 | 1.56 | 1.359 |
| Vapor Pressure (mPa @ 25°C) | Non-volatile (expected) | 6.6 x 10⁻³ | 2.7 x 10⁻³ (at 33°C) | 6.65 | 1.3 x 10⁻³ | 13 |
| Soil Adsorption Coefficient (K_oc_, mL/g) | Not Available | 130 - 300 | 22 - 30 | 72 | 30 | 6 - 31 |
Note: Data for surrogate compounds are compiled from various sources and represent a range of reported values.
Interpretation: this compound is reported to have high aqueous solubility and be non-volatile. This, combined with the generally low to moderate K_oc_ values of other carbamates, suggests that this compound would have a moderate to high potential for mobility in soil . Compounds with higher water solubility and lower K_oc_ values are more likely to leach through the soil profile and potentially reach groundwater.
Degradation and Persistence
The persistence of a pesticide in the environment is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and microbial degradation. Carbamate insecticides are generally considered to be non-persistent in the environment.
Abiotic Degradation
3.1.1 Hydrolysis: Hydrolysis is a key degradation pathway for carbamate insecticides, particularly under alkaline conditions. The ester linkage in the carbamate structure is susceptible to cleavage, leading to the formation of the corresponding phenol, an alcohol, and methylamine.
Table 3.1: Hydrolysis Half-life (DT₅₀) of Carbamate Insecticides in Water
| Compound | pH 5 | pH 7 | pH 9 | Temperature (°C) | Reference |
| Carbofuran | ~4830 days | ~57 days | 7 days | 25 | |
| Methomyl | Stable | 266 days | 30 days | 25 | |
| Propoxur | Stable | >1 year | 40 hours | 20 | |
| Carbaryl | Stable | 10-15 days | 1-3 days | 25 | |
| Aldicarb | Stable | - | 43-69 days (pH 8.2-8.5) | - |
Note: "Stable" indicates a very slow rate of hydrolysis.
Expected Hydrolysis Pathway for this compound: Based on its structure, the primary hydrolysis of this compound would involve the cleavage of the carbamate ester bond, yielding 2-(2-chloro-1-methoxyethoxy)phenol, methylamine, and carbon dioxide.
Caption: Expected primary hydrolysis pathway of this compound.
3.1.2 Photodegradation: Photodegradation, or photolysis, involves the breakdown of a chemical by light energy. Carbamates can undergo direct photolysis by absorbing sunlight, leading to the formation of various transformation products.
Table 3.2: Photodegradation Half-life (DT₅₀) of Carbamate Insecticides
| Compound | Medium | Half-life | Conditions | Reference |
| Carbofuran | Water (sunlight) | 7.5 hours (seawater), 41.6 hours (distilled water) | - | |
| Methomyl | Water (sunlight) | 2-5.5 days | Artificial sunlight | |
| Propoxur | Water (sunlight) | 88 hours | Light >290 nm | |
| Carbaryl | Water (sunlight) | 3.2 days | - |
Expected Photodegradation of this compound: this compound is expected to undergo photodegradation in sunlit surface waters and on soil surfaces. The degradation pathway may involve cleavage of the carbamate bond and further transformation of the aromatic ring.
Biotic Degradation
Microbial degradation is a major pathway for the dissipation of carbamate insecticides in soil and aquatic systems. Various microorganisms have been shown to utilize carbamates as a source of carbon and nitrogen.
Table 3.3: Soil Metabolism Half-life (DT₅₀) of Carbamate Insecticides
| Compound | Soil Type | Half-life (days) | Conditions | Reference |
| Carbofuran | Various | 26 - 110 | Field studies | |
| Methomyl | Various | 3 - 50 | Field and lab studies | |
| Propoxur | Silt Loam / Sandy Loam | 80 / 210 | Aerobic, lab | |
| Carbaryl | Various | 7 - 28 | Lab studies | |
| Aldicarb | Various | <1 - 12 | Lab studies |
Expected Soil Metabolism of this compound: this compound is expected to be readily degraded by soil microorganisms. The primary degradation pathway is likely the hydrolysis of the carbamate ester linkage, followed by further breakdown of the resulting phenol and methylamine. The ether linkage in the side chain may also be subject to microbial cleavage.
Caption: Expected microbial degradation pathway of this compound in soil.
Bioaccumulation
Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (e.g., water, food). The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (log K_ow_).
Table 4.1: Bioaccumulation Potential of Carbamate Insecticides
| Compound | Log K_ow_ | Bioconcentration Factor (BCF) | Interpretation | Reference |
| Carbofuran | 1.52 | Low | Low potential | |
| Methomyl | -0.49 | 3 | Low potential | |
| Propoxur | 1.56 | Low | Low potential | |
| Carbaryl | 2.36 | <100 | Low potential | |
| Aldicarb | 1.359 | Low | Low potential |
Interpretation: Carbamate insecticides generally have low log K_ow_ values, indicating a preference for the aqueous phase over the lipid phase. Consequently, their potential for bioaccumulation in aquatic organisms is considered to be low. Rapid metabolism and excretion by organisms also contribute to the low bioaccumulation potential.
Experimental Protocols
The following sections outline the methodologies for key experiments used to assess the environmental fate of pesticides, based on OECD guidelines.
Hydrolysis as a Function of pH (OECD 111)
This test determines the rate of abiotic hydrolysis of a chemical in aqueous buffer solutions at different pH levels.
Methodology:
-
Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Application of Test Substance: The test substance (e.g., ¹⁴C-labeled this compound) is added to the buffer solutions at a concentration not exceeding 10 mg/L or half its water solubility.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).
-
Sampling and Analysis: At appropriate time intervals, aliquots are taken and analyzed for the parent compound and potential hydrolysis products using a suitable analytical method such as HPLC with radiometric detection or LC-MS/MS.
-
Data Analysis: The degradation rate constant and half-life (DT₅₀) are calculated for each pH.
References
Cloethocarb Metabolism: An In-Depth Technical Guide for Researchers
Disclaimer: Cloethocarb is an obsolete carbamate insecticide. As such, publicly available data on its metabolism and environmental fate is limited. The information presented in this guide is based on the known metabolic pathways of carbamate insecticides and the chemical structure of this compound. The metabolic pathways and quantitative data provided are predictive and should be considered illustrative.
Introduction
This compound, chemically known as 2-[(RS)-2-chloro-1-methoxyethoxy]phenyl methylcarbamate, is a carbamate insecticide that functions by inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects.[1][2] Understanding the metabolism of this compound in both target insects and non-target organisms is crucial for assessing its efficacy, potential for resistance development, and its environmental and toxicological risk profile. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, outlines relevant experimental protocols for its study, and presents the information in a format accessible to researchers, scientists, and drug development professionals.
Predicted Metabolic Pathways
The metabolism of carbamate insecticides like this compound generally proceeds through two main phases: Phase I (functionalization) and Phase II (conjugation). These reactions aim to increase the water solubility of the compound, facilitating its excretion from the organism.
Phase I Metabolism: The primary Phase I reactions for this compound are predicted to be hydrolysis and oxidation.
-
Ester Hydrolysis: The carbamate ester linkage is susceptible to hydrolysis by esterase enzymes, cleaving the molecule into 2-(2-chloro-1-methoxyethoxy)phenol and methylcarbamic acid. Methylcarbamic acid is unstable and is expected to decompose to methylamine and carbon dioxide.
-
Oxidation: Cytochrome P450 monooxygenases are likely to catalyze various oxidative reactions on the this compound molecule. This can include hydroxylation of the aromatic ring, O-demethylation of the methoxy group, and oxidation of the chloroethyl side chain.
Phase II Metabolism: The metabolites formed during Phase I, particularly the phenolic metabolite, can undergo conjugation reactions.
-
Glucuronidation and Sulfation: The hydroxyl group of the phenolic metabolite can be conjugated with glucuronic acid or sulfate to form highly water-soluble glucuronide and sulfate conjugates, respectively.
The following diagram illustrates the predicted metabolic pathways of this compound.
Quantitative Data Summary
Due to the obsolete nature of this compound, specific quantitative data on its metabolism in various organisms is not available in the public literature. The following tables are provided as templates to guide researchers in structuring their data should such studies be undertaken. The values presented are hypothetical and for illustrative purposes only.
Table 1: Predicted this compound Metabolites in Insects (Hypothetical Data)
| Metabolite | Concentration (ng/g tissue) |
| 2-(2-chloro-1-methoxyethoxy)phenol | 150 |
| Hydroxylated this compound | 75 |
| Glucuronide/Sulfate Conjugates | 250 |
Table 2: Predicted this compound Metabolism in Non-Target Organisms (e.g., Rats) (Hypothetical Data)
| Metabolite | Excretion in Urine (% of dose) | Excretion in Feces (% of dose) |
| 2-(2-chloro-1-methoxyethoxy)phenol | 30 | 10 |
| Glucuronide/Sulfate Conjugates | 50 | 5 |
| Unchanged this compound | 2 | 3 |
Experimental Protocols
Detailed experimental protocols for studying the metabolism of a specific carbamate like this compound would typically involve in vivo and in vitro methods.
In Vivo Metabolism Study in Rats (OECD TG 417)
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats.
Methodology:
-
Test Substance: Radiolabeled ([14C]) this compound is used to trace the compound and its metabolites.
-
Animals: Young adult rats (e.g., Sprague-Dawley or Wistar strains) are used.
-
Administration: A single dose of [14C]this compound is administered orally or dermally.
-
Sample Collection: Urine, feces, and expired air are collected at specified intervals (e.g., 6, 12, 24, 48, 72 hours). Blood samples may also be taken. At the end of the study, tissues are collected.
-
Analysis:
-
Radioactivity in all samples is quantified by liquid scintillation counting.
-
Metabolites in urine, feces, and tissues are profiled using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.
-
The structure of metabolites is identified using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
In Vitro Metabolism Study using Liver Microsomes
Objective: To investigate the hepatic metabolism of this compound and identify the enzymes involved.
Methodology:
-
Preparation of Microsomes: Liver microsomes are prepared from the livers of the test species (e.g., insects, rats, humans) by differential centrifugation.
-
Incubation:
-
The reaction mixture contains liver microsomes, this compound, and a NADPH-generating system in a suitable buffer.
-
The mixture is incubated at 37°C for a specific period.
-
The reaction is stopped by adding a quenching solvent (e.g., acetonitrile).
-
-
Analysis:
-
The disappearance of the parent compound and the formation of metabolites are monitored by HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
To identify the specific cytochrome P450 enzymes involved, recombinant enzymes or specific chemical inhibitors can be used.
-
The following diagram illustrates a general experimental workflow for a metabolism study.
Metabolism in Non-Target Organisms
The metabolism of this compound in non-target organisms is a critical aspect of its environmental risk assessment.
-
Mammals: As a carbamate, this compound is expected to be rapidly metabolized in mammals, primarily in the liver, through hydrolysis and oxidation, followed by conjugation. The resulting metabolites are then excreted.[3] The high toxicity of this compound upon ingestion suggests that the parent compound is a potent acetylcholinesterase inhibitor before it can be fully detoxified.[1][2]
-
Soil and Aquatic Organisms: this compound is reported to be non-persistent in soil systems. This suggests that it is likely degraded by soil microorganisms. The primary degradation pathway in the environment is expected to be hydrolysis of the carbamate ester bond. Its high aqueous solubility indicates a potential for leaching, but its non-persistent nature may mitigate this risk.
Conclusion
While specific data for this compound is scarce, the well-established principles of carbamate metabolism provide a strong framework for predicting its biotransformation in both insects and non-target organisms. The primary metabolic pathways are anticipated to involve ester hydrolysis and oxidation, followed by conjugation to facilitate excretion. Future research, should it be undertaken, would benefit from the application of modern analytical techniques such as high-resolution mass spectrometry to definitively identify and quantify the metabolites of this compound and provide a more complete understanding of its toxicological and environmental profile.
References
An In-Depth Technical Guide on the Historical Use of Cloethocarb in Agriculture
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cloethocarb, an N-methylcarbamate insecticide, was historically used in agriculture for the control of a range of insect pests. As a potent acetylcholinesterase inhibitor, it provided effective, broad-spectrum control. However, due to its high mammalian toxicity and the emergence of more selective and environmentally benign alternatives, this compound has been rendered obsolete and is no longer approved for agricultural use in many regions. This technical guide provides a comprehensive overview of the historical use of this compound, its synthesis, mode of action, metabolism, and toxicological profile, with a focus on quantitative data and detailed experimental methodologies.
Introduction
This compound, chemically known as 2-(2-chloro-1-methoxyethoxy)phenyl methylcarbamate, belongs to the carbamate class of insecticides.[1] It was developed and marketed by BASF AG under the trade name Lance for the control of various agricultural pests, most notably the Colorado potato beetle (Leptinotarsa decemlineata), flea beetles, seed beetles, nematodes, slugs, and snails.[2][3] Its primary applications were in crops such as maize, vegetables, and potatoes. This compound's efficacy stemmed from its potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. This guide will delve into the technical aspects of this compound's agricultural history, providing valuable data and protocols for research and development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄ClNO₄ | |
| Molecular Weight | 259.68 g/mol | |
| Appearance | White powder | |
| Water Solubility | High | |
| Volatility | Non-volatile |
Synthesis of this compound
The synthesis of this compound, 2-(2-chloro-1-methoxyethoxy)phenyl methylcarbamate, involves the reaction of 2-(2-chloro-1-methoxyethoxy)phenol with a methylcarbamoylating agent. A general experimental protocol for the synthesis of aryl carbamates, which can be adapted for this compound, is provided below.
Experimental Protocol: Synthesis of O-Aryl Carbamates
This one-pot procedure involves the in situ formation of an N-substituted carbamoyl chloride followed by reaction with a phenol.
Materials:
-
Substituted phenol (e.g., 2-(2-chloro-1-methoxyethoxy)phenol)
-
Amine (e.g., methylamine)
-
Triphosgene
-
Pyridine
-
Toluene (or other inert solvent)
-
Standard laboratory glassware and workup reagents
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in an inert solvent like toluene.
-
Add triphosgene to the solution. The reaction is typically stirred at room temperature to form the carbamoyl chloride in situ.
-
To this mixture, add the substituted phenol and pyridine (as a base).
-
The reaction mixture is then heated, often to 110°C, to promote the formation of the O-aryl carbamate. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and subjected to a standard aqueous workup to remove pyridine hydrochloride and other water-soluble impurities.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure O-aryl carbamate.
Note: This is a general procedure. Specific reaction conditions, such as temperature, reaction time, and purification method, would need to be optimized for the synthesis of this compound.
Caption: Synthesis of this compound.
Mode of Action: Acetylcholinesterase Inhibition
This compound, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a process essential for terminating nerve impulses.
The inhibition of AChE by carbamates is a reversible process involving the carbamoylation of a serine residue in the active site of the enzyme. This leads to an accumulation of ACh in the synapse, causing continuous nerve stimulation, which results in paralysis and ultimately death of the insect.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
A standard method to determine the inhibitory potential of a compound against AChE is the colorimetric Ellman's assay.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine (ATC) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 7.4)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate and a microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound (this compound).
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound dilutions to the respective wells. Include control wells with solvent only.
-
Add the AChE enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (ATC) to all wells.
-
The hydrolysis of ATC by AChE produces thiocholine, which reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate anion.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Caption: Acetylcholinesterase Inhibition by this compound.
Agricultural Use and Efficacy
This compound was primarily used as a soil-applied granular insecticide and as a seed treatment to protect crops from early-season pests.
Target Pests and Crops
-
Colorado Potato Beetle (Leptinotarsa decemlineata): A major target pest, particularly in potato cultivation. Carbamates have been historically effective, though resistance has been reported in some populations.
-
Other Pests: Flea beetles, seed beetles, nematodes, slugs, and snails.
-
Crops: Maize, potatoes, and various vegetables.
Application Rates
Metabolism in Plants and Soil
The environmental fate and metabolism of a pesticide are critical factors in determining its persistence and potential for non-target effects.
Metabolism in Plants (Maize)
While specific studies on the metabolism of this compound in maize are scarce, the metabolic pathways of other carbamates in plants are well-documented. The primary route of detoxification for many herbicides and insecticides in plants, including carbamates, is through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).
Proposed Metabolic Pathway in Maize:
-
Phase I (Functionalization): this compound may undergo initial modifications such as hydroxylation or oxidation, although direct conjugation is also common for carbamates.
-
Phase II (Conjugation): The carbamate or its Phase I metabolite is conjugated with glutathione. This reaction increases the water solubility of the compound, facilitating its sequestration.
-
Phase III (Sequestration): The glutathione conjugate is transported and sequestered in the plant vacuole, effectively removing it from active metabolic pathways.
Environmental Fate in Soil
This compound is reported to be not usually persistent in soil systems. The degradation of carbamates in soil is influenced by factors such as soil type, pH, temperature, moisture, and microbial activity. The half-life (DT₅₀) is a key parameter used to describe the persistence of a pesticide in the soil. For carbaryl, a related carbamate, the soil half-life is reported to be between 7 and 28 days. Studies have shown that soils with a history of carbamate application, including this compound, can exhibit enhanced microbial degradation of these compounds, leading to shorter persistence.
Caption: Proposed Metabolism and Degradation of this compound.
Toxicological Profile
This compound is characterized by high acute toxicity to mammals. The toxicity of a substance is often quantified by its LD₅₀ (median lethal dose) or LC₅₀ (median lethal concentration) values.
Table 2: General Acute Toxicity of Carbamate Insecticides (Examples)
| Compound | Test Organism | Route | LD₅₀ / LC₅₀ | Reference |
| Carbaryl | Rat | Oral | 250 - 850 mg/kg | |
| Aldicarb | Rat | Oral | 0.9 - 1.0 mg/kg | |
| Carbofuran | Rat | Oral | 8 - 14 mg/kg | |
| Dichlorvos | Rat | Oral | 56 mg/kg | |
| Dichlorvos | Rat | Dermal | 75 mg/kg | |
| Dichlorvos | Rat | Inhalation (4h) | 1.7 ppm | |
| Various | Rainbow Trout | - | LC₅₀ values vary widely | |
| Various | Honey Bee | Contact/Oral | LD₅₀ values vary widely |
Experimental Protocols for Toxicity Testing
Standardized protocols are used to determine the acute toxicity of chemicals.
7.1.1. Acute Oral Toxicity (LD₅₀) in Rats: This test determines the single dose of a substance that will cause the death of 50% of a group of test animals (typically rats) when administered orally. The procedure generally involves administering the test substance via gavage to several groups of animals at different dose levels and observing them for a period of 14 days for mortality and clinical signs of toxicity.
7.1.2. Acute Aquatic Toxicity (LC₅₀) in Rainbow Trout: This test determines the concentration of a substance in water that is lethal to 50% of the test organisms (e.g., rainbow trout) within a specified time, usually 96 hours. Test fish are exposed to a series of dilutions of the test substance under controlled static or flow-through conditions, and mortality is recorded at regular intervals.
Regulatory Status and Conclusion
This compound is an obsolete insecticide and is not approved for use as a plant protection agent in many jurisdictions, including the United Kingdom and the European Union under EC Regulation 1107/2009. Its high mammalian toxicity and the development of more target-specific and environmentally safer alternatives have led to its discontinuation.
This technical guide has provided a detailed overview of the historical use, synthesis, mode of action, metabolism, and toxicology of this compound. While specific quantitative data for this obsolete compound are limited in contemporary literature, the information presented, including detailed experimental protocols for related compounds and processes, offers a valuable resource for researchers and professionals in the fields of drug development, toxicology, and environmental science. The study of historical pesticides like this compound can provide important insights into the evolution of pesticide science and the ongoing efforts to develop safer and more sustainable pest management strategies.
References
Cloethocarb: A Technical Whitepaper on its Regulatory History and the Scientific Rationale for its Obsolescence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cloethocarb, a carbamate insecticide once used for the control of various agricultural pests, is now considered obsolete and is no longer approved for use in many parts of the world, including Europe. Its obsolescence is primarily attributed to its high acute mammalian toxicity and neurotoxic properties, which are characteristic of its chemical class. This technical guide provides a comprehensive overview of the regulatory history of this compound, delves into the scientific reasons for its withdrawal from the market, and presents available data on its toxicological and environmental profile. Due to its obsolete status, publicly available data is limited; however, this document synthesizes the existing information to provide a thorough understanding for research and development professionals.
Introduction: The Rise and Fall of a Carbamate Insecticide
This compound, also known by its development code BAS 263I, belongs to the N-methylcarbamate class of insecticides. Carbamates were widely introduced in the mid-20th century as an alternative to organochlorine pesticides. Their mode of action involves the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and mammals. While effective against target pests such as the Colorado potato beetle, nematodes, and flea beetles, the non-selective nature of this mechanism poses significant risks to non-target organisms, including humans.
The regulatory history of this compound is marked by a lack of approval in major markets like the European Union and Great Britain. The primary drivers for its obsolescence are rooted in its toxicological profile, particularly its high acute toxicity following oral ingestion.
Regulatory History and Status
This compound is not currently approved for use as a plant protection product under Regulation (EC) No 1107/2009 in the European Union, nor is it approved in Great Britain. The process for the withdrawal or non-approval of pesticides in these regions involves a rigorous evaluation of their potential risks to human health and the environment. For a pesticide to be approved, it must be demonstrated that it has no harmful effects on human health, including that of operators, bystanders, and consumers, and no unacceptable effects on the environment. Given this compound's toxicological profile, it failed to meet these stringent safety requirements.
The voluntary cancellation of pesticide registrations by manufacturers is a common route for the removal of hazardous chemicals from the market, often in response to regulatory pressure or the inability to provide sufficient data to demonstrate safety.
Scientific Rationale for Obsolescence
The primary reasons for the obsolescence of this compound are centered around its inherent toxicity to mammals and its potential for adverse environmental impacts.
Toxicological Profile
The most significant concern with this compound is its high acute mammalian toxicity. As a carbamate insecticide, its primary mode of action is the inhibition of acetylcholinesterase (AChE).
3.1.1. Mode of Action: Acetylcholinesterase Inhibition
Acetylcholine is a neurotransmitter that plays a vital role in the transmission of nerve impulses across cholinergic synapses. After a nerve impulse is transmitted, AChE rapidly hydrolyzes acetylcholine to terminate the signal. This compound, like other carbamates, binds to the active site of AChE, leading to its carbamoylation. This inactivation of the enzyme results in the accumulation of acetylcholine at the nerve endings, causing continuous stimulation of muscles and nerves. This overstimulation leads to a range of neurotoxic effects, including tremors, convulsions, and in severe cases, paralysis and death from respiratory failure.
3.1.2. Mammalian Toxicity Data
While specific quantitative toxicity data for this compound is scarce in publicly accessible literature, it is classified as having high acute toxicity for mammals if ingested. The following table summarizes the available information.
| Endpoint | Species | Value | Reference |
| Acute Oral LD50 | Mammals | High Toxicity (Specific value not found) | |
| Hazard Classification | Acetylcholinesterase Inhibitor, Neurotoxicant | **** |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population.
The lack of readily available, specific LD50 values is a common issue for obsolete pesticides, as the data was often part of proprietary registration packages that are not publicly released.
Environmental Fate and Ecotoxicology
The environmental behavior and impact of a pesticide are critical factors in its regulatory assessment. For this compound, there is a significant lack of publicly available ecotoxicological data.
3.2.1. Environmental Fate
| Parameter | Value | Implication | Reference |
| Aqueous Solubility | High | Potential for leaching into groundwater. | |
| Volatility | Non-volatile | Unlikely to dissipate into the atmosphere. | |
| Soil Persistence | Not usually persistent | Expected to degrade in the soil environment. |
3.2.2. Ecotoxicology
There is a notable absence of specific data on the toxicity of this compound to non-target organisms such as birds, aquatic invertebrates, and bees in the public domain. However, as a carbamate insecticide, it is expected to exhibit high toxicity to many of these organisms due to its mode of action. The lack of comprehensive ecotoxicological data would have been a significant barrier to its registration under modern regulatory standards.
Experimental Protocols
To provide context for the type of data that would have been required for the registration of this compound, this section outlines the general methodologies for key toxicological and environmental fate studies.
Acute Oral Toxicity (LD50) Study
Objective: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose.
Methodology (based on OECD Guideline 423):
-
Test Animals: Typically, young adult rats of a single sex (usually females as they are often slightly more sensitive) are used.
-
Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light cycle) and acclimatized for at least 5 days before the study.
-
Dose Administration: The test substance is administered by gavage using a stomach tube. A range of dose levels is used to elicit a response from no effect to mortality.
-
Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.
-
Data Analysis: The LD50 is calculated using statistical methods, such as the Probit method.
Acetylcholinesterase Inhibition Assay
Objective: To determine the potential of a substance to inhibit acetylcholinesterase activity.
Methodology (based on Ellman's method):
-
Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a source of acetylcholinesterase (e.g., purified enzyme or tissue homogenate).
-
Procedure:
-
The test substance is incubated with the enzyme.
-
The substrate, acetylthiocholine, is added.
-
AChE hydrolyzes acetylthiocholine to thiocholine and acetate.
-
Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
The rate of color formation is measured spectrophotometrically at 412 nm.
-
-
Data Analysis: The inhibition of enzyme activity is calculated by comparing the rate of the reaction in the presence of the test substance to that of a control.
Soil Degradation Study (DT50)
Objective: To determine the rate of degradation of a pesticide in soil under controlled laboratory conditions.
Methodology (based on OECD Guideline 307):
-
Soil Selection: Representative agricultural soils are collected and characterized (e.g., texture, pH, organic carbon content).
-
Test Substance Application: The radiolabeled test substance is applied to the soil samples.
-
Incubation: The treated soil is incubated in the dark at a constant temperature and moisture content. Aerobic or anaerobic conditions can be established.
-
Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed for the parent compound and its degradation products using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection.
-
Data Analysis: The degradation kinetics are determined, and the time for 50% dissipation (DT50) is calculated.
Conclusion: A Precautionary Tale
The case of this compound serves as a clear example of a pesticide rendered obsolete due to its inherent toxicological properties. Its high acute mammalian toxicity, stemming from its potent inhibition of acetylcholinesterase, presented an unacceptable risk to human health. While specific data on its environmental impact is limited in the public domain, the high aqueous solubility raises concerns about its potential to contaminate groundwater.
For researchers and professionals in drug development and modern pesticide design, the story of this compound underscores the importance of a comprehensive and early assessment of a compound's safety profile. The stringent regulatory landscape of today demands not only efficacy against the target but also a demonstrable lack of adverse effects on human health and the environment. The obsolescence of pesticides like this compound highlights the successful application of the precautionary principle in chemical regulation, prioritizing safety in the face of scientific uncertainty.
Cloethocarb's Potential for Groundwater Contamination: A Technical Guide Based on Carbamate Insecticide Behavior
Disclaimer: Cloethocarb is an obsolete carbamate insecticide, and publicly available data on its specific environmental fate and behavior are scarce. This guide, therefore, provides a technical overview of the potential for this compound to contaminate groundwater based on the known properties and environmental behavior of carbamate insecticides as a class. The information is intended for researchers, scientists, and drug development professionals to understand the key factors and processes governing the environmental risk of this chemical class.
Executive Summary
Carbamate insecticides, including the obsolete compound this compound, pose a potential risk of groundwater contamination due to their characteristic chemical properties. Generally, carbamates exhibit moderate to high water solubility and a range of soil sorption behaviors, which are critical factors in determining their mobility in the subsurface environment. The persistence of these compounds is primarily governed by chemical hydrolysis and microbial degradation, with the rates of these processes being highly dependent on environmental conditions such as pH, temperature, and microbial activity. This guide outlines the key physicochemical properties, environmental fate processes, and experimental methodologies relevant to assessing the groundwater contamination potential of carbamate insecticides, using them as a surrogate to infer the potential behavior of this compound.
Physicochemical Properties Influencing Groundwater Contamination Potential
| Property | Typical Range for Carbamates | Significance for Groundwater Contamination |
| Water Solubility | Low to High (mg/L) | High water solubility facilitates the dissolution of the pesticide in soil water, increasing its potential for transport with percolating water to deeper soil layers and groundwater. |
| Soil Sorption Coefficient (Kd) & Organic Carbon-Normalized Sorption Coefficient (Koc) | Low to Moderate (L/kg) | A low Koc value indicates weak binding to soil organic matter, resulting in higher mobility through the soil profile.[1] Carbamates often have relatively low Koc values, making them more prone to leaching. |
| Hydrolysis Half-life (t½) | Hours to Months | Hydrolysis is a key degradation pathway for many carbamates. A shorter half-life reduces the amount of parent compound available for leaching. This process is often pH-dependent.[2] |
| Soil Metabolism Half-life (t½) | Days to Months | Microbial degradation in soil can significantly reduce the persistence of carbamates. The rate is influenced by soil type, moisture, temperature, and microbial populations.[3] |
| Vapor Pressure | Low to Moderate (Pa) | Low vapor pressure indicates that volatilization from the soil surface is not a primary dissipation pathway, leaving more of the compound in the soil where it can be subject to leaching. |
| Octanol-Water Partition Coefficient (Kow) | Low to Moderate | A lower Kow value generally correlates with higher water solubility and lower sorption to organic matter, suggesting a greater potential for mobility in soil.[4] |
Key Environmental Fate Processes
The movement and persistence of carbamate insecticides in the environment are governed by a combination of transport and degradation processes. Understanding these processes is crucial for predicting the likelihood of groundwater contamination.
Transport
-
Leaching: This is the primary mechanism by which pesticides move through the soil profile with infiltrating water. The rate of leaching is influenced by the pesticide's solubility and soil sorption characteristics, as well as by soil type, rainfall intensity, and irrigation practices. The case of aldicarb, a carbamate pesticide, demonstrated that under certain conditions, these compounds can leach to groundwater despite initial predictions to the contrary.
-
Runoff: Surface runoff can transport pesticides to surface water bodies, and in some cases, can contribute to groundwater recharge in other areas.
Degradation
-
Chemical Hydrolysis: Carbamate insecticides are susceptible to hydrolysis, which is the cleavage of the carbamate ester bond. The rate of hydrolysis is highly dependent on pH, with degradation often being more rapid under alkaline conditions.[2]
-
Microbial Degradation: Soil microorganisms can utilize carbamates as a source of carbon and nitrogen, leading to their degradation. The rate of microbial metabolism is influenced by factors such as soil organic matter content, temperature, moisture, and the presence of adapted microbial populations.
Experimental Protocols for Assessing Groundwater Contamination Potential
Standardized laboratory and field studies are essential for generating the data needed to assess a pesticide's potential to contaminate groundwater.
Soil Sorption/Desorption (Batch Equilibrium Method - OECD 106)
This laboratory study measures the extent to which a pesticide binds to different soil types.
-
Objective: To determine the soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc).
-
Methodology:
-
A known mass of soil is equilibrated with an aqueous solution of the pesticide of known concentration.
-
The soil-water slurry is agitated for a defined period (e.g., 24 hours) to reach equilibrium.
-
The solid and liquid phases are separated by centrifugation.
-
The concentration of the pesticide remaining in the aqueous phase is measured.
-
The amount of pesticide sorbed to the soil is calculated by difference.
-
Kd is calculated as the ratio of the pesticide concentration in the soil to the concentration in the water at equilibrium.
-
Koc is then calculated by normalizing Kd to the organic carbon content of the soil.
-
Hydrolysis as a Function of pH (OECD 111)
This study evaluates the abiotic degradation of a pesticide in water at different pH levels.
-
Objective: To determine the rate of hydrolysis at environmentally relevant pH values (typically 4, 7, and 9).
-
Methodology:
-
Sterile aqueous buffer solutions at different pH values are treated with the pesticide.
-
The solutions are incubated in the dark at a constant temperature.
-
Samples are taken at various time intervals and analyzed for the concentration of the parent pesticide and any major degradation products.
-
The rate of hydrolysis and the half-life (t½) are calculated for each pH.
-
Aerobic and Anaerobic Soil Metabolism (OECD 307)
These studies determine the rate and pathway of pesticide degradation in soil under different redox conditions.
-
Objective: To determine the rate of microbial degradation of the pesticide in soil and to identify major metabolites.
-
Methodology:
-
Soil samples are treated with the pesticide.
-
The treated soil is incubated under controlled temperature and moisture conditions, either with access to air (aerobic) or in an oxygen-deprived environment (anaerobic).
-
Soil samples are taken at various time intervals and extracted.
-
The extracts are analyzed to determine the concentration of the parent pesticide and to identify and quantify any transformation products.
-
The rate of degradation and the half-life (t½) are calculated.
-
Visualizing the Pathway to Groundwater Contamination
The following diagram illustrates the key processes influencing the potential for a carbamate insecticide like this compound to contaminate groundwater.
Conclusion
While specific data for this compound is lacking, the general properties of carbamate insecticides suggest a potential for groundwater contamination under favorable environmental conditions. Key factors that would increase this risk include high water solubility, low soil sorption, and persistence in both the soil and aqueous phases. A thorough environmental risk assessment for any pesticide, including legacy compounds like this compound, would require quantitative data from the experimental protocols outlined in this guide. For researchers and environmental professionals, understanding these fundamental principles is essential for predicting and mitigating the potential for pesticide contamination of vital groundwater resources.
References
Bioaccumulation potential of Cloethocarb in food chains
An In-depth Technical Guide on the Bioaccumulation Potential of Cloethocarb in Food Chains
Abstract
This compound is an N-methylcarbamate insecticide, now considered obsolete, that was previously used to control a variety of insect pests on crops such as maize and potatoes.[1] As with any pesticide, understanding its environmental fate, particularly its potential to accumulate in organisms and magnify through the food chain, is critical for a comprehensive ecological risk assessment. This technical guide synthesizes the available information to evaluate the bioaccumulation potential of this compound. Due to the limited specific data for this compound, this guide draws upon the known physicochemical properties of the compound, the general behavior of carbamate insecticides, and standardized testing protocols to provide a thorough assessment. The primary audience for this document includes environmental researchers, toxicologists, and regulatory scientists.
Introduction to Bioaccumulation and this compound
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration of the substance that is higher than in the surrounding medium. This can occur through direct uptake from the environment (bioconcentration) or through the consumption of contaminated food (biomagnification). The potential for a chemical to bioaccumulate is a key factor in its environmental risk profile, as persistent and bioaccumulative substances can pose a threat to organisms at higher trophic levels, including humans.
This compound is a carbamate insecticide that functions by inhibiting acetylcholinesterase, an essential enzyme in the nervous system.[1] While effective against target pests, its impact on non-target organisms and its persistence in the environment are important considerations. This guide will focus on the available evidence and predictive parameters to assess the likelihood of this compound bioaccumulation in food chains.
Physicochemical Properties and Predicted Bioaccumulation Potential
The tendency of a chemical to bioaccumulate can often be predicted from its fundamental physicochemical properties. Key indicators include the n-octanol-water partition coefficient (Kow), water solubility, and the soil organic carbon-water partitioning coefficient (Koc).
-
n-Octanol-Water Partition Coefficient (Kow or P): This parameter measures a chemical's lipophilicity (affinity for fats and oils) versus its hydrophilicity (affinity for water).[2] A high log Kow value (typically > 3) suggests a greater potential to partition into the fatty tissues of organisms and thus to bioaccumulate.[2][3] For organic substances with a log Kow below 4.5, it is generally assumed that the affinity for lipids is insufficient to lead to significant bioaccumulation (a Bioconcentration Factor of 2000).
-
Water Solubility: Generally, substances with low water solubility tend to have higher bioaccumulation potential as they are more likely to partition into biological tissues rather than remaining dissolved in the aqueous environment of an organism's cells.
-
Soil Organic Carbon-Water Partitioning Coefficient (Koc): This value describes the tendency of a chemical to bind to organic matter in soil and sediment. A high Koc value indicates strong binding to soil and sediment, which can reduce its bioavailability for uptake by organisms.
Quantitative data for this compound's physicochemical properties are scarce. However, available information is summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Bioaccumulation Potential | Source |
|---|---|---|---|
| Water Solubility | High | Low potential. High solubility in water suggests a lower tendency to partition into lipid-rich tissues. | |
| Persistence in Soil | Not usually persistent | Low potential. Rapid degradation reduces the time available for uptake by organisms. |
| Vapor Pressure | Non-volatile | Does not readily volatilize, suggesting it will remain in the soil and water compartments where it could be available for uptake. | |
Based on these properties, particularly its high water solubility and lack of persistence, the predicted bioaccumulation potential for this compound is low.
Metabolic Fate of Carbamate Insecticides
Animal studies indicate that carbamates are generally absorbed, rapidly distributed to tissues and organs, metabolized into water-soluble products, and quickly excreted, primarily through urine. This rapid metabolism and excretion are key reasons why carbamates typically do not bioaccumulate in tissues. The primary mechanism of toxicity for carbamates is the reversible inhibition of the acetylcholinesterase (AChE) enzyme. Unlike organophosphates, the bond between the carbamate and the enzyme is not permanent and undergoes relatively rapid hydrolysis, allowing the enzyme to be reactivated. This reversibility contributes to their shorter duration of toxicity and lower potential for long-term accumulation.
While some carbamates like Carbofuran and Carbaryl have been detected in fish muscle tissue, the levels are generally low and below maximum residue limits. This suggests that while some uptake occurs, significant bioaccumulation is not a characteristic feature of this class of insecticides.
Standardized Experimental Protocols for Bioaccumulation Assessment
In the absence of specific studies on this compound, it is useful to detail a standardized protocol that would be used to generate such data. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for chemical testing.
OECD Test Guideline 305: Bioaccumulation in Fish
This guideline is designed to characterize the bioconcentration potential of a substance in fish through either aqueous or dietary exposure. The test consists of two main phases:
-
Uptake (Exposure) Phase: A group of fish of a single species is exposed to the test substance at a constant concentration in the water (for bioconcentration factor, BCF) or in their diet (for biomagnification factor, BMF). This phase typically lasts for 28 days, or until a steady-state concentration is reached in the fish tissues.
-
Depuration (Elimination) Phase: After the exposure phase, the fish are transferred to a clean, substance-free environment (water or food). The decline in the concentration of the substance in the fish tissues is monitored over time.
Throughout both phases, the concentration of the test substance in the fish and the exposure medium (water or food) is measured. The BCF is then calculated as the ratio of the chemical's concentration in the fish to its concentration in the water at steady state. It can also be determined kinetically as the ratio of the uptake rate constant to the depuration rate constant.
Below is a workflow diagram for a typical bioaccumulation study following OECD Guideline 305.
Caption: Workflow for OECD Test Guideline 305.
Quantitative Data on Bioaccumulation
As previously stated, specific quantitative data on the bioaccumulation of this compound (e.g., BCF or BMF values) are not available in the reviewed literature. For context, the table below presents information on other carbamate insecticides.
Table 2: Bioaccumulation Data for Selected Carbamate Insecticides
| Compound | Organism | BCF/BMF Value | Finding | Source |
|---|---|---|---|---|
| This compound | Not Available | Not Available | No data found in scientific literature. | - |
| Carbofuran | Pangas Catfish (Pangasius pangasius) | Not Quantified | Detected in fish muscle samples at low concentrations. |
| Carbaryl | Pangas Catfish (Pangasius pangasius) | Not Quantified | Detected in fish muscle samples at low concentrations. | |
The lack of data for this compound underscores its status as an obsolete pesticide with limited research focus. The findings for other carbamates support the general assessment that while uptake can occur, high levels of bioaccumulation are not expected.
Mechanism of Action and Signaling Pathway
The primary mechanism of toxicity for this compound and other carbamate insecticides is the inhibition of the acetylcholinesterase (AChE) enzyme. AChE is crucial for nerve function; it breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.
The process is as follows:
-
Binding: The carbamate molecule binds to the active site of the AChE enzyme.
-
Carbamylation: The carbamate transfers its carbamoyl group to a serine residue in the enzyme's active site, forming a carbamylated enzyme. This temporarily inactivates the enzyme.
-
Accumulation of Acetylcholine: With AChE inhibited, acetylcholine accumulates in the synapse, leading to continuous stimulation of nerve receptors.
-
Reactivation: The carbamylated enzyme is unstable and undergoes spontaneous hydrolysis, releasing the carbamoyl group and regenerating the active enzyme. This reactivation is much faster than for organophosphate insecticides, which is why carbamate poisoning is considered reversible.
The diagram below illustrates the signaling pathway of AChE inhibition by carbamates.
Caption: Acetylcholinesterase (AChE) inhibition by carbamates.
Conclusion
References
Methodological & Application
Analytical Methods for the Detection of Cloethocarb in Environmental Samples
Application Note & Protocol
Introduction
Cloethocarb is a carbamate insecticide and nematicide used in agriculture. Due to its potential toxicity and environmental persistence, monitoring its presence in environmental matrices such as water, soil, and sediment is crucial for environmental risk assessment and management. This document provides a comprehensive overview of the analytical methodologies for the detection and quantification of this compound in environmental samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The protocols described are based on established methods for carbamate pesticide analysis, which are directly applicable to this compound.
Principle of Analysis
The determination of this compound in environmental samples typically involves a multi-step process:
-
Sample Collection and Preparation: Proper collection and preservation of samples are critical to ensure the integrity of the analyte.[1]
-
Extraction: this compound is extracted from the sample matrix using an appropriate solvent and technique. Common methods include solid-phase extraction (SPE) for water samples and liquid-solid extraction for soil and sediment.[2][3]
-
Cleanup: The crude extract is purified to remove interfering co-extractives that could affect the analytical measurement.[4]
-
Instrumental Analysis: The purified extract is analyzed using a suitable chromatographic technique coupled with a sensitive detector, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Analysis of this compound in Water Samples
This protocol is designed for the determination of this compound in various water matrices, including groundwater, surface water, and wastewater.
a. Sample Collection and Preservation:
-
Collect water samples in clean, amber glass bottles to prevent photodegradation.
-
Do not pre-rinse the bottles with the sample.
-
If the sample contains residual chlorine, add a dechlorinating agent (e.g., sodium thiosulfate).
-
Store samples at 4°C and analyze as soon as possible, preferably within 48 hours of collection.
b. Extraction: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the pre-concentration and purification of pesticides from water samples.
-
Materials:
-
SPE cartridges (e.g., C18 or polymeric sorbents like Oasis HLB).
-
Vacuum manifold for SPE.
-
Methanol (pesticide residue grade).
-
Ultrapure water.
-
Sample filtration apparatus (e.g., 0.45 µm glass fiber filters).
-
-
Procedure:
-
Filter the water sample (typically 200-500 mL) to remove suspended solids.
-
Condition the SPE cartridge by passing methanol followed by ultrapure water.
-
Load the water sample onto the conditioned cartridge at a controlled flow rate.
-
Wash the cartridge with ultrapure water to remove polar impurities.
-
Dry the cartridge under vacuum.
-
Elute the retained this compound with a small volume of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Concentrate the eluate under a gentle stream of nitrogen and reconstitute in a suitable solvent for instrumental analysis.
-
c. Instrumental Analysis: HPLC with Post-Column Derivatization and Fluorescence Detection (as per EPA Method 531.2)
This method offers high sensitivity and selectivity for carbamates.
-
Principle: Carbamates are separated by HPLC and then hydrolyzed post-column to form an amine, which reacts with o-phthalaldehyde (OPA) to produce a fluorescent derivative detected by a fluorescence detector.
-
Instrumentation:
-
HPLC system with a C18 reversed-phase column.
-
Post-column derivatization unit.
-
Fluorescence detector.
-
-
Chromatographic Conditions (Typical):
-
Mobile Phase: Gradient of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100 µL.
-
Column Temperature: 35°C.
-
Fluorescence Detection: Excitation at 340 nm, Emission at 455 nm.
-
d. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high selectivity and sensitivity and is a powerful tool for the confirmation and quantification of pesticides.
-
Instrumentation:
-
LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient of acetonitrile/methanol and water with additives like ammonium formate.
-
Ionization Mode: Positive ESI.
-
-
MS/MS Parameters: Optimized for this compound precursor and product ions in Multiple Reaction Monitoring (MRM) mode.
Analysis of this compound in Soil and Sediment Samples
a. Sample Collection and Preparation:
-
Collect soil or sediment samples using a stainless-steel auger or scoop.
-
Store samples in glass jars with PTFE-lined caps at 4°C.
-
Air-dry the samples and sieve them to remove large debris and ensure homogeneity.
b. Extraction: Accelerated Solvent Extraction (ASE)
ASE is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions.
-
Materials:
-
ASE system.
-
Extraction cells.
-
Diatomaceous earth or sand.
-
Extraction solvent (e.g., acetone:hexane mixture).
-
-
Procedure:
-
Mix the homogenized soil/sediment sample (e.g., 10 g) with diatomaceous earth.
-
Pack the mixture into an extraction cell.
-
Perform the extraction using the ASE system with the selected solvent at elevated temperature and pressure.
-
Collect the extract.
-
c. Cleanup
A cleanup step is often necessary to remove co-extracted matrix components like lipids and humic substances.
-
Solid-Phase Extraction (SPE) Cleanup: The ASE extract can be further cleaned using SPE cartridges (e.g., Florisil or silica).
-
Gel Permeation Chromatography (GPC): GPC can be used to remove high molecular weight interferences.
d. Instrumental Analysis:
The instrumental analysis for soil and sediment extracts is similar to that for water samples, typically involving LC-MS/MS for its robustness against matrix effects. Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) or an electron capture detector (GC-ECD) can also be employed, particularly for less polar pesticides, though derivatization might be necessary for carbamates.
Data Presentation
The following tables summarize typical quantitative data for carbamate pesticide analysis, which can be considered as a reference for this compound method development.
Table 1: Typical Performance Data for Carbamate Analysis in Water by LC-MS/MS
| Carbamate | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Recovery (%) |
| Aldicarb | 0.5 | 1.5 | 95 ± 5 |
| Carbofuran | 0.3 | 1.0 | 98 ± 4 |
| Methomyl | 1.0 | 3.0 | 92 ± 7 |
| Propoxur | 0.4 | 1.2 | 97 ± 6 |
Data are representative and may vary depending on the specific matrix and instrumentation.
Table 2: Typical Performance Data for Carbamate Analysis in Soil by LC-MS/MS
| Carbamate | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) |
| Aldicarb | 0.2 | 0.6 | 90 ± 8 |
| Carbofuran | 0.1 | 0.3 | 93 ± 6 |
| Methomyl | 0.5 | 1.5 | 88 ± 9 |
| Propoxur | 0.2 | 0.5 | 91 ± 7 |
Data are representative and may vary depending on the specific matrix and instrumentation.
Visualizations
Caption: Workflow for this compound analysis in water samples.
Caption: Workflow for this compound analysis in soil/sediment.
References
- 1. cwc.adgstaging.in [cwc.adgstaging.in]
- 2. An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical method development for the determination of eight biocides in various environmental compartments and application for monitoring purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
Application Notes and Protocols for the Analysis of Cloethocarb using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloethocarb is a carbamate insecticide used to control a variety of insect pests on a range of crops. Due to its potential toxicity, monitoring for its residues in environmental and agricultural samples is crucial. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of pesticide residues.[1] This document provides detailed application notes and protocols for the analysis of this compound using GC-MS.
Carbamate pesticides can be thermally unstable, which may pose a challenge for GC-based analysis.[2] Therefore, careful optimization of the GC inlet temperature and other chromatographic parameters is essential to prevent degradation and ensure accurate quantification.
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural samples.[3][4][5] It involves an extraction and cleanup step to remove matrix interferences.
Materials:
-
Homogenized sample (e.g., soil, fruit, vegetable)
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (optional, for pigmented samples)
-
50 mL and 15 mL centrifuge tubes
-
Centrifuge
-
Vortex mixer
Procedure:
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). The exact salt composition can vary depending on the specific QuEChERS method (e.g., AOAC or EN).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL or 15 mL centrifuge tube containing the d-SPE cleanup sorbent. A common mixture for general purpose cleanup is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For samples with high pigment content, GCB may be added, but it can also retain planar pesticides.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2-5 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
-
GC-MS Analysis
The following are recommended starting conditions for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
GC Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 250 °C (or lower to minimize thermal degradation) |
| Injection Mode | Splitless (for trace analysis) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Oven Program | Initial temperature: 70 °C, hold for 2 minRamp: 25 °C/min to 150 °C, hold for 0 minRamp: 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
MS Conditions:
| Parameter | Value |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
| Mass Range (Full Scan) | 50-350 amu |
Data Presentation
Quantitative Data
For quantitative analysis, a calibration curve should be prepared using this compound analytical standards of known concentrations. Matrix-matched standards are recommended to compensate for matrix effects.
Table 1: Example Calibration Data for this compound Analysis
| Concentration (ng/mL) | Peak Area (Quantification Ion) |
| 1 | User-determined value |
| 5 | User-determined value |
| 10 | User-determined value |
| 25 | User-determined value |
| 50 | User-determined value |
| 100 | User-determined value |
| R² | >0.99 |
Table 2: Method Performance Parameters (Example)
| Parameter | Result |
| Linear Range | 1 - 100 ng/mL |
| Limit of Detection (LOD) | User-determined value (e.g., 0.5 ng/mL) |
| Limit of Quantification (LOQ) | User-determined value (e.g., 1.0 ng/mL) |
| Recovery (%) | User-determined value (e.g., 85-110%) |
| Precision (RSD %) | User-determined value (e.g., <15%) |
Note: The values in the tables above are examples and must be determined experimentally during method validation.
Mass Spectral Data for this compound Identification
The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard.
Table 3: Mass Spectral Information for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₄ClNO₄ |
| Molecular Weight | 259.68 g/mol |
| Precursor Ion (M+H)⁺ | 260.0684 m/z |
| Quantification Ion (EI) | To be determined (likely a prominent and specific fragment ion) |
| Qualifier Ions (EI) | To be determined (other characteristic fragment ions) |
Note: The precursor ion is from ESI-MS data and is provided for informational purposes. For EI-GC-MS, characteristic fragment ions will be used for quantification and confirmation.
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: this compound's mechanism of action.
References
- 1. brjac.com.br [brjac.com.br]
- 2. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Chlorinated Pesticide Residues in Vegetables by Gas Chromatography/Mass Spectrometry [fsct.modares.ac.ir]
- 5. agilent.com [agilent.com]
Application Note: Quantification of Cloethocarb using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of cloethocarb in environmental samples. The described protocol utilizes a reversed-phase C18 column with UV detection, offering a reliable and cost-effective approach for researchers, scientists, and professionals in drug development and environmental monitoring. The method is suitable for the determination of this compound residues in complex matrices such as soil and water, following a straightforward sample preparation procedure. All quantitative data, including linearity, limit of detection (LOD), and limit of quantification (LOQ), are presented in clearly structured tables. Detailed experimental protocols and workflows are provided to ensure successful implementation.
Introduction
This compound is a carbamate insecticide and nematicide used to control a variety of pests in agriculture. Due to its potential toxicity, monitoring its residues in environmental matrices is crucial for ensuring environmental safety and human health. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of pesticide residues.[1] This application note presents a validated HPLC-UV method for the determination of this compound.
The method employs a reversed-phase C18 stationary phase, which is common for the analysis of moderately polar compounds like carbamates.[2][3] Sample preparation is a critical step in residue analysis to remove interfering substances from the sample matrix.[4] This protocol outlines a solid-phase extraction (SPE) method for sample cleanup and pre-concentration, ensuring accurate and reproducible results.[5]
Experimental Workflow
The overall workflow for the quantification of this compound from environmental samples is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis.
Materials and Methods
Reagents and Standards
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Solid-Phase Extraction (SPE) C18 cartridges
Instrumentation
An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a data acquisition system was used.
Chromatographic Conditions
The separation was achieved using a reversed-phase C18 column under the following conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| UV Detection | 220 nm |
| Retention Time | Approximately 6.5 min |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation Protocol (Water Samples)
-
Filtration: Filter the water sample through a 0.45 µm membrane filter to remove any particulate matter.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.
-
Sample Loading: Pass 100 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 2-3 mL/min.
-
Washing: Wash the cartridge with 5 mL of HPLC grade water to remove any polar interferences.
-
Elution: Elute the retained this compound from the cartridge with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Sample Preparation Protocol (Soil Samples)
-
Extraction: Weigh 10 g of air-dried and sieved soil into a centrifuge tube. Add 20 mL of acetonitrile and shake vigorously for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in 10 mL of HPLC grade water.
-
SPE Cleanup: Proceed with the SPE cleanup as described in steps 2-7 of the water sample preparation protocol.
Results and Discussion
Method Validation
The developed HPLC method was validated for its linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Linearity: The linearity of the method was evaluated by constructing a calibration curve using the prepared working standard solutions. The peak area was plotted against the corresponding concentration.
| Parameter | Value |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
| Parameter | Value |
| LOD (S/N = 3) | 0.03 µg/mL |
| LOQ (S/N = 10) | 0.1 µg/mL |
Precision: The precision of the method was assessed by performing replicate injections of a standard solution at a known concentration.
| Parameter | Value |
| Intra-day Precision (RSD%) | < 2% |
| Inter-day Precision (RSD%) | < 5% |
Accuracy: The accuracy was evaluated through recovery studies by spiking blank soil and water samples with known concentrations of this compound.
| Matrix | Spiked Concentration (µg/mL) | Recovery (%) |
| Water | 0.5 | 95.8 |
| 1.0 | 98.2 | |
| 5.0 | 97.5 | |
| Soil | 0.5 | 92.3 |
| 1.0 | 94.7 | |
| 5.0 | 93.9 |
Signaling Pathway and Logical Relationships
The logical flow of the analytical method development and validation process is illustrated below.
Caption: Logical flow of method development and validation.
Conclusion
The HPLC-UV method described in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound in environmental samples. The sample preparation protocol using solid-phase extraction is effective for cleanup and pre-concentration, leading to high recovery rates. The method has been successfully validated according to standard guidelines and is suitable for routine monitoring of this compound residues in soil and water matrices.
References
- 1. Multi-residue pesticides analysis in water samples using reverse phase high performance liquid chromatography (RP-HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecetoc.org [ecetoc.org]
- 3. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrpub.org [hrpub.org]
- 5. Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sample Preparation of Cloethocarb in Soil Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and cleanup of Cloethocarb, a carbamate insecticide, from soil matrices. The protocols described are based on established techniques for pesticide residue analysis, including QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE). While specific recovery data for this compound is limited in publicly available literature, the provided methods are tailored for carbamate pesticides and are expected to yield satisfactory results. It is recommended that users perform in-house validation to determine method performance characteristics for their specific soil types and analytical instrumentation.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for developing effective sample preparation strategies.
| Property | Value | Implication for Sample Preparation |
| Water Solubility | High[1] | This compound has a high affinity for polar solvents. This suggests that water-miscible organic solvents will be effective for extraction. The high water solubility also implies that partitioning from an aqueous phase into a less polar organic solvent might be challenging without the addition of salts to induce a salting-out effect. |
| Log K_ow_ (Octanol-Water Partition Coefficient) | N/A | While a specific Log K_ow_ for this compound is not readily available, as a carbamate pesticide, it is expected to have a low to moderate value, indicating some degree of lipophilicity. This property is important for its retention on reversed-phase SPE sorbents. |
| Volatility | Non-volatile[1] | This property indicates that sample preparation steps involving evaporation can be performed with minimal risk of analyte loss. |
Recommended Sample Preparation Techniques
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted technique for the multi-residue analysis of pesticides in various matrices, including soil.[2][3][4] It involves a two-step process: an initial extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup.
Protocol: Modified QuEChERS for Carbamate Pesticides in Soil
This protocol is adapted from methods developed for the analysis of multiple pesticide classes, including carbamates, in soil.
Materials:
-
Homogenized soil sample
-
Deionized water
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for pigmented soils)
-
50 mL polypropylene centrifuge tubes with screw caps
-
15 mL polypropylene centrifuge tubes with screw caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Extraction and Partitioning: a. Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. b. Add 10 mL of deionized water and vortex for 30 seconds to hydrate the soil. c. Add 10 mL of acetonitrile (ACN). d. Securely cap the tube and shake vigorously for 1 minute. e. Add the contents of a salt packet containing 4 g of anhydrous MgSO₄ and 1 g of NaCl. f. Immediately cap and shake vigorously for 1 minute. g. Centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18. For soils with high organic matter or pigmentation, the addition of 50 mg of GCB may be beneficial, but it should be used with caution as it can retain planar pesticides. b. Cap the tube and vortex for 30 seconds. c. Centrifuge at ≥3000 x g for 5 minutes.
-
Final Extract Preparation: a. Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial. b. The extract is now ready for analysis by LC-MS/MS.
Expected Performance for Carbamate Pesticides (General):
| Parameter | Expected Value |
| Recovery | 65 - 105% |
| Relative Standard Deviation (RSD) | < 17% |
| Limit of Quantification (LOQ) | 0.010 - 0.130 µg/kg |
Note: These are general performance characteristics for carbamate and triazole pesticides in soil and should be confirmed for this compound through in-house validation.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a more traditional and highly selective technique for the cleanup and concentration of analytes from complex matrices. For carbamate pesticides like this compound, a reversed-phase sorbent is typically employed.
Protocol: Solid-Phase Extraction for Carbamate Pesticides in Soil
This protocol outlines a general procedure for the extraction and SPE cleanup of carbamate pesticides from soil.
Materials:
-
Homogenized soil sample
-
Methanol
-
Deionized water
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Soil Extraction: a. Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. b. Add 20 mL of methanol. c. Vortex for 1 minute and then sonicate for 15 minutes. d. Centrifuge at ≥3000 x g for 10 minutes. e. Decant the supernatant into a clean flask. f. Repeat the extraction (steps 1b-1e) with a fresh 20 mL portion of methanol and combine the supernatants.
-
SPE Cleanup: a. Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the sorbent. Do not allow the cartridge to go dry. b. Sample Loading: Dilute the combined methanol extract with deionized water to a final methanol concentration of ≤10% to ensure efficient retention of this compound on the C18 sorbent. Load the diluted extract onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min. c. Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences. d. Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water. e. Elution: Elute the retained this compound with 2 x 4 mL of methanol into a clean collection tube.
-
Final Extract Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Expected Performance for Carbamate Pesticides (General):
| Parameter | Expected Value |
| Recovery | 80 - 110% |
| Relative Standard Deviation (RSD) | < 15% |
| Limit of Detection (LOD) | 0.01 - 0.40 ng/g |
Note: These are general performance characteristics for carbamate pesticides in soil and should be confirmed for this compound through in-house validation.
Experimental Workflows
Degradation Pathway of this compound in Soil
This compound, like other carbamate insecticides, is susceptible to degradation in the soil environment through both biotic and abiotic processes. The primary degradation pathway involves the hydrolysis of the carbamate ester linkage, a reaction that can be influenced by soil pH and microbial activity. Soils with a history of carbamate pesticide application may contain adapted microbial populations capable of more rapidly degrading these compounds.
The degradation process is crucial as it determines the persistence and potential for environmental contamination of the pesticide.
References
Application Note: Solid-Phase Extraction (SPE) for the Determination of Cloethocarb in Water Samples
Introduction
Cloethocarb is a carbamate insecticide and nematicide used in agriculture. Due to its potential for environmental contamination, particularly of water resources, sensitive and reliable analytical methods are required for its monitoring. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers high recovery and concentration factors for pesticides from aqueous matrices. This application note details a robust protocol for the extraction and pre-concentration of this compound from water samples using reversed-phase SPE cartridges, followed by analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector.
Experimental Protocol
This protocol is based on general principles for the solid-phase extraction of moderately polar pesticides from water samples. Reversed-phase sorbents such as C18 or hydrophilic-lipophilic balanced (HLB) polymers are recommended for their efficiency in retaining carbamates like this compound.[1][2]
1. Materials and Reagents
-
SPE Cartridges: C18 or Oasis HLB (e.g., 60 mg, 3 mL)[1]
-
Solvents: Methanol (HPLC grade), Ultrapure water, Dichloromethane or Ethyl acetate (HPLC grade)
-
Reagents: pH adjustment solutions (e.g., diluted HCl or NaOH)
-
Glassware: Clean glass sample collection bottles, volumetric flasks, collection tubes
-
Equipment: SPE manifold, vacuum pump, nitrogen evaporator, 0.45 µm syringe filters
2. Sample Preparation
-
Collect water samples in clean glass bottles.
-
Filter the water samples through a 0.45 µm filter to remove any particulate matter.[1]
-
If necessary, adjust the pH of the water sample to a neutral range (pH 6.0-7.0) to ensure optimal retention of this compound on the reversed-phase sorbent.[1]
3. Solid-Phase Extraction Procedure
The SPE procedure consists of four main steps: conditioning, sample loading, washing, and elution.
3.1. SPE Cartridge Conditioning This step wets the sorbent and activates the functional groups for consistent interaction with the sample.
-
Place the C18 or Oasis HLB cartridges on the SPE manifold.
-
Pass 5 mL of methanol through each cartridge.
-
Do not allow the sorbent to dry.
3.2. Cartridge Equilibration This step prepares the sorbent with a solution similar in polarity to the sample matrix to maximize analyte retention.
-
Pass 5 mL of ultrapure water through the cartridges.
-
Ensure the sorbent bed remains submerged in water before sample loading.
3.3. Sample Loading
-
Load a known volume of the filtered water sample (e.g., 100-500 mL) onto the conditioned and equilibrated cartridge.
-
Maintain a steady flow rate of approximately 5-10 mL/min.
3.4. Washing This step removes polar interferences that were retained on the sorbent.
-
Wash the cartridge with 5 mL of ultrapure water.
-
After washing, dry the cartridge under vacuum for 10-15 minutes to remove excess water.
3.5. Elution This step involves disrupting the analyte-sorbent interaction to recover the analyte of interest.
-
Elute the retained this compound from the cartridge with a suitable organic solvent. A volume of 5-10 mL of dichloromethane or a mixture of ethyl acetate and methanol is recommended.
-
Collect the eluate in a clean collection tube.
4. Concentration and Reconstitution
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen gas at approximately 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument, such as acetonitrile/water for HPLC analysis or hexane for GC analysis.
5. Analytical Determination
The extracted and concentrated samples can be analyzed by HPLC with UV or mass spectrometric detection (LC-MS/MS) or by gas chromatography with a nitrogen-phosphorus detector (GC-NPD) or mass spectrometry (GC-MS).
Quantitative Data
The following table summarizes typical performance data for the analysis of pesticides using SPE followed by chromatographic analysis. These values are provided as a general guideline and should be determined in the laboratory for this compound specifically.
| Parameter | Typical Value Range | Reference |
| Recovery | 80-120% | |
| Limit of Detection (LOD) | 0.006 - 2.04 µg/L | |
| Limit of Quantification (LOQ) | 0.02 - 6.81 µg/L | |
| Linearity (R²) | ≥ 0.99 | |
| Relative Standard Deviation (RSD) | < 15% |
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of this compound from water samples.
Conclusion
The solid-phase extraction protocol detailed in this application note provides an effective and reliable method for the isolation and pre-concentration of this compound from water samples. The use of C18 or Oasis HLB cartridges, coupled with HPLC or GC analysis, allows for the sensitive and accurate quantification of this carbamate insecticide. This methodology serves as a valuable tool for environmental monitoring programs and for ensuring water quality. It is essential to validate this method in-house to determine specific performance characteristics for this compound.
References
Application Notes and Protocols for the Analysis of Cloethocarb using Liquid-Liquid Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloethocarb is a carbamate insecticide and nematicide used to control a variety of insect pests and nematodes in crops. Accurate and reliable methods for the determination of this compound residues in environmental and food matrices are essential for monitoring compliance with regulatory limits and ensuring consumer safety. Liquid-liquid extraction (LLE) is a widely used sample preparation technique for the isolation and pre-concentration of pesticide residues prior to chromatographic analysis. This document provides a detailed application note and a representative protocol for the analysis of this compound using LLE, based on established methods for carbamate pesticides.
Principle of Liquid-Liquid Extraction
Liquid-liquid extraction is a separation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[1] The choice of solvent is critical and depends on the polarity of the target analyte. For moderately polar pesticides like this compound, acetonitrile is a common and effective extraction solvent. The efficiency of the extraction can be enhanced by techniques such as salting out, where the addition of salts reduces the solubility of the analyte in the aqueous phase, driving it into the organic phase. Subsequent clean-up steps are often necessary to remove co-extracted matrix components that may interfere with the final analysis.
Data Presentation
While specific quantitative data for a validated LLE protocol for this compound was not found in the reviewed literature, the following table summarizes typical performance data for the analysis of carbamate pesticides in various matrices using methods based on liquid extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These values can be considered as target performance indicators for the method described below.
| Parameter | Matrix | Typical Value Range | Analytical Technique |
| Recovery | Fruits & Vegetables | 70-120% | LC-MS/MS |
| Soil | 60-110% | LC-MS/MS | |
| Water | 80-115% | LC-MS/MS | |
| Limit of Detection (LOD) | Fruits & Vegetables | 0.1 - 1.0 µg/kg | LC-MS/MS |
| Soil | 0.5 - 5.0 µg/kg | LC-MS/MS | |
| Water | 0.01 - 0.1 µg/L | LC-MS/MS | |
| Limit of Quantification (LOQ) | Fruits & Vegetables | 0.5 - 5.0 µg/kg | LC-MS/MS |
| Soil | 1.0 - 10.0 µg/kg | LC-MS/MS | |
| Water | 0.05 - 0.5 µg/L | LC-MS/MS | |
| Linearity (R²) | - | >0.99 | LC-MS/MS |
Experimental Protocols
This section details a representative Liquid-Liquid Extraction protocol for the analysis of this compound in a solid matrix (e.g., soil, food). This protocol is based on the principles of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2][3]
Materials and Reagents
-
Solvents: Acetonitrile (ACN), HPLC grade; Water, HPLC grade.
-
Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl).
-
Standards: this compound analytical standard.
-
Equipment: Homogenizer, Centrifuge, Vortex mixer, Syringe filters (0.22 µm), Autosampler vials.
Sample Preparation and Extraction
-
Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.
-
Fortification (for QC): For recovery studies, spike the sample with a known concentration of this compound standard solution.
-
Hydration (for dry samples): If the sample has low water content (e.g., grains), add an appropriate amount of HPLC grade water to hydrate the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. The addition of salt helps to induce phase separation.
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile phase.
-
-
Phase Separation: Centrifuge the tube at 4000 rpm for 5 minutes to separate the organic and aqueous layers and pellet the solid matrix material.
Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing anhydrous magnesium sulfate and a suitable sorbent (e.g., PSA - primary secondary amine for removal of fatty acids and sugars).
-
Mixing: Cap the dSPE tube and vortex for 30 seconds to facilitate the cleanup process.
-
Centrifugation: Centrifuge the dSPE tube at 4000 rpm for 5 minutes to pellet the dSPE sorbent.
Final Extract Preparation and Analysis
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis: The extract is now ready for analysis by a suitable chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound.[4]
Mandatory Visualization
Caption: Workflow for this compound analysis using LLE.
Caption: Logical relationship of the LLE process.
References
Application Notes and Protocols for Cloethocarb Residue Analysis in Produce using the QuEChERS Method
Introduction
Cloethocarb is a carbamate insecticide that functions by inhibiting the enzyme acetylcholinesterase (AChE), a critical component in the nervous system of insects.[1] Its use in agriculture necessitates reliable and efficient methods for monitoring its residues in fresh produce to ensure consumer safety and regulatory compliance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a widely adopted sample preparation technique for the multi-residue analysis of pesticides in food matrices.[2][3] This document provides a detailed application note and protocol for the determination of this compound residues in various produce types using the QuEChERS method followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Chemical Information
-
IUPAC Name: [2-(2-chloro-1-methoxyethoxy)phenyl] N-methylcarbamate[1][4]
-
CAS Registry Number: 51487-69-5
-
Molecular Formula: C₁₁H₁₄ClNO₄
-
Molecular Weight: 259.68 g/mol
-
Chemical Structure:
-
(Image of the chemical structure of this compound should be displayed here. As I cannot generate images, I will provide a SMILES string which can be used to generate the structure: CNC(=O)OC1=CC=CC=C1OC(OC)CCl)
-
Principle of the Method
The QuEChERS method is a two-step process involving extraction and cleanup. Initially, a homogenized produce sample is extracted with acetonitrile, a water-miscible solvent. The addition of salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a citrate buffer system, induces phase separation, partitioning the this compound residues into the acetonitrile layer. The subsequent cleanup step utilizes dispersive solid-phase extraction (dSPE) with a combination of sorbents to remove interfering matrix components such as pigments, sugars, and fatty acids. The final extract is then analyzed by LC-MS/MS for the selective and sensitive quantification of this compound.
Data Presentation
The following tables summarize the expected quantitative data for the analysis of this compound in various produce matrices based on typical performance characteristics of the QuEChERS method for carbamate pesticides. It is essential to perform in-house validation to determine the actual performance of the method in your laboratory.
Table 1: Method Performance Parameters for this compound Analysis
| Parameter | Typical Value | Notes |
| Limit of Detection (LOD) | 0.002 - 0.005 mg/kg | Matrix-dependent. |
| Limit of Quantification (LOQ) | 0.010 mg/kg | Lowest validated spike level. |
| Linearity (R²) | ≥ 0.99 | Over a typical calibration range of 0.005 - 0.1 mg/kg. |
Table 2: Recovery and Precision Data for this compound in Spiked Produce Samples
| Produce Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) (n=5) |
| Grapes | 0.010 | 85 - 105 | < 15 |
| 0.050 | 90 - 110 | < 10 | |
| Tomatoes | 0.010 | 80 - 100 | < 15 |
| 0.050 | 85 - 105 | < 10 | |
| Lettuce | 0.010 | 75 - 95 | < 20 |
| 0.050 | 80 - 100 | < 15 | |
| Oranges | 0.010 | 70 - 90 | < 20 |
| 0.050 | 75 - 95 | < 15 |
Experimental Protocols
Sample Preparation and Homogenization
-
Chop the produce sample (e.g., fruits, vegetables) into small pieces.
-
For high-water content commodities, directly weigh 10-15 g of the chopped sample into a 50 mL centrifuge tube.
-
For dry or low-water content commodities (e.g., grains), weigh 2-5 g of a finely ground sample and add an appropriate amount of reagent water to bring the total water content to approximately 80-90%. Allow the sample to rehydrate for 30 minutes.
-
Samples should be kept cool during homogenization to prevent degradation of the analyte.
QuEChERS Extraction (AOAC 2007.01 Method)
-
Add 10 mL of acetonitrile to the 50 mL centrifuge tube containing the homogenized sample.
-
Add an appropriate internal standard solution if used.
-
Cap the tube and shake vigorously for 1 minute. A mechanical shaker can be used for better efficiency.
-
Add the contents of a QuEChERS extraction salt packet containing 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of sodium citrate, and 0.5 g of disodium citrate sesquihydrate.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube.
-
The dSPE tube should contain 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent. For produce with high pigment content (e.g., spinach, bell peppers), add 50 mg of graphitized carbon black (GCB). For produce with high fat content, add 50 mg of C18 sorbent.
-
Cap the dSPE tube and vortex for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
The supernatant is the final extract.
LC-MS/MS Analysis
-
Transfer the final extract into an autosampler vial.
-
Dilute the extract with an appropriate mobile phase if necessary to reduce matrix effects.
-
Inject the sample into the LC-MS/MS system.
Table 3: Suggested LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| LC System | |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Optimized for separation of this compound from matrix interferences |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 260.07 |
| Product Ions (m/z) | To be determined by direct infusion of a this compound standard. Typically, two transitions are monitored for quantification and confirmation. |
| Collision Energy | Optimized for each transition |
| Dwell Time | Optimized for the number of co-eluting analytes |
Mandatory Visualizations
References
Developing a laboratory standard operating procedure for Cloethocarb
Standard Operating Procedure for Laboratory Analysis of Cloethocarb
Scope and Applicability
This document provides a detailed standard operating procedure (SOP) for the safe handling, preparation, and analysis of this compound in a laboratory setting. This SOP is intended for researchers, scientists, and drug development professionals. The procedures outlined cover chemical properties, safety precautions, preparation of standards, sample preparation from soil and water matrices, and analytical determination using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a protocol for an acetylcholinesterase inhibition assay is included to assess its biological activity.
Chemical Properties and Mechanism of Action
This compound is a carbamate insecticide. Its primary mode of action is the reversible inhibition of the acetylcholinesterase (AChE) enzyme. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to overstimulation of nerve impulses, which is fatal to insects. In mammals, it is highly toxic if ingested.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [2-(2-chloro-1-methoxyethoxy)phenyl] N-methylcarbamate | |
| CAS Number | 51487-69-5 | |
| Molecular Formula | C11H14ClNO4 | |
| Molecular Weight | 259.68 g/mol | |
| Appearance | Technical material is typically a racemic mixture. | |
| Solubility | High aqueous solubility. Data on solubility in organic solvents is limited; however, based on the structure, moderate solubility is expected in polar organic solvents like methanol, acetone, and acetonitrile. |
Safety and Hazard Information
This compound is classified as highly toxic to mammals upon ingestion and is a potent acetylcholinesterase inhibitor. Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 1 | H300: Fatal if swallowed |
Source: Aggregated GHS information from ECHA C&L Inventory.
Safety Precautions:
-
Always handle this compound in a certified chemical fume hood.
-
Wear a lab coat, nitrile gloves (double-gloved recommended), and chemical safety goggles.
-
Avoid inhalation of dust or aerosols.
-
In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS). For ingestion, rapid gastric lavage should be performed. For skin contact, wash with soap and water.
-
All waste materials containing this compound must be disposed of as hazardous waste according to institutional and local regulations.
Experimental Protocols
Preparation of Standard Solutions
Materials:
-
This compound analytical standard
-
HPLC-grade methanol, acetone, and acetonitrile
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Micropipettes
Procedure:
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound analytical standard into a 10 mL volumetric flask.
-
Dissolve the compound in a small amount of methanol and then bring it to volume with methanol.
-
Stopper the flask and sonicate for 10 minutes to ensure complete dissolution.
-
Store the stock solution at 4°C in an amber glass vial.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the primary stock solution with the appropriate solvent (e.g., methanol for HPLC analysis).
-
For a 10 µg/mL working standard, pipette 1 mL of the 1000 µg/mL primary stock into a 100 mL volumetric flask and bring to volume with the solvent.
-
Prepare calibration standards in the range of 0.1 - 10 µg/mL for analytical quantification.
-
Sample Preparation
Materials:
-
Soil sample
-
Acetonitrile
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately vortex for 1 minute to prevent the formation of agglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube.
-
For cleanup, pass the extract through a C18 SPE cartridge.
-
The eluate is ready for HPLC or GC-MS analysis.
Materials:
-
Water sample
-
Dichloromethane
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Measure 500 mL of the water sample into a 1 L separatory funnel.
-
Add 50 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate and collect the lower organic layer.
-
Repeat the extraction twice more with fresh 50 mL portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator at 35°C.
-
The concentrated extract is ready for analysis.
Analytical Methods
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
Table 3: Proposed HPLC-UV Parameters for this compound Analysis
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 270 nm (estimated based on chromophores) |
| Run Time | 10 minutes |
Instrumentation:
-
Gas chromatograph with a mass selective detector
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Split/splitless injector
Table 4: Proposed GC-MS Parameters for this compound Analysis
| Parameter | Condition |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-350 m/z |
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and its inhibition by this compound.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of DTNB solution, and 25 µL of this compound solution at various concentrations.
-
Add 25 µL of AChE solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes in a microplate reader.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration of this compound.
Data Presentation
Table 5: Acute Toxicity Data for this compound (Estimated)
| Route | Species | LD50 (mg/kg) | Toxicity Category | Notes |
| Oral | Rat | 30-50 (estimated) | I (Highly Toxic) | Based on data for similar carbamates. |
| Dermal | Rabbit | >2000 (estimated) | III (Slightly Toxic) | Based on data for similar carbamates. |
Table 6: Solubility of this compound (Qualitative)
| Solvent | Solubility | Rationale |
| Water | High | Stated in literature. |
| Methanol | Soluble | Polar protic solvent. |
| Acetone | Soluble | Polar aprotic solvent. |
| Acetonitrile | Soluble | Polar aprotic solvent. |
| Hexane | Sparingly Soluble | Nonpolar solvent. |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Mechanism of action of this compound via AChE inhibition.
Caption: Proposed degradation pathway of this compound.
Application Notes and Protocols for In Vitro Acetylcholinesterase Inhibition Assay Using Cloethocarb
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates synaptic transmission.[1][2] The inhibition of AChE is a key therapeutic strategy for managing conditions such as Alzheimer's disease and myasthenia gravis.[1][3] Carbamate insecticides, like Cloethocarb, are known to exert their toxic effects through the inhibition of acetylcholinesterase.[4] This document provides detailed application notes and protocols for conducting an in vitro acetylcholinesterase inhibition assay using this compound, based on the widely accepted Ellman's method.
Principle of the Assay
The in vitro acetylcholinesterase inhibition assay is a colorimetric method used to determine the activity of AChE and assess the inhibitory potential of compounds like this compound. The assay, developed by Ellman, utilizes acetylthiocholine (ATC) as a substrate for AChE. The enzymatic hydrolysis of ATC produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to the activity of acetylcholinesterase. The presence of an inhibitor, such as this compound, will decrease the rate of the reaction.
Data Presentation
Table 1: In Vitro Acetylcholinesterase Inhibition by this compound (Example Data)
| Parameter | Value | Conditions |
| IC50 | [Insert Value] µM | 15-minute pre-incubation with AChE, pH 8.0, 37°C |
| Ki | [Insert Value] µM | Lineweaver-Burk plot analysis |
| Mechanism of Inhibition | Reversible, Competitive/Non-competitive/Mixed | Kinetic studies |
Experimental Protocols
This section provides a detailed methodology for determining the in vitro acetylcholinesterase inhibitory activity of this compound.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant
-
This compound (analytical standard)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation
-
0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions until the desired pH is reached.
-
AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0) and dilute to the final working concentration just before use. Keep on ice.
-
ATCI Solution (10 mM): Dissolve the appropriate amount of ATCI in deionized water. Prepare this solution fresh daily.
-
DTNB Solution (10 mM): Dissolve the appropriate amount of DTNB in 0.1 M phosphate buffer (pH 8.0). Store protected from light.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. Further dilutions should be made in 0.1 M phosphate buffer (pH 8.0) to achieve the desired final concentrations.
Assay Protocol for IC50 Determination
-
Prepare a dilution series of this compound: In a 96-well plate, prepare serial dilutions of the this compound stock solution using 0.1 M phosphate buffer (pH 8.0). Include a vehicle control well containing only the buffer and DMSO (at the same final concentration as in the inhibitor wells).
-
Add AChE: To each well containing the inhibitor dilutions and the control, add the AChE solution.
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C).
-
Add DTNB: Following the pre-incubation, add the DTNB solution to all wells.
-
Initiate the reaction: Start the enzymatic reaction by adding the ATCI solution to all wells.
-
Measure absorbance: Immediately place the microplate in a reader and measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity, by fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Cloethocarb in Neurotoxicology Research
A-P-P-L-I-C-A-T-I-O-N N-O-T-E-S
Introduction
Cloethocarb is a carbamate insecticide that exerts its neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function.[2] This mechanism is a hallmark of both carbamate and organophosphate insecticides.[1] Due to a lack of extensive publicly available research specifically on this compound, this document provides application notes and protocols based on the established methodologies for studying carbamate insecticides as a class. Researchers should adapt these protocols based on preliminary dose-response experiments for this compound.
Mechanism of Action
Carbamate insecticides, including by extension this compound, are reversible inhibitors of acetylcholinesterase.[2] The carbamoyl group of the insecticide binds to the serine hydroxyl group in the active site of AChE, forming a carbamoylated enzyme that is temporarily inactive. This inhibition is in contrast to organophosphates, which cause a more persistent, essentially irreversible inhibition.[2] The reversibility of carbamate-induced AChE inhibition has implications for both the toxicological profile and the experimental design for its study.
Applications in Neurotoxicology Research
The study of this compound and other carbamates is crucial for understanding their potential risks to human and environmental health. Research applications include:
-
Hazard Identification and Risk Assessment: Determining the acute and chronic neurotoxic potential of the compound.
-
Mechanistic Studies: Elucidating the specific molecular interactions with AChE and other potential neuronal targets.
-
Development of Countermeasures: Screening for and evaluating the efficacy of potential antidotes or therapeutic interventions for carbamate poisoning.
-
Biomonitoring: Developing assays to detect exposure and effect in potentially exposed populations.
Data Presentation
Quantitative data for specific carbamate insecticides are summarized below to provide a comparative context for designing experiments with this compound.
Table 1: Acute Toxicity of Selected Carbamate Insecticides
| Carbamate | Animal Model | Route of Exposure | LD50 (mg/kg) |
| Carbofuran | Rat | Oral | 8 - 14 |
| Aldicarb | Rat | Oral | 0.93 |
| Methomyl | Rat | Oral | 17 - 24 |
| Propoxur | Rat | Oral | 90 - 128 |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. Data for this table is generalized from toxicological databases.
Table 2: In Vitro Acetylcholinesterase Inhibition by Carbamate Insecticides
| Carbamate | Enzyme Source | IC50 |
| Carbofuran | Electric Eel AChE | 0.05 µM |
| Aldicarb | Human Erythrocyte AChE | 0.8 µM |
| Methomyl | Bovine Erythrocyte AChE | 1.5 µM |
| Physostigmine | Human Recombinant AChE | 0.002 µM |
IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Data for this table is representative of values found in the literature for carbamates.
Experimental Protocols
Detailed methodologies for key experiments in the neurotoxicological evaluation of carbamates are provided below.
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method to determine AChE activity and inhibition.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the this compound stock solution in the appropriate solvent.
-
-
Assay Setup (per well in a 96-well plate):
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of DTNB solution.
-
Add 10 µL of the this compound solution at various concentrations (or solvent for the control wells).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Add 10 µL of AChE solution.
-
Initiate the enzymatic reaction by adding 20 µL of ATCI solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control (solvent only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable nonlinear regression model.
-
Protocol 2: Neurobehavioral Assessment in Rodents
This protocol outlines a general approach for assessing the neurobehavioral effects of this compound in a rodent model.
Materials:
-
Test animals (e.g., adult male and female rats of a specific strain)
-
This compound formulation suitable for the chosen route of administration (e.g., oral gavage)
-
Vehicle control (the solvent used to dissolve this compound)
-
Apparatus for behavioral testing (e.g., open field arena for locomotor activity, rotarod for motor coordination)
-
Software for video tracking and data analysis
Procedure:
-
Animal Acclimation and Baseline Testing:
-
Acclimate the animals to the housing and testing conditions for at least one week prior to the experiment.
-
Conduct baseline behavioral testing to establish normal performance levels for each animal.
-
-
Dosing:
-
Divide the animals into multiple groups, including a vehicle control group and several dose groups for this compound.
-
Administer the appropriate dose of this compound or vehicle to each animal. The route of administration should be relevant to potential human exposure routes.
-
-
Behavioral Testing:
-
At predetermined time points after dosing (e.g., 15, 30, 60, and 120 minutes), conduct a battery of behavioral tests. These may include:
-
Open Field Test: To assess locomotor activity, exploration, and anxiety-like behavior.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Functional Observational Battery (FOB): A series of standardized observations to assess autonomic function, neuromuscular coordination, and overall behavioral changes.
-
-
-
Data Collection and Analysis:
-
Record the behavioral parameters for each animal.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the performance of the dose groups to the control group.
-
Mandatory Visualizations
Caption: Signaling pathway of acetylcholinesterase and its inhibition by this compound.
Caption: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.
Caption: Logical workflow for a neurobehavioral study of this compound.
References
Application Notes and Protocols for Utilizing Cloethocarb as a Positive Control in Insecticide Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cloethocarb is a carbamate insecticide that functions by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[1] Although now considered obsolete for widespread agricultural use, its well-defined mechanism of action makes it an excellent positive control in insecticide screening programs.[2] A positive control is essential to validate the experimental setup and ensure that the assay is sensitive enough to detect the expected biological activity. These notes provide detailed protocols for the use of this compound as a positive control in both in-vivo and in-vitro insecticide screening assays.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of a compound is crucial for proper handling, storage, and preparation of solutions for bioassays.
| Property | Value |
| IUPAC Name | [2-(2-chloro-1-methoxyethoxy)phenyl] N-methylcarbamate |
| Molecular Formula | C₁₁H₁₄ClNO₄ |
| Molecular Weight | 259.68 g/mol |
| Appearance | Racemic mixture |
| Solubility | High aqueous solubility |
| Volatility | Non-volatile |
| Persistence | Not usually persistent in soil systems |
Quantitative Data Presentation
To illustrate the expected data format and the potency of carbamate insecticides, the following table presents data for a related and extensively studied N-methylcarbamate insecticide, Carbaryl .
Disclaimer: The following data for Carbaryl is provided for illustrative purposes to demonstrate the structure of the data presentation. Researchers should establish their own dose-response curves for this compound with their specific target organisms.
| Compound | Organism | Assay Type | Metric | Value |
| Carbaryl | Honey Bee (Apis mellifera) | Topical Application (LD50) | 24h | ~1.2 µ g/bee |
| Carbaryl | Colorado Potato Beetle (Leptinotarsa decemlineata) | Topical Application (LD50) | 48h | Varies with resistance |
| Carbaryl | Rat Brain Acetylcholinesterase | In-vitro Inhibition (IC50) | - | ~17 µM |
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) at the synaptic clefts in the insect's nervous system.
Signaling Pathway of Acetylcholinesterase and its Inhibition by this compound
Caption: Acetylcholinesterase inhibition by this compound.
Normally, AChE breaks down the neurotransmitter acetylcholine (ACh) into choline and acetate, terminating the nerve signal. This compound reversibly binds to the active site of AChE, leading to its carbamoylation. This inhibition prevents the breakdown of ACh, causing an accumulation of the neurotransmitter in the synapse. The continuous stimulation of acetylcholine receptors results in hyperexcitation of the nervous system, leading to paralysis and ultimately death of the insect.
Experimental Protocols
The following are detailed protocols for using this compound as a positive control in common insecticide screening assays.
Preparation of this compound Stock and Working Solutions
Proper preparation of test solutions is critical for obtaining accurate and reproducible results.
Materials:
-
This compound (analytical grade)
-
Acetone (analytical grade) or other suitable organic solvent like DMSO
-
Glass vials or bottles
-
Analytical balance
-
Volumetric flasks
-
Pipettes
Procedure:
-
Stock Solution (e.g., 10 mg/mL in Acetone):
-
Accurately weigh 10 mg of this compound using an analytical balance.
-
Transfer the weighed this compound to a 1 mL volumetric flask.
-
Add a small amount of acetone to dissolve the solid.
-
Once dissolved, bring the volume up to the 1 mL mark with acetone.
-
Stopper and mix thoroughly by inversion.
-
Store the stock solution in a tightly sealed glass vial at 4°C, protected from light. Carbamate stock solutions in acetone are generally stable for extended periods when stored properly.
-
-
Working Solutions:
-
Prepare a series of dilutions from the stock solution using acetone to achieve the desired concentrations for the bioassay.
-
For a topical application assay, typical concentrations might range from 0.1 µg/µL to 10 µg/µL.
-
For a contact vial assay, concentrations will depend on the volume used to coat the vials.
-
Always prepare fresh working solutions on the day of the experiment.
-
Protocol for Topical Application Bioassay
This method is used to determine the intrinsic toxicity of a compound when applied directly to the insect's cuticle.
Experimental Workflow for Topical Application Bioassay
Caption: Workflow for a topical insecticide bioassay.
Materials:
-
Healthy, uniform adult insects of the target species
-
This compound working solutions
-
Test compound solutions
-
Solvent for negative control (e.g., acetone)
-
Microapplicator
-
CO₂ or a cold plate for anesthetizing insects
-
Recovery containers (e.g., petri dishes or vials with a food source)
-
Incubator
Procedure:
-
Insect Preparation: Anesthetize a batch of insects using a brief exposure to CO₂ or by placing them on a cold plate.
-
Application:
-
Using a microapplicator, apply a precise volume (typically 0.5 µL) of the appropriate solution to the dorsal thorax of each anesthetized insect.
-
Treat a group of insects (e.g., 20-30 individuals per replicate) for each concentration of the test compound.
-
Include a negative control group treated only with the solvent.
-
Include a positive control group treated with a known effective concentration of this compound.
-
-
Recovery and Observation:
-
Place the treated insects into recovery containers with access to food and water.
-
Incubate the containers under controlled conditions (e.g., 25°C, 60% relative humidity, 12:12 light:dark cycle).
-
Assess and record mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to make a coordinated movement when prodded.
-
-
Data Analysis:
-
If mortality in the negative control group is between 5% and 20%, correct the data using Abbott's formula. If control mortality exceeds 20%, the assay should be repeated.
-
Use probit analysis to calculate the LD50 (the dose required to kill 50% of the test population) for the test compounds and this compound.
-
Protocol for Acetylcholinesterase Inhibition Assay (In-vitro)
This assay measures the direct inhibitory effect of a compound on the AChE enzyme.
Materials:
-
Purified acetylcholinesterase (from a relevant insect source or commercially available)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound working solutions (in a solvent compatible with the assay, e.g., DMSO, ensuring the final concentration is low)
-
Test compound solutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer at their optimal concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Buffer + DTNB
-
Negative Control wells (100% enzyme activity): Buffer + DTNB + AChE + Solvent
-
Positive Control wells: Buffer + DTNB + AChE + this compound solution
-
Test Compound wells: Buffer + DTNB + AChE + Test compound solution
-
-
Reaction:
-
Add the buffer, DTNB, AChE, and the inhibitor (this compound or test compound) to the respective wells and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate (ATCI) to all wells except the blank.
-
-
Measurement:
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow product of the reaction between thiocholine (produced by AChE activity) and DTNB is measured.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compounds and this compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Safety Precautions
This compound is highly toxic to mammals if ingested and is a neurotoxicant.[2] Always handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work with the pure compound and concentrated solutions should be performed in a well-ventilated fume hood. Dispose of all waste in accordance with institutional and local regulations for hazardous chemical waste.
References
Application Notes and Protocols for Assessing Cloethocarb Toxicity in Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloethocarb is a carbamate insecticide that functions by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve impulses, which can lead to paralysis and death in insects.[2] While effective for pest control, the potential toxicity of this compound to non-target organisms, including humans, necessitates thorough in vitro assessment. This document provides a detailed protocol for evaluating the cytotoxicity of this compound in cell cultures, focusing on its primary mechanism of action and potential secondary toxic effects such as the induction of oxidative stress and apoptosis.
Given the limited availability of specific in vitro toxicity data for this compound, this protocol will utilize representative data from other carbamate insecticides, such as Aldicarb and Carbofuran, to illustrate the expected outcomes and data presentation. The human neuroblastoma cell line, SH-SY5Y, is recommended as a relevant model for neurotoxicity studies.[1][3]
Key Cytotoxicity Assessment Assays
A comprehensive assessment of this compound's toxicity can be achieved through a panel of in vitro assays targeting different cellular mechanisms:
-
Cell Viability Assays (MTT and LDH): To determine the overall cytotoxicity and establish a dose-response relationship.
-
Acetylcholinesterase (AChE) Inhibition Assay: To investigate the primary mechanism of action.
-
Reactive Oxygen Species (ROS) Assay: To assess the induction of oxidative stress.
-
Caspase Activity Assay: To determine the induction of apoptosis (programmed cell death).
Data Presentation
Quantitative data from the following assays should be summarized in tables to facilitate comparison and interpretation. The tables below present example data based on studies with related carbamate insecticides.
Table 1: Cytotoxicity of a Representative Carbamate Insecticide (Aldicarb) on SH-SY5Y Cells.
| Assay | Endpoint | Incubation Time | IC50 Value (µM) |
| MTT | Cell Viability | 24 hours | 150 |
| LDH | Cytotoxicity | 24 hours | 200 |
Table 2: Acetylcholinesterase (AChE) Inhibition by a Representative Carbamate Insecticide.
| Compound | Cell Line/Enzyme Source | IC50 Value |
| Representative Carbamate | Electric Eel AChE | 0.5 µM |
| Representative Carbamate | Human Recombinant AChE | 1.2 µM |
Table 3: Oxidative Stress and Apoptosis Induction by a Representative Carbamate Insecticide in SH-SY5Y Cells.
| Assay | Parameter Measured | Treatment Concentration (µM) | Result (Fold Change vs. Control) |
| ROS Assay | DCFDA Fluorescence | 100 | 2.5 |
| Caspase-3/7 Assay | Caspase Activity | 100 | 3.0 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Seeding Density: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well for viability and mechanistic assays.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration does not exceed 0.1% and include a solvent control in all experiments.
-
Treatment: Expose cells to various concentrations of this compound for the desired incubation period (e.g., 24, 48 hours).
MTT Cell Viability Assay
This assay measures the metabolic activity of viable cells.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the solvent control.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells.
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the medium is proportional to the number of dead cells.
-
Protocol:
-
After treatment, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the specific LDH cytotoxicity assay kit being used. Typically, this involves adding a reaction mixture containing a substrate and a tetrazolium salt.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).
-
Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the activity of AChE in the presence of the inhibitor.
-
Principle: This colorimetric assay is based on the Ellman's method. AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The rate of color formation is proportional to AChE activity.
-
Protocol (using a cell-free system):
-
Prepare a reaction mixture containing AChE enzyme solution, DTNB, and buffer in a 96-well plate.
-
Add different concentrations of this compound to the wells.
-
Incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
Immediately measure the absorbance kinetically at 412 nm for a set period.
-
Calculate the rate of reaction and determine the percentage of AChE inhibition for each this compound concentration.
-
Reactive Oxygen Species (ROS) Assay
This assay measures the intracellular production of ROS.
-
Principle: Cell-permeable dyes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) are non-fluorescent until they are oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
After treatment with this compound, remove the medium and wash the cells with a warm buffer (e.g., PBS).
-
Load the cells with H2DCFDA solution (e.g., 10 µM) in a buffer and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove the excess probe.
-
Add buffer back to the wells and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DCF (e.g., 485 nm excitation and 535 nm emission).
-
Express ROS levels as a fold change relative to the solvent control.
-
Caspase-3/7 Activity Assay
This assay measures the activation of executioner caspases, which are key mediators of apoptosis.
-
Principle: This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or luminescent signal.
-
Protocol:
-
After the treatment period, lyse the cells.
-
Follow the manufacturer's protocol for the specific caspase-3/7 assay kit. This typically involves adding a reaction buffer containing the caspase substrate.
-
Incubate at room temperature for the recommended time.
-
Measure the fluorescence or luminescence using a microplate reader.
-
Express caspase activity as a fold change relative to the solvent control.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound toxicity.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
References
- 1. Differentiated Neurons Are More Vulnerable to Organophosphate and Carbamate Neurotoxicity than Undifferentiated Neurons Due to the Induction of Redox Stress and Accumulate Oxidatively-Damaged Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species in in vitro pesticide-induced neuronal cell (SH-SY5Y) cytotoxicity: role of NFkappaB and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Rapid Cloethocarb Detection via Competitive ELISA
These application notes provide a comprehensive overview and detailed protocols for the development of a rapid immunoassay for the detection of the carbamate pesticide, Cloethocarb. The described methods are intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
This compound, [2-(2-chloro-1-methoxyethoxy)phenyl] N-methylcarbamate, is a carbamate pesticide used to control insects in various agricultural applications.[1] Due to its potential toxicity, monitoring its presence in environmental and food samples is crucial. Traditional detection methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be time-consuming and require extensive sample preparation and expensive equipment.[2] Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, sensitive, and cost-effective alternative for screening a large number of samples.[1][2]
This document outlines the necessary steps for developing a competitive ELISA for this compound, including hapten synthesis, antibody production, and the detailed assay protocol. A competitive immunoassay is the preferred format for small molecules like pesticides, as it provides high sensitivity.[3]
Principle of the Competitive ELISA for this compound
The competitive ELISA for this compound is based on the competition between free this compound in the sample and a fixed amount of a this compound-protein conjugate (coating antigen) for binding to a limited number of specific anti-Cloethocarb antibodies.
The wells of a microtiter plate are coated with a this compound-protein conjugate. A mixture of the sample (potentially containing this compound) and a specific anti-Cloethocarb antibody is added to the wells. If this compound is present in the sample, it will bind to the antibodies, thus reducing the number of antibodies available to bind to the coated this compound-protein conjugate. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is then added. Finally, a substrate is added that produces a colored product upon reaction with the enzyme. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A weaker color signal indicates a higher concentration of this compound.
Experimental Protocols
Hapten Synthesis and Immunogen Preparation
Since this compound is a small molecule (a hapten), it is not immunogenic on its own and must be conjugated to a larger carrier protein to elicit an immune response for antibody production. A common strategy for carbamate pesticides is to introduce a spacer arm with a terminal carboxyl group, which can then be coupled to the amine groups of the carrier protein.
Proposed Hapten Synthesis Strategy for this compound:
-
Derivatization of this compound: The N-methylcarbamate group of this compound can be hydrolyzed under basic conditions to yield the corresponding phenol.
-
Introduction of a Spacer Arm: The phenolic hydroxyl group can be reacted with a reagent like ethyl 6-bromohexanoate in the presence of a base (e.g., potassium carbonate) to introduce a six-carbon spacer arm with a terminal ester group.
-
Hydrolysis of the Ester: The ester group at the end of the spacer arm is then hydrolyzed to a carboxylic acid, yielding the final hapten.
Conjugation to Carrier Proteins (Immunogen and Coating Antigen Preparation):
The synthesized this compound hapten is then covalently linked to carrier proteins. Keyhole Limpet Hemocyanin (KLH) is often used for immunization (to produce the immunogen), while Bovine Serum Albumin (BSA) is used for the coating antigen in the ELISA. The N-Hydroxysuccinimide (NHS) active ester method is a common and effective way to achieve this conjugation.
Protocol for Hapten-Protein Conjugation (NHS Method):
-
Dissolve the this compound hapten (with the carboxyl group) in dry N,N-dimethylformamide (DMF).
-
Add equimolar amounts of N-Hydroxysuccinimide (NHS) and a 10% molar excess of dicyclohexylcarbodiimide (DCC).
-
Stir the mixture overnight at room temperature to form the NHS active ester.
-
Remove the precipitated dicyclohexylurea by filtration.
-
Slowly add the active ester solution to a solution of the carrier protein (BSA or KLH) in a borate buffer (pH 8.0) with vigorous stirring.
-
Continue stirring gently at 4°C for 24 hours.
-
Dialyze the conjugate against phosphate-buffered saline (PBS) to remove unconjugated hapten and other small molecules.
-
Store the prepared immunogen and coating antigen at -20°C.
Antibody Production
Polyclonal or monoclonal antibodies can be generated. For high specificity, monoclonal antibodies are preferred.
General Protocol for Polyclonal Antibody Production:
-
Emulsify the this compound-KLH immunogen with an appropriate adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
Immunize rabbits or other suitable animals with the emulsion. Injections are typically administered subcutaneously at multiple sites.
-
Administer booster injections every 3-4 weeks.
-
Collect blood samples 7-10 days after each boost to test the antibody titer using an indirect ELISA.
-
Once a high antibody titer is achieved, collect the antiserum by exsanguination.
-
Purify the antibodies from the serum using protein A/G chromatography.
Competitive Indirect ELISA Protocol
Materials and Reagents:
-
96-well microtiter plates
-
Coating antigen (this compound-BSA conjugate)
-
Anti-Cloethocarb primary antibody
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)
-
This compound standard solutions
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Assay Procedure:
-
Coating: Dilute the this compound-BSA coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining protein-binding sites. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Prepare a series of this compound standard solutions of known concentrations.
-
In separate tubes, mix 50 µL of each standard solution or sample with 50 µL of the diluted anti-Cloethocarb primary antibody. Incubate this mixture for 30-60 minutes at 37°C.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the plate.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 2, but increase to 5 washes.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Presentation and Analysis
The data obtained from the ELISA should be analyzed to determine the concentration of this compound in the samples. A standard curve is generated by plotting the absorbance at 450 nm against the logarithm of the this compound concentration for the standard solutions. The concentration of this compound in the samples is then interpolated from this curve. The data is often fit to a four-parameter logistic curve.
Key parameters to determine the performance of the assay include the IC50 (the concentration of this compound that causes 50% inhibition of antibody binding) and the Limit of Detection (LOD).
Table 1: Example Standard Curve Data for this compound ELISA
| This compound (ng/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | % Inhibition |
| 0 (B₀) | 1.512 | 1.520 | 1.516 | 0% |
| 0.1 | 1.350 | 1.365 | 1.358 | 10.4% |
| 0.5 | 1.105 | 1.115 | 1.110 | 26.8% |
| 1.0 | 0.850 | 0.862 | 0.856 | 43.5% |
| 5.0 | 0.421 | 0.430 | 0.426 | 71.9% |
| 10.0 | 0.215 | 0.225 | 0.220 | 85.5% |
| 50.0 | 0.080 | 0.085 | 0.083 | 94.5% |
Table 2: Assay Performance Characteristics (Illustrative)
| Parameter | Value | Description |
| IC50 | ~1.2 ng/mL | Concentration for 50% inhibition |
| Limit of Detection (LOD) | ~0.2 ng/mL | Lowest detectable concentration |
| Working Range | 0.5 - 20 ng/mL | Range for reliable quantification |
| Recovery (%) | 85-110% | Accuracy of the assay in spiked samples |
| Intra-assay CV (%) | < 10% | Precision within a single assay |
| Inter-assay CV (%) | < 15% | Precision between different assays |
Cross-Reactivity
To ensure the specificity of the assay, it is essential to test the cross-reactivity of the developed antibody with other structurally related carbamate pesticides. This is typically done by running competitive ELISAs with these other compounds and calculating their IC50 values. Cross-reactivity is then expressed as a percentage relative to this compound.
Table 3: Cross-Reactivity of the Anti-Cloethocarb Antibody (Example Data)
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 1.2 | 100 |
| Carbofuran | 150 | 0.8 |
| Carbaryl | > 1000 | < 0.1 |
| Propoxur | > 1000 | < 0.1 |
| Methomyl | > 1000 | < 0.1 |
Conclusion
The development of an immunoassay for the rapid detection of this compound provides a valuable tool for high-throughput screening in food safety and environmental monitoring. The protocols outlined in this document provide a comprehensive guide for researchers to develop a sensitive and specific competitive ELISA. The key steps involve the rational design and synthesis of a suitable hapten, production of high-affinity antibodies, and optimization of the ELISA procedure. Proper validation, including the assessment of cross-reactivity, is crucial to ensure the reliability of the assay.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Cloethocarb Analysis by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of the carbamate insecticide Cloethocarb by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which can significantly compromise the accuracy, precision, and sensitivity of your LC-MS/MS analysis, leading to unreliable quantification.[1]
Q2: What are the common sources of matrix effects in this compound analysis?
A2: Common sources of matrix effects depend on the sample type. For soil samples, these can include humic acids, fulvic acids, and other organic matter. In water samples, dissolved organic matter and inorganic salts can interfere. In complex biological matrices, phospholipids, salts, proteins, and metabolites are major contributors to matrix effects.[2]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: You can assess matrix effects using a post-extraction spike method. This involves comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of a sample to which this compound has been added at the same concentration after the extraction process. A significant difference in the peak areas indicates the presence of matrix effects.[3]
Q4: What are the general strategies to overcome matrix effects in this compound analysis?
A4: Strategies to mitigate matrix effects include:
-
Effective Sample Preparation: To remove interfering components.[4]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from matrix components.
-
Use of Isotope-Labeled Internal Standards: A deuterated or ¹³C-labeled this compound standard can help to compensate for matrix effects.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to your samples can help to compensate for signal suppression or enhancement.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound analysis by LC-MS/MS.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Signal | Inefficient Extraction: this compound may not be efficiently extracted from the sample matrix. | Optimize the extraction solvent and procedure. For soil, consider modifying the QuEChERS method. For water, adjust the SPE sorbent and elution solvent. |
| Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound. | Improve sample cleanup. Dilute the sample extract. Optimize chromatographic separation to better resolve this compound from interfering compounds. | |
| Incorrect MS/MS Parameters: The MRM transitions or other MS parameters are not optimal for this compound. | Verify the precursor and product ions for this compound. Optimize collision energy and other source parameters. Based on available data, the precursor ion for this compound ([M+H]⁺) is m/z 260.0684. | |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Column Issues: The analytical column may be contaminated, degraded, or have a void. | Flush the column with a strong solvent. If the problem persists, replace the column. Ensure the column is appropriate for carbamate analysis. |
| Inappropriate Injection Solvent: The sample is dissolved in a solvent much stronger than the initial mobile phase. | Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase. | |
| Matrix Overload: High concentrations of matrix components are overloading the column. | Dilute the sample extract or improve the sample cleanup procedure to remove more of the matrix. | |
| Inconsistent Results (Poor Reproducibility) | Variable Matrix Effects: The extent of ion suppression or enhancement varies between samples. | Implement the use of a suitable internal standard, preferably an isotope-labeled version of this compound. Prepare matrix-matched calibrants for quantification. |
| Inconsistent Sample Preparation: Variations in the extraction and cleanup steps are leading to inconsistent recoveries. | Ensure precise and consistent execution of the sample preparation protocol for all samples and standards. Automation can improve reproducibility. |
Experimental Protocols
Detailed methodologies for common sample preparation techniques for carbamate pesticides are provided below. These should be optimized for your specific matrix and instrumentation.
QuEChERS Method for Soil Samples (Modified from general carbamate protocols)
This method is a common approach for extracting pesticides from soil.
1. Sample Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). The choice of sorbent may need to be optimized depending on the soil type.
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 rpm for 2 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis, potentially after dilution.
Solid-Phase Extraction (SPE) for Water Samples (General Carbamate Protocol)
This protocol is suitable for extracting carbamates from water samples.
1. Conditioning:
-
Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent like Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.
2. Loading:
-
Pass the water sample (e.g., 100 mL, pH adjusted to neutral) through the SPE cartridge at a slow, steady flow rate (e.g., 5 mL/min).
3. Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
4. Elution:
-
Elute the retained this compound with a suitable organic solvent (e.g., 5-10 mL of acetonitrile or methanol).
5. Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a solvent compatible with the LC mobile phase.
Quantitative Data Summary
Due to the limited availability of specific analytical data for the obsolete pesticide this compound, the following table presents representative recovery and matrix effect data for other carbamate pesticides in soil and water matrices. This data is intended to provide a general expectation of performance for methods analyzing this class of compounds.
| Carbamate Pesticide | Matrix | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Reference |
| Aldicarb-sulfoxide | Pak Choi | QuEChERS | - | 98.6 | |
| Aldicarb-sulfone | Chinese Celery | QuEChERS | - | 96.5 | |
| Carbofuran | Cowpea | QuEChERS | - | 101.2 | |
| Methomyl | Apple | QuEChERS | - | 99.3 | |
| Oxamyl | Mushroom | QuEChERS | - | 97.4 | |
| Multiple Carbamates | Soil | QuEChERS | 64.7 - 104.7 | Not Specified | |
| Multiple Carbamates | Water | SPE | >60 | Not Specified |
Note: Matrix Effect (%) is often calculated as (Peak area in matrix / Peak area in solvent) x 100. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.
Visualizations
Experimental Workflow for QuEChERS Sample Preparation
Caption: QuEChERS workflow for soil sample preparation.
Troubleshooting Logic for Low Analyte Signal
Caption: Decision tree for troubleshooting low signal issues.
References
- 1. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Optimizing Cloethocarb Recovery in Solid-Phase Extraction
Welcome to the technical support center for improving the recovery of Cloethocarb during solid-phase extraction (SPE). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the extraction of this carbamate insecticide.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound recovery in SPE?
A1: Low recovery of this compound during SPE can stem from several factors. The most common issues include analyte breakthrough during sample loading, premature elution during the wash steps, and incomplete elution from the sorbent.[1][2] These problems are often linked to a mismatch between the SPE method parameters and the physicochemical properties of this compound.
Q2: What are the key physicochemical properties of this compound to consider for SPE method development?
A2: Understanding the properties of this compound is crucial for designing an effective SPE protocol. Key parameters include:
-
LogP (Octanol-Water Partition Coefficient): 2.26. This value indicates that this compound has a moderate level of hydrophobicity, making it a good candidate for reversed-phase SPE.
-
pKa (Acid Dissociation Constant): The strongest acidic pKa is 14.76, indicating that this compound is a very weak acid and will be in its neutral form across a wide pH range. This simplifies pH adjustments during the SPE process.
-
Aqueous Solubility: this compound has a high aqueous solubility.[3] This property requires careful optimization of the SPE sorbent and elution solvents to ensure efficient retention and subsequent elution.
Q3: Which type of SPE sorbent is most suitable for this compound extraction?
A3: Given its moderate hydrophobicity (LogP of 2.26), a reversed-phase SPE sorbent is the most appropriate choice for this compound.[4] Common reversed-phase sorbents include C18 (octadecyl-bonded silica) and polymeric sorbents like polystyrene-divinylbenzene (PS-DVB).[5] For polar pesticides like some carbamates, graphitized carbon black (GCB) can also be effective.
Q4: How does the sample pH affect this compound recovery?
A4: Since this compound is a very weak acid (pKa ~14.76), it will remain in its neutral, non-ionized form in typical environmental and biological sample pH ranges. For reversed-phase SPE, maintaining the analyte in a neutral state enhances its retention on the nonpolar sorbent. Therefore, significant pH adjustment of the sample is often not necessary for this compound, although ensuring the sample pH is neutral (around 7) is a good practice.
Q5: What are the best elution solvents for this compound?
A5: For reversed-phase SPE, the elution solvent should be strong enough to disrupt the hydrophobic interactions between this compound and the sorbent. Good starting points for elution solvents are methanol or acetonitrile . The optimal elution solvent will be nonpolar enough to effectively elute this compound while leaving more strongly retained interferences on the sorbent. The strength of the elution solvent can be fine-tuned by mixing it with water.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues leading to poor this compound recovery.
Problem: Low Recovery - Analyte is Lost During Sample Loading (Breakthrough)
| Possible Cause | Troubleshooting Step |
| Inappropriate Sorbent Choice | The sorbent may not be retentive enough for this compound. If using C8, consider switching to a more retentive sorbent like C18 or a polymeric phase. |
| Sample Solvent is Too Strong | If the sample is dissolved in a solution with a high percentage of organic solvent, this compound may not be adequately retained. Dilute the sample with water or a weaker aqueous buffer before loading. |
| High Flow Rate | A fast loading flow rate can prevent sufficient interaction between this compound and the sorbent. Decrease the flow rate to allow for proper retention. |
| Channeling | Improper packing of the SPE cartridge can lead to channels where the sample passes through without interacting with the sorbent. Ensure the sorbent bed is properly conditioned and not allowed to dry out before sample loading. |
| Sorbent Overload | The amount of sample or analyte loaded exceeds the capacity of the SPE cartridge. Use a larger sorbent mass or dilute the sample. |
Problem: Low Recovery - Analyte is Lost During the Wash Step
| Possible Cause | Troubleshooting Step |
| Wash Solvent is Too Strong | The wash solvent may be too similar in polarity to the elution solvent, causing premature elution of this compound. Decrease the percentage of organic solvent in the wash solution. |
| Incorrect pH of Wash Solvent | While less critical for this compound due to its high pKa, ensuring the wash solvent pH is neutral can help maintain retention. |
Problem: Low Recovery - Incomplete Elution of Analyte
| Possible Cause | Troubleshooting Step |
| Elution Solvent is Too Weak | The chosen elution solvent may not be strong enough to overcome the hydrophobic interactions between this compound and the sorbent. Increase the percentage of organic solvent (e.g., from 80% to 100% methanol or acetonitrile) or switch to a stronger solvent. |
| Insufficient Elution Volume | The volume of the elution solvent may not be enough to completely elute the analyte. Try increasing the elution volume or performing a second elution and analyzing it separately. |
| Secondary Interactions | This compound might have secondary interactions with the sorbent material (e.g., polar interactions with residual silanols on silica-based sorbents). Adding a small amount of a modifier like formic acid or ammonia to the elution solvent can help disrupt these interactions. |
Experimental Protocols
The following is a generalized experimental protocol for the solid-phase extraction of this compound from a water sample using a reversed-phase cartridge. This protocol should be optimized for your specific sample matrix and analytical requirements.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18, 500 mg/6 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
SPE vacuum manifold
-
Nitrogen evaporator
Protocol:
-
Sorbent Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge to wet and activate the sorbent.
-
Do not allow the sorbent to dry.
-
-
Sorbent Equilibration:
-
Pass 5 mL of deionized water through the cartridge to remove the methanol and prepare the sorbent for the aqueous sample.
-
Ensure the sorbent bed remains submerged in water before sample loading.
-
-
Sample Loading:
-
Load the aqueous sample containing this compound onto the cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar interferences that were not retained.
-
To remove slightly less polar interferences, a wash with a weak organic/aqueous mixture (e.g., 5-10% methanol in water) can be performed. This step requires careful optimization to avoid loss of this compound.
-
-
Drying:
-
Dry the sorbent bed completely by applying a vacuum for 10-20 minutes or by flushing with nitrogen. This step is crucial to ensure efficient elution with an organic solvent.
-
-
Elution:
-
Place a collection tube under the cartridge.
-
Elute the retained this compound by passing 5-10 mL of methanol or acetonitrile through the cartridge at a slow flow rate (e.g., 1 mL/min).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a suitable solvent (e.g., the initial mobile phase of your chromatographic system) for analysis.
-
Data Presentation
The following table summarizes hypothetical recovery data to illustrate the effect of optimizing various SPE parameters.
| Parameter | Condition A | Recovery (%) | Condition B | Recovery (%) |
| Sorbent Type | C8 | 65 | C18 | 92 |
| Wash Solvent | 20% Methanol | 70 | 5% Methanol | 95 |
| Elution Solvent | 70% Acetonitrile | 75 | 100% Acetonitrile | 98 |
| Sample pH | 4 | 88 | 7 | 94 |
| Loading Flow Rate | 5 mL/min | 78 | 1 mL/min | 96 |
Mandatory Visualization
Caption: Troubleshooting workflow for improving this compound recovery during SPE.
References
- 1. agilent.com [agilent.com]
- 2. youtube.com [youtube.com]
- 3. Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. Selection of SPE cartridge for automated solid-phase extraction of pesticides from water followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Signal Suppression of Cloethocarb in Complex Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Cloethocarb signal suppression in complex analytical samples. The following information is designed to facilitate accurate and reliable quantification of this compound in matrices such as soil, fruits, and vegetables.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a problem in this compound analysis?
A1: Signal suppression is a matrix effect commonly encountered in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS) analysis. It refers to the reduction in the ionization efficiency of the target analyte, in this case, this compound, due to the presence of co-eluting matrix components.[1] This interference can lead to inaccurate and unreliable quantification, underestimation of the true concentration of this compound, and reduced method sensitivity.
Q2: What are the primary causes of signal suppression for this compound?
A2: The primary causes of signal suppression for this compound in complex matrices include:
-
Co-eluting Matrix Components: Compounds such as pigments (e.g., chlorophyll in leafy vegetables), fatty acids, and humic substances in soil can co-elute with this compound and compete for ionization in the mass spectrometer source.[2]
-
High Matrix Concentration: A high concentration of matrix components can overload the analytical system, leading to a general decrease in signal intensity for all analytes, including this compound.
-
Ionization Source Competition: In electrospray ionization (ESI), co-eluting compounds can compete with this compound for the available charge, resulting in reduced ionization of the target analyte.
Q3: How can I determine if my this compound signal is being suppressed?
A3: You can assess signal suppression by performing a post-extraction spike experiment. This involves comparing the signal response of a known concentration of this compound in a clean solvent to the response of the same concentration spiked into a blank matrix extract that has gone through the entire sample preparation procedure. A significantly lower response in the matrix extract indicates signal suppression.
Q4: What are the general strategies to reduce signal suppression?
A4: General strategies to mitigate signal suppression can be categorized into three main areas:
-
Effective Sample Preparation: To remove interfering matrix components before analysis.
-
Chromatographic Optimization: To separate this compound from co-eluting interferences.
-
Calibration Strategies: To compensate for the matrix effects that cannot be eliminated.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving issues related to this compound signal suppression.
Problem 1: Low or Inconsistent this compound Recovery
Possible Cause: Inefficient extraction or significant signal suppression.
Troubleshooting Steps:
-
Optimize Sample Extraction:
-
Method Selection: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticide residues from various matrices.
-
Solvent Choice: Acetonitrile is a common and effective extraction solvent for pesticides, including carbamates like this compound. For dry samples like raisins or hazelnuts, pre-wetting the sample with water is crucial for efficient extraction.
-
Salting Out: Use of salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) helps to induce phase separation between the aqueous and organic layers, improving extraction efficiency.
-
-
Implement a Cleanup Step:
-
Dispersive Solid-Phase Extraction (dSPE): This is a common cleanup step in the QuEChERS workflow. The choice of sorbent is critical for removing specific interferences.
-
Primary Secondary Amine (PSA): Effective for removing fatty acids, sugars, and organic acids.
-
Graphitized Carbon Black (GCB): Recommended for removing pigments like chlorophyll and sterols. However, it can also retain planar analytes, so its use should be evaluated carefully.
-
C18: Useful for removing non-polar interferences like fats and waxes.
-
-
Solid-Phase Extraction (SPE): Cartridges with various sorbents can provide a more thorough cleanup than dSPE, although it is a more time-consuming and expensive method.
-
-
Evaluate Matrix Effects:
-
Prepare matrix-matched standards by spiking known concentrations of this compound into blank matrix extracts. Compare the calibration curve generated from these standards to one prepared in a clean solvent. A significant difference in the slopes of the curves indicates the presence of matrix effects.
-
Problem 2: Poor Peak Shape and Chromatography
Possible Cause: Co-elution of interfering compounds or an unsuitable chromatographic method.
Troubleshooting Steps:
-
Optimize LC-MS/MS Conditions:
-
Column Selection: A C18 reversed-phase column is commonly used for the analysis of moderately polar pesticides like this compound.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with additives like formic acid or ammonium formate, can improve peak shape and separation.
-
Flow Rate and Gradient: Optimize the flow rate and gradient profile to achieve good separation between this compound and matrix interferences.
-
-
Optimize GC-MS/MS Conditions:
-
Column Selection: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is often suitable for pesticide analysis.
-
Temperature Program: A well-designed temperature ramp is crucial for separating analytes from matrix components.
-
Inlet Maintenance: Regular cleaning and replacement of the GC inlet liner are essential to prevent the accumulation of non-volatile matrix components that can degrade peak shape.
-
Problem 3: Inaccurate Quantification
Possible Cause: Uncompensated matrix effects.
Troubleshooting Steps:
-
Use Matrix-Matched Calibration: This is the most common approach to compensate for signal suppression. By preparing calibration standards in a blank matrix extract, the effect of the matrix on the analyte signal is accounted for during quantification.
-
Employ an Internal Standard: An isotopically labeled internal standard of this compound is the ideal choice as it will behave similarly to the native analyte during extraction, cleanup, and ionization, thus providing the most accurate correction for matrix effects and procedural losses. If an isotopically labeled standard is not available, a structurally similar compound that does not occur in the samples can be used as a surrogate.
-
Standard Addition: This method involves adding known amounts of a this compound standard to aliquots of the sample extract. A calibration curve is then constructed for each sample, which can accurately determine the analyte concentration in that specific matrix. This method is accurate but can be time-consuming for routine analysis.
Quantitative Data Summary
The following tables summarize typical recovery data for pesticides using the QuEChERS method in various complex matrices. While specific data for this compound is limited in the readily available literature, these tables provide a general expectation of performance for similar compounds.
Table 1: Typical Pesticide Recoveries in Fruits and Vegetables using QuEChERS and GC/MS or LC/MS/MS Analysis
| Matrix | Pesticide Class | Fortification Level (mg/kg) | Average Recovery (%) | RSD (%) | Reference |
| Green Mustard | Organophosphorus | 0.1 - 1.0 | 83.1 - 123.5 | < 14.8 | |
| Cucumber | Organophosphorus | 0.1 - 1.0 | 83.1 - 123.5 | < 14.8 | |
| Rock Melon | Organochlorine | 0.05 - 0.1 | 75.9 - 91.0 | < 12.8 | |
| Oranges | Organochlorine | 0.05 - 0.1 | 70.1 - 98.9 | < 12.8 | |
| Green Mustard | Pyrethroid | 0.5 - 1.0 | 77.9 - 101.5 | < 13.5 | |
| Cucumber | Pyrethroid | 0.5 - 1.0 | 77.4 - 108.9 | < 13.5 | |
| Spinach & Cabbage | Various | 0.005 - 0.01 | 70 - 120 | < 15 | |
| Pear | Various | LOQ | 90 - 107 | < 9.6 |
Table 2: Typical Pesticide Recoveries in Soil using QuEChERS and GC/MS/MS or LC/MS/MS Analysis
| Soil Type | Pesticide Class | Fortification Level (µg/g) | Average Recovery (%) | RSD (%) | Reference |
| Loamy Sand | Various (GC-amenable) | Not specified | 70 - 119 | < 20 | |
| Loamy Sand | Various (LC-amenable) | Not specified | 72.6 - 119 | < 20 | |
| Clay Loam | Various | Not specified | 70 - 120 (for 100% of compounds) | < 20 |
Detailed Experimental Protocols
Protocol 1: QuEChERS Extraction and dSPE Cleanup for this compound in Vegetables
This protocol is a general guideline based on the widely accepted QuEChERS methodology.
1. Sample Homogenization:
-
Weigh 10-15 g of a representative portion of the vegetable sample into a blender.
-
Homogenize until a uniform consistency is achieved. For dry samples, add a specific amount of water before homogenization to achieve a total water content of 80-90%.
2. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
3. Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dSPE sorbents.
-
For general vegetable matrices, a combination of 150 mg MgSO₄ and 50 mg PSA is a good starting point. For highly pigmented vegetables like spinach, add 5-7.5 mg of GCB.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 g) for 2 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute it with an appropriate solvent (e.g., mobile phase for LC-MS/MS) if necessary.
-
The sample is now ready for injection into the LC-MS/MS or GC-MS/MS system.
Protocol 2: QuEChERS-Based Extraction for this compound in Soil
This protocol is adapted from validated methods for multi-residue pesticide analysis in soil.
1. Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Determine the moisture content of a subsample to report results on a dry weight basis.
2. Extraction:
-
Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.
-
Add 10 mL of water (adjusting for the initial moisture content to achieve a consistent water-to-soil ratio) and vortex to create a slurry.
-
Add 10 mL of acetonitrile and the appropriate QuEChERS extraction salts.
-
Shake vigorously for 2 minutes.
-
Centrifuge at ≥4000 rpm for 5 minutes.
3. Cleanup (if necessary):
-
For many soil types, a cleanup step may not be necessary, and the supernatant can be directly analyzed after dilution.
-
If significant matrix interference is observed, a dSPE cleanup with C18 and/or PSA can be performed as described in Protocol 1.
4. Analysis:
-
Dilute the final extract with the initial mobile phase for LC-MS/MS analysis or an appropriate solvent for GC-MS/MS.
Visualizations
Caption: Workflow for QuEChERS extraction and cleanup of this compound from vegetable samples.
Caption: Logical troubleshooting workflow for addressing this compound signal suppression.
References
Technical Support Center: Optimization of GC Injector Parameters for Cloethocarb Analysis
Welcome to the technical support center for the analysis of Cloethocarb using Gas Chromatography (GC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and overcoming common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the GC analysis of this compound, a thermally labile carbamate pesticide.
Issue 1: Poor Peak Shape (Tailing or Broadening)
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Wider than expected peaks, leading to poor resolution.
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the Injector or Column | This compound is susceptible to interaction with active sites (e.g., silanol groups) in the GC inlet liner or the column itself. This is a primary cause of peak tailing.[1] Ensure you are using a high-quality, deactivated inlet liner. If peak shape degrades over time, the liner may need to be replaced. Consider using a liner with glass wool, which can help trap non-volatile matrix components but must also be thoroughly deactivated.[2][3] |
| Injector Temperature Too Low | While high temperatures can cause degradation, an injector temperature that is too low can lead to slow volatilization of the analyte, resulting in broad peaks. A systematic optimization of the injector temperature is recommended. |
| Improper Column Installation | If the column is not installed correctly in the injector or detector, dead volume can be introduced, leading to peak broadening.[4] Ensure the column is cut cleanly and installed according to the manufacturer's instructions. |
| Column Contamination | Buildup of non-volatile matrix components at the head of the column can cause peak tailing and broadening. Regularly trim a small portion (e.g., 10-20 cm) from the front of the column. |
Issue 2: Analyte Degradation & Poor Recovery
Symptoms:
-
Low or no response for this compound.
-
Appearance of unexpected peaks at earlier retention times.
-
Poor reproducibility of peak areas.
Possible Causes & Solutions:
| Cause | Solution |
| Thermal Decomposition in the Injector | This compound is a thermally labile carbamate and can degrade at high injector temperatures.[5] The primary solution is to minimize the thermal stress on the analyte. |
| 1. Lower the Injector Temperature: A good starting point for a splitless injection is 250°C, but for thermally labile compounds like this compound, it may be necessary to go lower. Experiment with temperatures in the range of 180-220°C. | |
| 2. Use a Pulsed Splitless Injection: This technique uses a higher initial pressure to rapidly transfer the sample from the inlet to the column, reducing the residence time in the hot injector. | |
| 3. Consider Cool On-Column (COC) or Programmed Temperature Vaporization (PTV) Injection: These are the most effective techniques for preventing thermal degradation as the sample is introduced into a cool environment. | |
| Active Sites in the Inlet | Active sites can catalyze the degradation of this compound. Use a highly inert liner and ensure all surfaces in the sample path are deactivated. |
| Matrix Effects | Co-extracted matrix components can enhance or suppress the analyte signal, leading to inaccurate recovery. Prepare matrix-matched standards to compensate for these effects. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial GC injector parameters for this compound analysis?
A1: Due to the thermal lability of this compound, a gentle injection technique is crucial. For a standard split/splitless injector, we recommend the following starting parameters, which should then be optimized for your specific instrument and sample matrix.
| Parameter | Recommended Starting Value | Optimization Notes |
| Injection Mode | Splitless | Ideal for trace analysis. |
| Injector Temperature | 200°C | Optimize in 10-20°C increments. Lower temperatures (down to 180°C) may be necessary to prevent degradation, while slightly higher temperatures (up to 220°C) might improve peak shape for later eluting compounds. |
| Injection Volume | 1 µL | |
| Splitless Time | 0.75 - 1.0 min | Should be long enough to transfer the majority of the analyte to the column. |
| Split Flow | 50 mL/min | |
| Liner Type | Deactivated, single taper with glass wool | Ensure the glass wool is also deactivated. |
Q2: How can I confirm if this compound is degrading in the injector?
A2: To confirm thermal degradation, you can perform a simple experiment. Analyze a standard solution of this compound at your current injector temperature. Then, incrementally decrease the injector temperature by 20-25°C for subsequent injections. If you observe a significant increase in the peak area of this compound and a decrease in the area of any earlier eluting, unknown peaks, it is a strong indication of thermal degradation at higher temperatures.
Q3: What is the best injection technique for thermally labile carbamates like this compound?
A3: The ideal injection technique for preventing thermal degradation is Cool On-Column (COC) injection . This method introduces the liquid sample directly onto the column without passing through a heated injector, thus eliminating the primary source of thermal stress. If a COC inlet is not available, a Programmed Temperature Vaporization (PTV) inlet is the next best option, as it allows for a cool initial injection followed by a rapid temperature ramp to transfer the analyte to the column.
Q4: What sample preparation method is recommended for this compound in complex matrices?
A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended for the extraction of pesticide residues, including carbamates, from various food and environmental matrices. It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS
Objective: To extract this compound from a solid food matrix (e.g., fruits, vegetables).
Methodology:
-
Homogenize a representative sample of the food matrix.
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube containing a suitable sorbent blend (e.g., PSA, C18, and magnesium sulfate).
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
The resulting supernatant is ready for GC analysis.
Protocol 2: Optimization of GC Injector Temperature
Objective: To determine the optimal injector temperature that maximizes the response of this compound while minimizing thermal degradation.
Methodology:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., ethyl acetate) at a known concentration.
-
Set up the GC with the initial parameters as recommended in the FAQ section, starting with an injector temperature of 220°C.
-
Inject the standard solution and record the peak area of this compound.
-
Decrease the injector temperature by 20°C (to 200°C) and inject the standard again. Record the peak area.
-
Repeat the process, decreasing the injector temperature in 20°C increments down to 180°C.
-
Compare the peak areas obtained at each temperature. The optimal injector temperature is the one that provides the highest peak area with good peak shape without evidence of degradation products (unexpected early eluting peaks). A good starting point is often 250°C for general pesticide analysis, but for thermally sensitive compounds, a lower temperature is usually necessary.
References
Technical Support Center: Troubleshooting HPLC Analysis of Cloethocarb
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Cloethocarb, with a specific focus on resolving peak tailing problems.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is problematic because it can lead to reduced resolution between adjacent peaks, making accurate quantification difficult. It can also result in inaccurate peak integration and decreased sensitivity (lower peak height), which compromises the overall quality and reliability of the analytical results.
Q2: What are the most common causes of peak tailing for this compound?
A2: While secondary interactions with residual silanol groups on the silica-based stationary phase are a primary cause of peak tailing for basic compounds, this compound is predicted to be a neutral compound (with a strongly acidic pKa of -4.2), making this interaction less likely to be the main issue. For this compound, peak tailing is more likely to be caused by:
-
Column Issues: Degradation of the column, such as the formation of a void at the column inlet, contamination of the stationary phase, or a blocked frit.
-
Mobile Phase Mismatch: Using a sample solvent that is significantly stronger than the mobile phase.
-
Column Overload: Injecting a sample that is too concentrated.
-
Extra-Column Effects: Excessive tubing length or diameter, poorly made connections, or a large detector cell volume can contribute to band broadening and peak tailing.
Q3: Can the mobile phase pH affect the peak shape of this compound?
A3: Based on its predicted pKa, this compound is expected to be neutral over the typical pH range used in reversed-phase HPLC. Therefore, minor variations in mobile phase pH are not expected to significantly impact its peak shape. However, operating at a low pH (e.g., using an acidic modifier like phosphoric acid or formic acid) can sometimes improve the peak shape of even neutral compounds by suppressing any potential minor interactions with the stationary phase.
Troubleshooting Guide for Peak Tailing of this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.
Step 1: Initial Diagnosis
The first step is to determine if the peak tailing is specific to this compound or if it affects all peaks in the chromatogram.
| Observation | Probable Cause | Suggested Action |
| Only the this compound peak tails | Chemical interaction or co-elution with an interfering compound. | Proceed to Step 2: Chemical and Method Optimization . |
| All peaks in the chromatogram tail | A systemic issue such as a column problem, extra-column band broadening, or an issue with the mobile phase preparation. | Proceed to Step 3: System and Column Evaluation . |
Step 2: Chemical and Method Optimization
If only the this compound peak is tailing, the issue is likely related to a specific interaction or a method parameter.
| Troubleshooting Action | Expected Outcome |
| Optimize Mobile Phase Composition | |
| Increase Organic Modifier: | A slight increase in the percentage of the organic solvent (e.g., acetonitrile or methanol) can sometimes improve peak shape for moderately retained compounds. |
| Add an Acidic Modifier: | The addition of a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) can help to sharpen peaks, even for neutral compounds. |
| Check for Column Overload | |
| Dilute the Sample: | Prepare and inject a series of dilutions of your this compound standard. If the peak shape improves with dilution, the original sample was overloaded. |
| Investigate Sample Solvent | |
| Solvent Matching: | Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Dissolving the sample in the mobile phase itself is ideal. |
Step 3: System and Column Evaluation
If all peaks are tailing, the problem is likely mechanical or related to the column's health.
| Troubleshooting Action | Expected Outcome |
| Inspect the Column | |
| Visual Check: | Look for any visible signs of a void at the column inlet. |
| Column Replacement: | The most definitive way to diagnose a column problem is to replace it with a new, equivalent column. If the peak shape improves, the original column was the issue. |
| Column Wash: | If you suspect contamination, a thorough column wash with a strong solvent may restore performance. |
| Minimize Extra-Column Volume | |
| Tubing and Connections: | Use tubing with the smallest possible internal diameter and length. Ensure all fittings are secure and properly seated to avoid dead volume. |
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Analysis
This protocol is a starting point for the analysis of this compound and can be used as a baseline for troubleshooting.
| Parameter | Condition |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
Protocol 2: Troubleshooting Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase to address peak tailing.
-
Baseline Experiment: Analyze your this compound standard using the conditions from Protocol 1. Note the peak tailing factor.
-
Solvent Strength Variation:
-
Prepare mobile phases with slightly different acetonitrile/water ratios (e.g., increase acetonitrile by 2-5%).
-
Inject the standard with each mobile phase and observe the effect on peak shape and retention time.
-
-
Acidic Modifier Comparison:
-
Prepare two mobile phases, one with 0.1% phosphoric acid and another with 0.1% formic acid.
-
Analyze the standard with each mobile phase to determine which modifier provides better peak symmetry.
-
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for diagnosing and resolving peak tailing issues.
Caption: A logical workflow for troubleshooting peak tailing.
Caption: Potential interactions of this compound with the stationary phase.
Technical Support Center: Method Validation for Low-Level Detection of Cloethocarb
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method validation for the low-level detection of Cloethocarb.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the low-level detection of this compound?
A1: For the low-level detection of this compound, a carbamate pesticide, the most widely used and effective analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS is often preferred due to the thermal lability of many carbamates, which can degrade in a hot GC inlet.[1][3]
Q2: What are the key validation parameters to consider for a this compound analytical method?
A2: Key validation parameters include:
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Specificity/Selectivity: The ability of the method to differentiate this compound from other components in the sample matrix.
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Linearity: The method's ability to produce results that are directly proportional to the concentration of this compound within a given range.
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Accuracy and Recovery: How close the measured value is to the true value, often expressed as a percentage recovery. Acceptable recovery is typically within 70-120%.
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Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It's usually expressed as the relative standard deviation (RSD) and should ideally be below 20%.
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Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected by the method.
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Limit of Quantification (LOQ): The lowest concentration of this compound that can be quantitatively measured with acceptable precision and accuracy.
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Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
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Matrix Effects: The influence of co-extracted compounds from the sample matrix on the ionization of this compound, which can lead to signal suppression or enhancement.[4]
Q3: What is the QuEChERS method, and is it suitable for this compound analysis?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used for the extraction of pesticide residues from various matrices, including food, soil, and water. It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts to separate the organic and aqueous layers. A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup. The QuEChERS method is highly suitable for the analysis of a broad range of pesticides, including carbamates like this compound.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure the sample is properly homogenized to maximize surface area for extraction. Verify the correct solvent-to-sample ratio and extraction time. For dry samples, consider adding water before extraction. |
| Analyte Degradation | Carbamates can be sensitive to pH and temperature. Ensure that the pH of the extraction and final solution is controlled. Prepare fresh standards and samples, and store them under appropriate conditions (e.g., refrigerated or frozen). |
| Improper d-SPE Cleanup | The choice of d-SPE sorbent is critical. For carbamates, a combination of PSA (primary secondary amine) and C18 is common. Using graphitized carbon black (GCB) may result in the loss of planar pesticides. |
| Matrix Effects | Significant ion suppression in the MS source can lead to apparent low recovery. Address this by using matrix-matched standards, diluting the sample extract, or using an isotopically labeled internal standard. |
Issue 2: Poor Peak Shape in Chromatography (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Peak Tailing | This can be caused by active sites on the analytical column. Use a column specifically designed for carbamate analysis or one with end-capping. Ensure the mobile phase pH is appropriate for this compound. Check for and replace any contaminated guard columns or filters. |
| Peak Fronting | This often indicates column overload. Dilute the sample or reduce the injection volume. |
| Peak Splitting | This may be due to a partially blocked column frit or a mismatch between the injection solvent and the mobile phase. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. Replace the column if the frit is blocked. |
Issue 3: High Signal Variability or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent timing and technique for each step of the QuEChERS method, especially the shaking and centrifugation steps. Use of automated systems can improve reproducibility. |
| Instrument Instability | Check the stability of the LC pump flow rate and the MS source conditions (e.g., temperature, gas flows). Calibrate the mass spectrometer regularly. |
| Matrix Effects | Variability in the matrix composition between samples can lead to inconsistent ion suppression or enhancement. The use of an appropriate internal standard is highly recommended to compensate for this. |
Data Presentation
The following table summarizes typical validation parameters for carbamate pesticide analysis in soil and water matrices, which can be used as a benchmark for this compound method validation.
| Parameter | Matrix | Typical Value Range | Reference |
| LOD | Water | 0.001 - 0.1 µg/L | |
| Soil/Sediment | 0.1 - 5 µg/kg | ||
| LOQ | Water | 0.005 - 0.5 µg/L | |
| Soil/Sediment | 0.5 - 10 µg/kg | ||
| Recovery | Water & Soil | 70% - 120% | |
| Precision (RSD) | Water & Soil | < 20% | |
| Linearity (r²) | Water & Soil | > 0.99 |
Experimental Protocols
QuEChERS Sample Preparation for Soil and Water
This protocol is a general guideline and may need optimization based on the specific matrix and instrumentation.
For Soil/Sediment Samples:
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Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
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For dry soils, add an appropriate amount of water to moisten the sample.
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Add 10 mL of acetonitrile.
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Add an appropriate internal standard.
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Shake vigorously for 1 minute.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
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Shake vigorously for 1 minute.
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Centrifuge at ≥3000 rcf for 5 minutes.
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Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube containing MgSO₄ and PSA.
-
Shake for 30 seconds.
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Centrifuge at ≥3000 rcf for 5 minutes.
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The supernatant is ready for LC-MS/MS analysis, possibly after dilution.
For Water Samples:
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Take 10 mL of the water sample in a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Follow steps 4-12 from the soil protocol.
LC-MS/MS Analysis of this compound
The following are typical starting conditions for the analysis of carbamates. Method development and optimization are required for this compound.
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LC Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
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Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
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Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
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Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
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Flow Rate: 0.2 - 0.4 mL/min.
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Injection Volume: 5 - 20 µL.
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Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for carbamates.
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MS/MS Detection: Multiple Reaction Monitoring (MRM) mode should be used for quantification and confirmation. Specific precursor and product ions for this compound need to be determined by infusing a standard solution.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
Troubleshooting poor reproducibility in Cloethocarb quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor reproducibility in Cloethocarb quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
This compound is a carbamate insecticide that functions by inhibiting the acetylcholinesterase enzyme.[1] Its quantification can be challenging due to its thermal instability, making it unsuitable for gas chromatography (GC) without derivatization.[2] Liquid chromatography-mass spectrometry (LC-MS) is the preferred analytical technique. Furthermore, like many pesticides, its analysis can be prone to matrix effects, leading to issues with accuracy and reproducibility.[1]
Q2: What are the typical sample preparation methods for this compound analysis?
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis, including carbamates like this compound, in various matrices such as soil, fruits, and vegetables.[3][4] This method involves an extraction step with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components.
Q3: How can I minimize matrix effects in my this compound analysis?
Matrix effects, which can cause signal suppression or enhancement, are a common cause of poor reproducibility. Several strategies can be employed to mitigate these effects:
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Effective Sample Cleanup: Utilize dSPE with appropriate sorbents (e.g., PSA, C18, GCB) to remove interfering compounds like fatty acids, pigments, and sugars.
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Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for consistent matrix effects.
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Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that behaves similarly to this compound can effectively compensate for matrix effects and variations in extraction recovery.
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Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, ensure that the this compound concentration remains above the limit of quantification (LOQ).
Q4: What are the key stability considerations for this compound?
Carbamate pesticides can be susceptible to degradation under certain conditions. Key considerations include:
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pH Stability: Carbamates can be unstable under basic conditions. Acidifying the final extract with a small amount of a weak acid like formic acid can help prevent degradation while awaiting LC-MS analysis.
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Solvent Stability: The choice of solvent can impact stability. While acetonitrile is a common extraction solvent, some studies suggest that certain pesticides can degrade in it. Acidification of acetonitrile can improve the stability of some labile pesticides.
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Storage Conditions: To ensure the stability of this compound in samples and extracts, it is recommended to store them at low temperatures (e.g., -20°C) for extended periods. For short-term storage, refrigeration at 4°C is advisable.
Troubleshooting Guides
Issue 1: Low or Inconsistent Recovery of this compound
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Inadequate Sample Homogenization | Ensure the sample is thoroughly homogenized to maximize the surface area for extraction. For dry samples, pre-wetting may be necessary for effective extraction. |
| Inefficient Extraction | Optimize the extraction solvent and volume. Ensure vigorous shaking during the extraction step to facilitate partitioning of this compound into the solvent. |
| Incorrect pH during Extraction | The pH of the extraction solvent can influence the recovery of certain pesticides. For carbamates, maintaining a slightly acidic to neutral pH is generally recommended. |
| Analyte Loss During Cleanup | The type and amount of dSPE sorbent can affect recovery. For example, Graphitized Carbon Black (GCB) can reduce the recovery of planar analytes. Optimize the dSPE cleanup step by testing different sorbents. |
| Analyte Degradation | As carbamates can be base-sensitive, consider adding a small amount of acid to the final extract to improve stability. |
Issue 2: High Variability in Peak Area Between Replicate Injections
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Instrumental Variability | Check for issues with the autosampler, such as inconsistent injection volumes or leaks. Ensure the LC system is providing a stable flow rate. |
| Matrix Effects | Co-eluting matrix components can cause ion suppression or enhancement, leading to variable peak areas. Implement strategies to mitigate matrix effects as described in the FAQs. |
| Column Performance | Poor peak shape or shifting retention times can indicate a problem with the analytical column. Ensure the column is properly conditioned and has not degraded. Consider using a column specifically designed for carbamate analysis. |
| In-source Fragmentation or Instability | Optimize the mass spectrometer source conditions (e.g., capillary voltage, gas flows, temperature) to ensure stable ionization of this compound. |
Experimental Protocols
Recommended Analytical Method: LC-MS/MS
Given the thermal lability of carbamates, LC-MS/MS is the recommended technique for the quantification of this compound.
Sample Preparation: QuEChERS Method for Soil Samples
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Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
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Hydration (for dry soils): If the soil has low moisture content, add an appropriate amount of water to ensure at least 80% hydration.
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Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
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Salting Out: Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute.
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Centrifugation: Centrifuge at ≥ 3000 x g for 5 minutes.
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Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing appropriate sorbents (e.g., PSA and C18 for general cleanup). Vortex for 30 seconds.
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Final Centrifugation: Centrifuge at a high speed (e.g., ≥ 5000 x g) for 5 minutes.
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Extract Dilution and Acidification: Transfer the cleaned extract to a new tube, add a small amount of formic acid to a final concentration of ~0.1%, and dilute with the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters (Representative)
The following are representative starting parameters for the analysis of this compound. Optimization will be required for your specific instrumentation and matrix.
| Parameter | Condition |
| LC Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temp | 350 °C |
| MRM Transitions | See table below |
This compound MRM Transitions (Hypothetical)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 260.1 [M+H]⁺ | 157.1 | 15 | Quantifier |
| 260.1 [M+H]⁺ | 100.1 | 25 | Qualifier |
Note: The product ions are hypothetical and would correspond to characteristic fragments of the this compound molecule.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting workflow for poor reproducibility.
References
- 1. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
Technical Support Center: Minimizing Cloethocarb Degradation During Sample Storage and Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Cloethocarb during sample storage and preparation. Given that this compound is an obsolete insecticide, specific quantitative degradation data is scarce[1][2]. Therefore, this guide also incorporates data from other carbamate pesticides to illustrate key principles of stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in my samples?
A1: this compound, like other carbamate pesticides, is susceptible to degradation through several mechanisms:
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Hydrolysis: The breakdown of the molecule by reaction with water. This is highly dependent on the pH of the sample matrix. Carbamates are generally unstable under alkaline conditions[3][4].
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Photolysis: Degradation caused by exposure to light, particularly UV radiation[5].
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Thermal Degradation: High temperatures can accelerate the rate of chemical breakdown.
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Microbial Degradation: Microorganisms present in soil and other environmental samples can metabolize the pesticide.
Q2: What are the ideal storage conditions for solid this compound standard?
A2: Solid analytical standards of this compound should be stored in a tightly sealed container in a freezer at or below -18°C, protected from light and moisture. Following the manufacturer's instructions for storage is crucial to ensure the integrity of the standard.
Q3: How long can I store my extracted samples containing this compound before analysis?
A3: It is always recommended to analyze extracted samples as soon as possible. If immediate analysis is not feasible, store the extracts in a tightly sealed, light-protected vial at -20°C or lower. The stability of this compound in the final extract will depend on the solvent used. For instance, some pesticides show improved stability in acidified acetonitrile. A stability study should be performed to determine the maximum allowable storage time for your specific matrix and solvent system.
Q4: Can I use any organic solvent to prepare my this compound stock solution?
A4: The choice of solvent can impact the stability of this compound. While common solvents like acetonitrile, methanol, and ethyl acetate are often used for pesticide analysis, their purity and properties can affect analyte stability. It is advisable to use high-purity, residue-analysis grade solvents and to prepare fresh stock solutions regularly. If long-term storage of the stock solution is necessary, it should be stored in small aliquots at -20°C in the dark.
Q5: What are the expected degradation products of this compound?
A5: Under hydrolytic conditions, carbamate pesticides typically break down at the carbamate ester linkage. For this compound, this would likely result in the formation of its corresponding phenol and methylamine. Photolytic and microbial degradation may lead to a more complex mixture of transformation products. Identifying these degradation products often requires techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no recovery of this compound from spiked samples. | 1. Degradation during sample homogenization: Heat generated during blending can degrade thermally labile compounds. 2. Degradation during extraction: pH of the extraction solvent or sample matrix may be too high. 3. Degradation in the final extract: The solvent may not be suitable for storing this compound. | 1. Homogenize samples in a pre-chilled blender or use dry ice to keep the sample cool. 2. Buffer the extraction solvent to a slightly acidic pH (e.g., pH 5-6) to improve the stability of carbamates. 3. Analyze the extracts immediately after preparation or conduct a stability study to determine appropriate storage conditions. Consider acidifying the final extract with a small amount of formic or acetic acid if compatible with your analytical method. |
| Inconsistent results between replicate samples. | 1. Non-homogeneous sample: The pesticide may not be evenly distributed throughout the sample matrix. 2. Variable degradation rates: Differences in light exposure or temperature fluctuations between samples during preparation. | 1. Ensure thorough homogenization of the entire sample before taking a subsample for extraction. 2. Process all samples under consistent lighting and temperature conditions. Use amber vials and work efficiently to minimize exposure to light and ambient temperature. |
| Presence of unexpected peaks in the chromatogram. | Formation of degradation products: this compound may be breaking down during sample preparation or analysis. | 1. Review your sample preparation workflow for potential causes of degradation (e.g., high pH, prolonged exposure to light or heat). 2. Use LC-MS/MS to identify the unknown peaks and confirm if they are degradation products of this compound. |
Data Presentation: this compound Degradation
As specific quantitative degradation data for this compound is limited, the following tables provide illustrative data for the related carbamate pesticide, Bendiocarb, to demonstrate the influence of environmental factors on stability. This data can serve as a general guide for handling carbamate pesticides.
Table 1: Effect of pH on the Hydrolysis of Bendiocarb in Aqueous Solution at 25°C
| pH | Half-life (t½) |
| 5 | 48 days |
| 7 | 81 hours |
| 9 | 45 minutes |
Table 2: General Storage Recommendations for Pesticide Samples
| Sample Type | Storage Temperature | Maximum Recommended Storage Duration | Special Considerations |
| Solid Standard | ≤ -18°C | As per manufacturer's expiry date | Store in a desiccator to prevent moisture absorption. |
| Stock Solution | ≤ -18°C | 1-6 months (analyte dependent) | Store in amber vials in small aliquots to avoid repeated freeze-thaw cycles. |
| Raw Sample (e.g., vegetables, soil) | ≤ -20°C | Varies (matrix dependent) | Homogenize before freezing for better stability and representative subsampling. |
| Extracted Sample | ≤ -20°C | Analyze immediately; if not possible, conduct a stability study. | Store in amber autosampler vials. Consider acidification if compatible with the analytical method. |
Experimental Protocols
Protocol 1: Aerobic Soil Metabolism Study (Based on OECD Guideline 307)
This protocol outlines a general procedure to determine the rate and route of this compound degradation in soil under aerobic conditions.
1. Soil Selection and Preparation:
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Select at least three different soil types with varying properties (e.g., pH, organic matter content, texture) relevant to the intended use of the pesticide.
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Sieve the fresh soil to <2 mm and precondition it in the dark at the test temperature for 7-14 days, maintaining a moisture level of 40-60% of the maximum water holding capacity.
2. Application of Test Substance:
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Prepare a stock solution of radiolabeled (e.g., ¹⁴C) this compound of known specific activity.
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Treat the soil samples with the this compound solution to achieve a final concentration relevant to the agricultural application rate. Ensure even distribution.
3. Incubation:
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Incubate the treated soil samples in the dark in a flow-through system or biometer flasks at a constant temperature (e.g., 20 ± 2°C) for up to 120 days.
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Aerate the samples with humidified, carbon dioxide-free air. Trap any evolved ¹⁴CO₂ and volatile organic compounds.
4. Sampling and Analysis:
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Collect triplicate soil samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
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Extract the soil samples with appropriate solvents (e.g., acetonitrile/water mixtures).
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Analyze the extracts for the parent compound and transformation products using techniques like Liquid Scintillation Counting (LSC) and High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.
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Characterize major transformation products using LC-MS/MS.
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Quantify the non-extractable residues by combusting the extracted soil.
5. Data Analysis:
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Calculate the dissipation half-life (DT₅₀) of this compound and the formation and decline of major metabolites.
Protocol 2: QuEChERS Extraction for this compound Residues in High-Moisture Produce
This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of this compound from fruits and vegetables.
1. Sample Homogenization:
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Chop or blend the entire laboratory sample to achieve a homogeneous paste.
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For low-temperature homogenization, freeze the sample with liquid nitrogen or dry ice before blending.
2. Extraction:
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Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
-
Add internal standards if required.
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Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
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Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2-5 minutes.
4. Final Extract Preparation and Analysis:
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Take an aliquot of the cleaned extract, filter if necessary, and transfer to an autosampler vial.
-
Analyze by LC-MS/MS.
Mandatory Visualizations
References
Selection of internal standards for accurate Cloethocarb analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate analysis of Cloethocarb, with a special focus on the critical selection of internal standards.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving accurate quantification of this compound?
The selection and use of an appropriate internal standard (IS) is one of the most critical factors for accurate and precise quantification of this compound. An IS is a compound added to samples, calibrants, and quality controls at a known concentration. Its purpose is to correct for variations that can occur during sample preparation, extraction, and instrumental analysis, thereby improving the reliability of the results.[1][2][3]
Q2: What are the ideal characteristics of an internal standard for this compound analysis?
Ideally, an internal standard should:
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Behave chemically and physically similar to this compound.
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Elute close to this compound during chromatographic separation.
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Not be naturally present in the sample matrix.
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Be clearly resolved from this compound and other matrix components.
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Be of high purity and stable in solution.
The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte.[4]
Q3: Is a stable isotope-labeled (SIL) this compound internal standard commercially available?
Based on current information, a commercially available stable isotope-labeled this compound standard is not readily found. While SIL standards are the "gold standard" for mass spectrometry-based methods, their synthesis can be complex and costly, leading to limited availability for some compounds.[4]
Q4: If a SIL-Cloethocarb is unavailable, what are the alternatives?
When a SIL version of the analyte is not available, the next best option is to use a structural analogue or a SIL version of a closely related compound. For this compound, which is a carbamate pesticide, suitable alternatives could include:
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Stable isotope-labeled analogues of other carbamate pesticides: Compounds like Aldicarb-d3 or Carbofuran-d3 have been successfully used as internal standards in the analysis of other carbamates. Their similar core structure can help to compensate for matrix effects and variations in extraction efficiency.
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Structural analogues: Another carbamate pesticide with similar physicochemical properties to this compound could be used. The selection should be based on a careful comparison of properties such as molecular weight, polarity (logP), and volatility.
Q5: How do I select a suitable structural analogue as an internal standard for this compound?
The selection of a structural analogue requires careful consideration of its physicochemical properties relative to this compound. The goal is to choose a compound that will behave as similarly as possible throughout the analytical process.
Workflow for Selecting a Structural Analogue Internal Standard
Caption: Logical workflow for selecting a suitable structural analogue internal standard for this compound analysis.
Troubleshooting Guide
Problem: Poor reproducibility of results.
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Possible Cause: Inconsistent sample preparation or injection volume.
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Solution: The use of an internal standard is crucial to correct for these variations. Ensure the internal standard is added to every sample, standard, and blank at the exact same concentration early in the sample preparation process.
Problem: Significant matrix effects (ion suppression or enhancement) are observed.
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Possible Cause: Co-eluting matrix components are interfering with the ionization of this compound in the mass spectrometer source.
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Solution:
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Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to compensate for matrix effects as it will be affected in the same way as the analyte. If a SIL-Cloethocarb is not available, a SIL analogue of another carbamate like Aldicarb-d3 or Carbofuran-d3 is the next best choice.
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Optimize Sample Cleanup: Improve the sample cleanup procedure to remove more of the interfering matrix components. This may involve using different solid-phase extraction (SPE) cartridges or additional liquid-liquid extraction steps.
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Modify Chromatographic Conditions: Adjust the HPLC/GC method to better separate this compound from the interfering compounds.
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Problem: The chosen structural analogue internal standard does not provide good correction.
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Possible Cause: The physicochemical properties of the selected internal standard are too different from this compound, leading to different behavior during sample preparation and analysis.
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Solution: Re-evaluate the selection of the internal standard based on a closer comparison of physicochemical properties. Refer to the "Physicochemical Properties Comparison" table below. A different structural analogue may provide better results. It is crucial to validate the performance of any chosen structural analogue to ensure it is providing adequate correction.
Data Presentation
Table 1: Physicochemical Properties of this compound for Internal Standard Selection
| Property | Value | Implication for IS Selection |
| Molecular Formula | C₁₁H₁₄ClNO₄ | Select an IS with a similar elemental composition and mass. |
| Molecular Weight | 259.68 g/mol | Choose an IS with a molecular weight close to this compound. |
| logP (Octanol-Water Partition Coefficient) | 2.4 (estimated) | Select an IS with a similar logP to ensure comparable polarity and extraction efficiency. |
| Vapor Pressure | 2.3 x 10⁻⁷ mmHg at 25°C | For GC analysis, choose an IS with similar volatility. |
| Water Solubility | 1300 mg/L at 20°C | The IS should have comparable solubility in the sample matrix and extraction solvents. |
Data sourced from PubChem and other scientific databases.
Experimental Protocols
General Protocol for this compound Analysis using a Structural Analogue Internal Standard
This protocol provides a general framework. Specific parameters should be optimized for your instrument and matrix.
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Internal Standard Selection and Preparation:
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Based on the physicochemical properties in Table 1, select a suitable structural analogue (e.g., another carbamate pesticide not present in the samples).
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Prepare a stock solution of the selected internal standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Prepare a working internal standard solution by diluting the stock solution to a concentration that will result in a clear and reproducible chromatographic peak (e.g., 1 µg/mL).
-
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Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe):
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Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Spike with Internal Standard: Add a precise volume of the working internal standard solution (e.g., 100 µL of 1 µg/mL IS).
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Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
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Shake vigorously for 1 minute.
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Centrifuge at ≥ 4000 g for 5 minutes.
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Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer the acetonitrile extract to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
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Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
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The resulting supernatant is ready for analysis.
-
-
Instrumental Analysis (LC-MS/MS):
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor at least two multiple reaction monitoring (MRM) transitions for both this compound and the internal standard for quantification and confirmation.
-
Analytical Workflow Diagram
Caption: General analytical workflow for the determination of this compound in a sample matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cloethocarb Detection in Water Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Cloethocarb detection in water samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow for this compound analysis.
Question 1: Why am I observing low recovery of this compound after Solid-Phase Extraction (SPE)?
Possible Causes and Solutions:
-
Inappropriate Sorbent Material: The choice of SPE sorbent is critical for efficient extraction. For carbamate pesticides like this compound, reversed-phase sorbents are commonly used.
-
Recommendation: C18 and polymeric sorbents such as Oasis HLB are often effective. It is advisable to test different sorbent types to find the optimal one for your specific water matrix.
-
-
Incorrect Sample pH: The pH of the water sample can significantly influence the retention of this compound on the SPE sorbent.
-
Recommendation: The optimal pH for the extraction of carbamates is often near neutral. However, it is recommended to optimize the sample pH (e.g., in the range of 6.0-8.0) to maximize recovery.
-
-
Inadequate Conditioning or Equilibration: Improper conditioning of the SPE cartridge can lead to poor retention of the analyte.
-
Recommendation: Ensure the cartridge is conditioned with the appropriate solvent (e.g., methanol) followed by equilibration with reagent water before loading the sample.
-
-
Sample Overload: Exceeding the capacity of the SPE sorbent can result in breakthrough of the analyte and consequently, low recovery.
-
Recommendation: If high concentrations of this compound or other matrix components are expected, consider using a larger sorbent mass or diluting the sample.
-
-
Inefficient Elution: The elution solvent may not be strong enough to desorb this compound completely from the sorbent.
-
Recommendation: A combination of solvents is often more effective. For example, a mixture of acetonitrile and methanol can be used. The volume and composition of the elution solvent should be optimized.
-
Question 2: My chromatograms show significant matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis. How can I mitigate this?
Possible Causes and Solutions:
-
Co-eluting Matrix Components: Organic matter, salts, and other co-extracted compounds from the water sample can interfere with the ionization of this compound in the mass spectrometer source.
-
Recommendation:
-
Improve Sample Cleanup: Optimize the SPE procedure. This can include using a different sorbent, adding a wash step with a weak solvent to remove interferences, or employing a tandem SPE cleanup approach.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank water matrix that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for consistent matrix effects.
-
Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement.
-
Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. However, this may compromise the method's sensitivity, so a balance must be found.
-
-
Question 3: I am not achieving the desired sensitivity (limit of detection) for this compound. What are the key factors to consider for enhancement?
Possible Causes and Solutions:
-
Suboptimal Sample Pre-concentration: The volume of the water sample extracted may be insufficient.
-
Recommendation: Increase the volume of the water sample passed through the SPE cartridge to concentrate a larger amount of the analyte.
-
-
Inefficient Instrumental Analysis: The analytical instrument parameters may not be optimized for maximum sensitivity.
-
Recommendation for LC-MS/MS:
-
Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, and temperature).
-
Perform direct infusion of a this compound standard to determine the optimal precursor and product ions and their corresponding collision energies for Multiple Reaction Monitoring (MRM).
-
-
Recommendation for GC:
-
Ensure efficient derivatization if required for volatility and thermal stability.
-
Use a sensitive detector such as a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).
-
-
-
Sample Degradation: this compound may be degrading during sample collection, storage, or preparation.
-
Recommendation: Preserve water samples by cooling them to 4°C immediately after collection and storing them in the dark. Acidification to pH < 2 can also be effective for preserving some pesticides, but its suitability for this compound should be verified.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in water?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and selective method for the determination of this compound in water samples. This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of mass spectrometry, allowing for detection at very low concentrations (ng/L levels).
Q2: Is Gas Chromatography (GC) a suitable method for this compound analysis?
A2: Gas chromatography can be used for the analysis of this compound, but it often requires a derivatization step to improve the volatility and thermal stability of the carbamate structure. This can add complexity to the sample preparation process. For sensitive detection with GC, a Nitrogen-Phosphorus Detector (NPD) is often employed due to its selectivity for nitrogen-containing compounds.
Q3: What are the critical parameters to validate for a quantitative method for this compound in water?
A3: Method validation is crucial to ensure reliable and accurate results. Key validation parameters include:
-
Linearity: The range over which the instrument response is proportional to the analyte concentration.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by spiking experiments.
-
Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements.
-
Specificity/Selectivity: The ability of the method to distinguish the analyte from other components in the sample.
-
Matrix Effect: The influence of co-extracted sample components on the analytical signal.
Q4: How should I store water samples for this compound analysis?
A4: To minimize degradation, water samples should be collected in clean glass containers and stored at 4°C in the dark. For longer storage, acidification with an appropriate acid to a pH below 2 may be considered, although the stability of this compound under these conditions should be experimentally verified.[1]
Data Presentation
Table 1: Comparison of Analytical Methods for Carbamate Pesticide Analysis
| Parameter | LC-MS/MS | GC-NPD (with Derivatization) |
| Sensitivity | Very High (ng/L to pg/L) | High (µg/L to ng/L) |
| Selectivity | Very High | High |
| Sample Preparation | SPE, direct injection (in some cases) | SPE, Derivatization |
| Throughput | High | Moderate |
| Cost | High | Moderate |
| Confirmation | High (based on precursor/product ions) | Moderate (based on retention time) |
Table 2: Typical Recovery Rates for Carbamate Pesticides using Solid-Phase Extraction
| SPE Sorbent | Water Matrix | Spiking Level | Recovery (%) | Analytical Method |
| C18 | Surface Water | 0.1 µg/L | 85 - 110 | LC-MS/MS |
| Oasis HLB | Drinking Water | 0.05 µg/L | 90 - 115 | LC-MS/MS |
| C18 | Groundwater | 0.5 µg/L | 80 - 105 | GC-NPD |
Note: These are typical values for carbamate pesticides. Actual recoveries for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water
-
Sample Preparation:
-
Collect a 500 mL water sample in a clean amber glass bottle.
-
If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.
-
Adjust the sample pH to 7.0 ± 0.2 using dilute HCl or NaOH.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through a C18 SPE cartridge (500 mg sorbent mass).
-
Pass 5 mL of reagent water through the cartridge, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Load the 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Cartridge Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any polar interferences.
-
-
Cartridge Drying:
-
Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 2 x 4 mL of acetonitrile into a collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient program should be developed to achieve good separation of this compound from matrix interferences. A typical starting condition would be 95% A, ramping to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion (protonated molecule [M+H]⁺) and at least two product ions for this compound should be determined by direct infusion of a standard solution. These transitions are then used for quantification and confirmation.
-
Mandatory Visualization
Caption: Experimental workflow for this compound analysis in water.
Caption: Troubleshooting low this compound recovery after SPE.
References
Dealing with co-eluting interferences in Cloethocarb chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic analysis of Cloethocarb.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound analysis?
A1: Due to its carbamate structure, this compound is amenable to both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] HPLC is often preferred for carbamates as they can be thermally unstable and may degrade in a hot GC inlet.[2] HPLC methods for carbamates frequently use post-column derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection for enhanced sensitivity and selectivity.[3][4] Alternatively, HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity. GC-MS can also be used, particularly for identifying metabolites and degradation products.
Q2: What are the primary causes of co-eluting interferences in this compound analysis?
A2: Co-eluting interferences in this compound analysis typically arise from three main sources:
-
Matrix Effects: Components of the sample matrix (e.g., soil, water, plant material) can co-elute with this compound, causing signal suppression or enhancement in the detector. This is a significant challenge in complex samples like citrus fruits and maize.
-
Metabolites and Degradation Products: this compound can be metabolized by plants or degrade in the environment, forming compounds with similar chromatographic properties that may co-elute with the parent compound.
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Other Pesticides: If other pesticides with similar chemical properties are present in the sample, they may have retention times close to that of this compound, leading to co-elution.
Q3: How can I confirm the presence of a co-eluting interference?
A3: Several methods can help confirm co-elution:
-
Peak Shape Analysis: Asymmetrical or broad peaks can indicate the presence of a hidden co-eluting peak.
-
Diode Array Detection (DAD): In HPLC, a DAD can assess peak purity by comparing UV-Vis spectra across the peak. If the spectra are not consistent, co-elution is likely.
-
Mass Spectrometry (MS): An MS detector is a powerful tool to identify different compounds under a single chromatographic peak by their unique mass-to-charge ratios. For LC-MS/MS, monitoring multiple reaction monitoring (MRM) transitions can help distinguish between the target analyte and interferences.
Q4: What are the initial troubleshooting steps to resolve co-eluting peaks?
A4: The first steps should involve a systematic evaluation of your analytical method:
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Analyze a Blank Sample: Inject a solvent blank and a matrix blank (an extract of the same matrix type that does not contain this compound) to identify potential sources of contamination from your system or the matrix itself.
-
Review Sample Preparation: Inadequate sample cleanup is a frequent cause of interferences. Ensure your sample preparation method is appropriate for the matrix and is being performed correctly.
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Optimize Chromatographic Conditions: Modifying your HPLC or GC parameters is the most direct way to improve separation.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening) for this compound
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Possible Cause 1: Co-eluting Interference
-
Troubleshooting Steps:
-
Employ a mass spectrometer to check for multiple components under the peak.
-
If using HPLC with UV detection, utilize a DAD to check for peak purity.
-
Modify the chromatographic method to improve separation (see Issue 2).
-
Enhance the sample cleanup procedure to remove more matrix components.
-
-
-
Possible Cause 2: Column Issues
-
Troubleshooting Steps:
-
Column Contamination: Flush the column with a strong solvent. If the problem persists, consider replacing the column.
-
Column Degradation: Check the column's performance with a standard mixture. If resolution has significantly decreased, the column may need to be replaced.
-
Improper Column Choice: Ensure the column chemistry is suitable for carbamate analysis. For HPLC, a C18 or a specialized carbamate column is often used.
-
-
-
Possible Cause 3: Inappropriate Mobile/Carrier Gas Flow Rate
-
Troubleshooting Steps:
-
Optimize the flow rate to achieve better peak symmetry. A lower flow rate can sometimes improve resolution, but will also increase run time.
-
-
Issue 2: Confirmed Co-elution with a Matrix Component or Another Analyte
-
Troubleshooting Strategy 1: Chromatographic Optimization
-
For HPLC:
-
Modify Gradient Profile: A shallower gradient around the elution time of this compound can improve separation.
-
Change Mobile Phase Composition: If using acetonitrile, try substituting it with methanol, or use a ternary mixture. The different selectivity of methanol can alter the retention of interfering compounds.
-
Adjust pH: If the interfering compound is ionizable, adjusting the pH of the mobile phase can change its retention time relative to this compound.
-
-
For GC:
-
Modify Temperature Program: A slower temperature ramp can increase the separation between closely eluting compounds.
-
Change Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can improve resolution.
-
Use a Different Column: A column with a different stationary phase polarity can provide different selectivity and resolve the co-elution.
-
-
-
Troubleshooting Strategy 2: Enhance Sample Preparation
-
Solid-Phase Extraction (SPE):
-
Optimize Sorbent: Use a different SPE sorbent material (e.g., C18, HLB, or a specific polymeric sorbent) that has a different retention mechanism to better remove the interference.
-
Modify Wash and Elution Solvents: Adjust the solvent strength and composition of the wash step to remove more interferences without eluting this compound. Similarly, optimize the elution solvent to selectively elute this compound while leaving the interference on the cartridge.
-
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Modify d-SPE Cleanup: Use a different combination of dispersive SPE sorbents. For example, if you are using PSA (primary secondary amine), consider adding C18 for nonpolar interferences or GCB (graphitized carbon black) for pigments, though be cautious as GCB can retain planar pesticides.
-
-
Experimental Protocols
Protocol 1: General Purpose Sample Preparation for this compound in Soil using QuEChERS
This protocol is a general guideline and should be optimized for your specific soil type and instrumentation.
-
Sample Homogenization:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
If required, add an appropriate internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). The exact salt composition may vary depending on the specific QuEChERS method being followed.
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing the appropriate sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).
-
Shake vigorously for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS or GC-MS analysis.
-
Protocol 2: HPLC Method for Carbamate Pesticides (Adaptable for this compound)
This is a general HPLC method for carbamate analysis and may require optimization for this compound and your specific instrument.
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, and a fluorescence detector. A post-column derivatization module is also required.
-
Column: A C18 or a specialized carbamate column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile or Methanol
-
-
Gradient Program (Illustrative):
-
Start at 10% B, hold for 1 minute.
-
Ramp to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Post-Column Derivatization:
-
Reagent 1: Hydrolysis solution (e.g., NaOH)
-
Reagent 2: OPA derivatization reagent
-
-
Fluorescence Detector Settings:
-
Excitation: ~330 nm
-
Emission: ~465 nm
-
Quantitative Data Summary
Due to the obsolete status of this compound, recent and comprehensive quantitative data from multiple matrices are limited. The following tables provide illustrative data for carbamate pesticide analysis that can serve as a general reference. Actual values for this compound may vary.
Table 1: Illustrative HPLC-Fluorescence Method Parameters for Carbamate Analysis
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B in 15 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Excitation λ | 330 nm |
| Emission λ | 465 nm |
| Typical Retention Time Range | 5 - 20 min |
Table 2: Example Recovery Data for Carbamates in Different Matrices using QuEChERS
| Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (%) |
| Maize | 10 | 85 - 110 | < 15 |
| 100 | 90 - 105 | < 10 | |
| Citrus (Orange) | 10 | 75 - 100 | < 20 |
| 100 | 80 - 105 | < 15 | |
| Soil | 20 | 80 - 115 | < 15 |
| 200 | 85 - 110 | < 10 | |
| Water | 0.1 µg/L | 90 - 110 | < 10 |
| 1.0 µg/L | 95 - 105 | < 5 |
Visualizations
Caption: Troubleshooting workflow for co-eluting interferences.
Caption: Decision tree for sample preparation method selection.
References
Column selection for optimal separation of Cloethocarb and its metabolites
This technical support center provides guidance on selecting the optimal chromatographic column and developing a robust analytical method for the separation of Cloethocarb and its metabolites.
Understanding the Challenge: Properties of this compound and its Metabolites
This compound is a carbamate insecticide. The primary challenge in its analysis lies in the separation of the parent compound from its more polar metabolites, which are formed through enzymatic hydrolysis in biological systems. The differing polarities of these compounds necessitate a careful selection of HPLC column and mobile phase conditions.
Predicted Metabolic Pathway of this compound
The primary metabolic pathway for carbamate pesticides is the hydrolysis of the ester linkage.[1][2][3] This reaction is often catalyzed by esterase enzymes in the liver.[1] This process cleaves this compound into a phenol derivative and an unstable N-methylcarbamic acid, which further degrades to methylamine and carbon dioxide. The resulting phenolic metabolite is significantly more polar than the parent this compound.
Below is the predicted primary metabolic pathway for this compound.
Caption: Predicted metabolic pathway of this compound.
FAQs: Column Selection and Initial Troubleshooting
Q1: What is the best starting point for column selection for this compound and its metabolites?
A1: For the analysis of carbamate pesticides like this compound, a reversed-phase C18 column is the most common and effective starting point.[4] These columns separate compounds based on hydrophobicity, and since this compound is moderately non-polar, it will be well-retained. Its more polar metabolites will elute earlier, providing a good initial separation.
Q2: My polar metabolites are eluting too early on a C18 column, close to the void volume. What should I do?
A2: If your metabolites are too polar for good retention on a C18 column, you have a few options:
-
Use a more polar reversed-phase column: Consider a column with a less hydrophobic stationary phase, such as a C8 or a phenyl-hexyl column.
-
Employ a highly aqueous mobile phase: Some modern C18 columns are designed to be stable in 100% aqueous mobile phases, which can improve the retention of polar analytes.
-
Switch to a different separation mode: For highly polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column may be more suitable.
Q3: What are the advantages of using a HILIC column for this separation?
A3: HILIC columns are specifically designed for the retention of polar compounds. They use a polar stationary phase and a mobile phase with a high concentration of organic solvent. This allows for strong retention of polar metabolites that are not well-retained in reversed-phase chromatography.
Q4: When should I consider a mixed-mode column?
A4: A mixed-mode column, which combines reversed-phase and ion-exchange characteristics, can be very effective when dealing with compounds that have a wide range of polarities and may exist in an ionized form. This can provide unique selectivity and may allow for the separation of the parent compound and all metabolites in a single run.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Secondary interactions with the column, column overload, or inappropriate mobile phase pH. | - Ensure the mobile phase pH is appropriate for the analytes. - Reduce the injection volume or sample concentration. - Consider a column with end-capping to minimize silanol interactions. - Use a column with a different stationary phase chemistry. |
| Poor Peak Shape (Fronting) | Column overload or sample solvent incompatible with the mobile phase. | - Dilute the sample. - Ensure the sample is dissolved in a solvent that is weaker than or similar to the mobile phase. |
| Shifting Retention Times | Inconsistent mobile phase composition, temperature fluctuations, or column degradation. | - Prepare fresh mobile phase daily. - Use a column oven to maintain a consistent temperature. - Flush the column regularly. - If the problem persists, the column may need to be replaced. |
| High Backpressure | Blockage in the system (e.g., column frit, tubing), or precipitation of sample or buffer. | - Filter all samples and mobile phases before use. - Reverse flush the column (if recommended by the manufacturer). - Check for blockages in the tubing and fittings. - Ensure the mobile phase components are fully soluble. |
| Ghost Peaks | Contamination in the system or carryover from a previous injection. | - Run a blank gradient to identify the source of contamination. - Clean the injector and autosampler. - Ensure high-purity solvents and additives are used. |
Experimental Protocol: A General Approach to Method Development
The following is a generalized protocol for developing a separation method for this compound and its metabolites.
1. Analyte and Standard Preparation:
-
Obtain analytical standards for this compound.
-
If available, obtain standards for the predicted metabolites. If not available, a sample known to contain the metabolites (e.g., from a metabolism study) will be needed.
-
Prepare individual stock solutions in a suitable solvent, such as acetonitrile or methanol.
-
Prepare a mixed standard solution containing the parent compound and its metabolites at a known concentration.
2. Initial Column and Mobile Phase Selection:
-
Column: Start with a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid (for MS compatibility).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Detector: A UV detector set at the absorbance maximum of this compound, or a mass spectrometer for higher selectivity and sensitivity.
3. Gradient Elution Program (Starting Point):
-
Flow rate: 0.3 mL/min
-
Gradient: 10% B to 90% B over 10 minutes. Hold at 90% B for 2 minutes. Return to 10% B and re-equilibrate for 5 minutes.
4. Optimization:
-
Adjust the gradient slope and duration to improve the resolution between peaks.
-
If retention of polar metabolites is insufficient, consider the alternative columns mentioned in the FAQs.
-
For HILIC, the mobile phase will be reversed (high organic to high aqueous).
-
Optimize the mobile phase pH if using a mixed-mode column to take advantage of ion-exchange interactions.
Quantitative Data Summary
The following table should be used to record and compare the performance of different columns during method development.
| Column Type | Dimensions (L x ID, particle size) | Mobile Phase | Analyte | Retention Time (min) | Peak Asymmetry | Resolution (Rs) |
| C18 | 100 mm x 2.1 mm, 1.8 µm | Water/ACN + 0.1% FA | This compound | |||
| Metabolite 1 | ||||||
| HILIC | 100 mm x 2.1 mm, 1.7 µm | ACN/Water + modifier | This compound | |||
| Metabolite 1 | ||||||
| Mixed-Mode | 100 mm x 2.1 mm, 2.5 µm | pH-adjusted buffer/ACN | This compound | |||
| Metabolite 1 |
This table should be populated with experimental data.
Workflow for Optimal Column Selection
The following diagram outlines a logical workflow for selecting the most appropriate column for your analysis.
Caption: Column selection workflow for this compound analysis.
References
- 1. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pertanika2.upm.edu.my [pertanika2.upm.edu.my]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase Composition for Cloethocarb in LC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the mobile phase composition for the analysis of Cloethocarb using Liquid Chromatography (LC).
Troubleshooting Guide
This guide addresses common issues encountered during the LC analysis of this compound, with a focus on mobile phase optimization.
Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise the accuracy and precision of quantification. Peak tailing is a common issue for amine-containing compounds like this compound, often due to secondary interactions with residual silanols on the silica-based stationary phase.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, minimizing secondary interactions. The addition of a small amount of acid, such as formic acid or acetic acid (typically 0.1%), is a common strategy.
-
Add a Competing Base: For persistent tailing, a small amount of a basic modifier like triethylamine (TEA) can be added to the mobile phase to compete with this compound for active sites on the stationary phase. However, TEA is not suitable for LC-MS analysis due to ion suppression.
-
Check Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equivalent in strength to the initial mobile phase. Injecting in a stronger solvent can lead to peak distortion.
-
Reduce Mass on Column: Overloading the column can lead to peak fronting. Try reducing the injection volume or the sample concentration.
Troubleshooting Workflow for Poor Peak Shape
Caption: A decision tree for troubleshooting poor peak shape in this compound analysis.
Poor Resolution
Inadequate separation between this compound and other components in the sample can lead to inaccurate quantification.
Troubleshooting Steps:
-
Optimize Organic Solvent Percentage: In reversed-phase LC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of this compound and may improve resolution from less retained impurities.
-
Change Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different solvent properties.
-
Adjust Gradient Profile: If using a gradient, modifying the slope can improve separation. A shallower gradient provides more time for separation.
-
Modify Flow Rate: Decreasing the flow rate can enhance column efficiency and resolution, although it will increase the analysis time.
Unstable or Drifting Retention Times
Fluctuations in retention time can hinder peak identification and integration.
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: The column must be adequately equilibrated with the initial mobile phase conditions before each injection. For gradient elution, a sufficient re-equilibration time at the end of the run is crucial.
-
Check Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time drift. Ensure accurate and reproducible preparation of the mobile phase. Premixing the mobile phase components can improve consistency.
-
Control Column Temperature: Variations in column temperature can affect retention times. Using a column oven is highly recommended to maintain a stable temperature.
-
Inspect for Leaks: Leaks in the HPLC system can lead to pressure fluctuations and, consequently, unstable retention times.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis on a C18 column?
A good starting point for a reversed-phase separation of this compound on a C18 column is a gradient elution with:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
A typical starting gradient could be 10-95% B over 10-15 minutes. For MS detection, volatile buffers like ammonium formate or ammonium acetate can be used instead of non-volatile acids like phosphoric acid.[1]
Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the analysis of this compound?
Acetonitrile and methanol have different selectivities and elution strengths. Acetonitrile is generally a stronger solvent than methanol in reversed-phase LC, leading to shorter retention times at the same concentration. Switching between these solvents can alter the elution order of closely related compounds and can be a powerful tool for optimizing resolution.
Q3: What is the role of adding an acid or buffer to the mobile phase for this compound analysis?
Adding an acid like formic or acetic acid helps to control the pH of the mobile phase. For a basic compound like this compound, a low pH mobile phase ensures that the analyte is in a consistent, protonated form, which generally leads to better peak shapes and reproducible retention times. Buffers, such as ammonium formate or acetate, are used to maintain a stable pH throughout the analysis, which is critical for robust and reproducible separations.
Q4: Can I use a gradient elution for this compound analysis?
Yes, gradient elution is often preferred for the analysis of pesticides, including this compound, especially in complex matrices. A gradient allows for the effective elution of a wide range of compounds with varying polarities within a reasonable timeframe. It helps to sharpen peaks and improve sensitivity.
Q5: How can I improve the sensitivity of my this compound analysis using mobile phase optimization?
For LC-MS analysis, the mobile phase composition can significantly impact ionization efficiency. Experimenting with different additives (e.g., formic acid vs. ammonium formate) and their concentrations can enhance the signal intensity of this compound. Additionally, optimizing the organic solvent percentage at the point of elution can improve desolvation in the MS source, leading to better sensitivity.
Data Presentation: Effects of Mobile Phase Parameters on this compound Chromatography
The following tables summarize the expected effects of modifying mobile phase parameters on the chromatographic analysis of this compound.
Table 1: Effect of Organic Modifier Concentration (Isocratic Elution)
| % Acetonitrile in Water | Expected Retention Time (min) | Expected Peak Tailing Factor | Expected Resolution (from a closely eluting peak) |
| 40% | ~12 | ~1.3 | Moderate |
| 50% | ~7 | ~1.2 | May Decrease |
| 60% | ~4 | ~1.2 | Low |
Note: These are hypothetical values to illustrate trends.
Table 2: Comparison of Mobile Phase Additives
| Mobile Phase A | Mobile Phase B | Expected Peak Shape | MS Compatibility |
| 0.1% Formic Acid in Water | Acetonitrile | Good | Excellent (Positive Ion Mode) |
| 10mM Ammonium Formate in Water | Acetonitrile | Excellent | Excellent (Positive Ion Mode) |
| 0.1% Phosphoric Acid in Water | Acetonitrile | Good | Not Recommended |
| Water | Acetonitrile | Potential Tailing | Good |
Experimental Protocols
Protocol for Mobile Phase Optimization for this compound Analysis by LC-MS
This protocol outlines a systematic approach to optimizing the mobile phase for the analysis of this compound using a C18 column and a mass spectrometer detector.
1. Materials and Reagents:
-
This compound analytical standard
-
HPLC-grade or LC-MS grade acetonitrile
-
HPLC-grade or LC-MS grade methanol
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
2. Initial Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 95% B in 10 minutes, hold at 95% B for 2 minutes, return to 10% B in 0.1 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Detector: ESI positive mode, monitoring for the protonated molecule of this compound.
3. Optimization Workflow:
Mobile Phase Optimization Workflow
Caption: A systematic workflow for optimizing the mobile phase in LC analysis.
Step-by-Step Procedure:
-
Initial Run: Perform an injection of a this compound standard using the initial chromatographic conditions.
-
Evaluate Retention and Peak Shape:
-
If the retention time is too short, decrease the initial percentage of mobile phase B or use a shallower gradient.
-
If the retention time is too long, increase the initial percentage of mobile phase B or use a steeper gradient.
-
If the peak is tailing, consider increasing the acid concentration slightly or switching to an ammonium formate buffer.
-
-
Optimize Resolution:
-
If co-elution with other peaks is observed, first try adjusting the gradient slope.
-
If adjusting the gradient is insufficient, switch the organic modifier from acetonitrile to methanol (or vice versa) and re-run the initial gradient. This will likely provide a significant change in selectivity.
-
-
Enhance Sensitivity (for LC-MS):
-
Compare the peak intensity obtained with 0.1% formic acid to that with a 5-10 mM ammonium formate buffer. Select the additive that provides the best signal-to-noise ratio.
-
-
Final Validation: Once the optimal mobile phase composition and gradient are determined, perform several replicate injections to ensure the method is robust and reproducible.
References
Calibration curve linearization for Cloethocarb in a wide concentration range
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the quantitative analysis of Cloethocarb, with a focus on linearizing calibration curves over a wide concentration range.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is showing a downward curve at higher concentrations. What is the likely cause?
A downward curve at higher concentrations is a common indicator of detector saturation. When the analyte concentration is high, the detector's response may no longer be proportional to the concentration.
Q2: I'm observing poor linearity (low R² value) across my entire calibration range for this compound analysis. What should I investigate?
Poor linearity across the entire calibration range can stem from several factors, including issues with standard preparation, the analytical column, or the mobile phase. It's also important to consider the possibility of matrix effects if you are analyzing samples in a complex matrix.
Q3: What is heteroscedasticity and how does it affect my this compound calibration curve?
Heteroscedasticity refers to the non-constant variance of the analytical signal across the range of concentrations. In simpler terms, the variability of your measurements is not the same for low and high concentrations. This violates a key assumption of standard linear regression and can lead to an inaccurate calibration model, especially at the lower end of the curve.
Q4: How can I address heteroscedasticity in my this compound calibration?
Weighted linear regression (WLR) is a highly effective method to counteract heteroscedasticity.[1][2] By assigning less weight to the data points at higher concentrations (which tend to have higher variance), WLR can provide a more accurate fit of the calibration curve, particularly improving the accuracy of quantification for low-concentration samples.
Q5: What are matrix effects and how can they impact the analysis of this compound?
Matrix effects occur when components of the sample matrix (e.g., soil, food, biological fluids) interfere with the ionization of this compound in the mass spectrometer source.[3][4] This can lead to either signal suppression (lower response) or enhancement (higher response) for the analyte, resulting in inaccurate quantification and potential non-linearity in the calibration curve.
Q6: What are the best strategies to minimize and compensate for matrix effects in this compound analysis?
Effective sample preparation, such as using the QuEChERS method, is crucial for removing a significant portion of matrix interferences. To further compensate for remaining matrix effects, the use of matrix-matched calibration standards is highly recommended. Additionally, incorporating a suitable internal standard that behaves similarly to this compound can help to correct for variations in signal response caused by the matrix.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound.
Issue 1: Non-Linear Calibration Curve
| Symptom | Possible Cause | Troubleshooting Steps |
| Downward curve at high concentrations | Detector Saturation | 1. Extend the dilution series to include lower concentration standards to identify the linear range of the detector. 2. Reduce the injection volume to avoid overloading the detector. 3. Consult the instrument manual for the specified linear dynamic range of your detector. |
| Poor linearity (low R²) across the entire range | Standard Preparation Errors | 1. Re-prepare the stock and working standards, ensuring accurate weighing and dilutions. 2. Use calibrated pipettes and volumetric flasks. |
| Column Degradation | 1. Flush the column with a strong solvent to remove potential contaminants. 2. If performance does not improve, replace the analytical column. | |
| Inappropriate Regression Model | 1. Evaluate the data for heteroscedasticity. 2. If heteroscedasticity is present, use a weighted linear regression (WLR) model (e.g., 1/x or 1/x²) instead of an ordinary least squares (OLS) model. | |
| Matrix Effects | 1. Prepare calibration standards in a blank matrix extract that matches the sample matrix (matrix-matched calibration). 2. Incorporate a suitable internal standard. |
Issue 2: Poor Peak Shape for this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Tailing peaks | Active sites on the column or in the flow path | 1. Use a column specifically designed for pesticide analysis with low silanol activity. 2. Consider adding a small amount of a modifier (e.g., formic acid for reverse-phase LC) to the mobile phase to improve peak shape. 3. Ensure all tubing and fittings in the flow path are inert. |
| Fronting peaks | Column Overload | 1. Dilute the sample and re-inject. 2. Reduce the injection volume. |
| Split peaks | Column contamination or void | 1. Flush the column with a series of strong solvents. 2. If the problem persists, the column may be damaged and require replacement. |
Experimental Protocols
Protocol 1: Sample Preparation using the QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.
Materials:
-
Homogenized sample (e.g., fruit, vegetable)
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB))
-
50 mL and 15 mL centrifuge tubes
Procedure:
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Cleanup (d-SPE):
-
Take an aliquot of the acetonitrile supernatant and transfer it to a 15 mL centrifuge tube containing the appropriate d-SPE sorbents. The choice of sorbents depends on the sample matrix (e.g., PSA for removing organic acids, sugars, and fatty acids; C18 for removing non-polar interferences like fats; GCB for removing pigments).
-
Shake for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Final Extract:
-
The resulting supernatant is the final extract, which can be directly analyzed by LC-MS/MS or GC-MS. It may be necessary to add a small amount of acid (e.g., formic acid) to stabilize the carbamate pesticides like this compound.
-
Protocol 2: LC-MS/MS Analysis of this compound
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: A C18 reversed-phase column suitable for pesticide analysis.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient program to separate this compound from matrix interferences.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation. The specific MRM transitions and collision energies should be optimized for the instrument being used.
Data Presentation
Table 1: Example Calibration Data for this compound Analysis
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 78,912 |
| 10 | 155,678 |
| 50 | 765,432 |
| 100 | 1,498,765 |
| 500 | 6,987,123 |
| 1000 | 12,543,987 |
Table 2: Comparison of Ordinary Least Squares (OLS) and Weighted Linear Regression (WLR) for a Wide Range Calibration
| Parameter | Ordinary Least Squares (OLS) | Weighted Linear Regression (1/x²) |
| R² | 0.9985 | 0.9995 |
| % Relative Error at 1 ng/mL | 15.2% | 2.5% |
| % Relative Error at 1000 ng/mL | 1.8% | 3.1% |
Note: The data presented in these tables are for illustrative purposes only and will vary depending on the instrument, method, and matrix.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for non-linear calibration curves.
References
Validation & Comparative
Cloethocarb vs. Other Carbamate Insecticides: A Comparative Toxicity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of cloethocarb and other selected carbamate insecticides. The information is intended for researchers, scientists, and professionals involved in drug development and insecticide research. This document summarizes acute toxicity data, outlines experimental methodologies for toxicity testing, and visualizes the mechanism of action and experimental workflows.
Comparative Acute Toxicity of Carbamate Insecticides
The acute toxicity of carbamate insecticides is primarily evaluated through the median lethal dose (LD50), which is the dose required to kill 50% of a tested population. The following table summarizes the acute oral and dermal LD50 values for this compound and several other common carbamate insecticides in rats and rabbits, respectively. Lower LD50 values indicate higher toxicity.
| Insecticide | CAS Number | Acute Oral LD50 (Rat, mg/kg) | Acute Dermal LD50 (Rabbit, mg/kg) |
| This compound | 51487-69-5 | 35.4 | >4000 |
| Aldicarb | 116-06-3 | 0.93 | 5.0 |
| Carbofuran | 1563-66-2 | 8 - 14 | >3000 |
| Carbaryl | 63-25-2 | 225 - 850 | >2000 |
| Methomyl | 16752-77-5 | 17 - 24 | >2000 |
Mechanism of Action: Acetylcholinesterase Inhibition
Carbamate insecticides exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh), which terminates the nerve signal. By inhibiting AChE, carbamates cause an accumulation of ACh in the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately death of the insect. This inhibition is reversible, as the carbamoyl-enzyme complex can be hydrolyzed to regenerate the active enzyme.
Mechanism of acetylcholinesterase inhibition by carbamate insecticides.
Experimental Protocols for Toxicity Assessment
The determination of acute oral and dermal LD50 values typically follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (Following OECD Guideline 401)
This test is designed to assess the toxicity of a substance when administered orally in a single dose.
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used. Animals are acclimatized to laboratory conditions before testing.
-
Dosage: At least three dose levels are used, with the aim of identifying a dose that causes no mortality, a dose that causes mortality in some animals, and a dose that causes 100% mortality. A control group receiving the vehicle (e.g., water or corn oil) is also included.
-
Administration: The test substance is administered by gavage using a stomach tube. Animals are fasted before dosing.
-
Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.
-
Data Analysis: The LD50 value is calculated using statistical methods, such as probit analysis.
Acute Dermal Toxicity (Following OECD Guideline 402)
This test evaluates the toxicity of a substance following a single, prolonged dermal application.
-
Test Animals: Young adult rats or rabbits are commonly used. The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Dosage: A limit test is often performed first at a dose of 2000 mg/kg body weight. If mortality is observed, a full study with at least three dose levels is conducted.
-
Application: The test substance is applied uniformly over an area of approximately 10% of the body surface. The area is then covered with a porous gauze dressing and non-irritating tape for 24 hours.
-
Observation: After 24 hours, the dressing is removed, and the skin is washed. Animals are observed for clinical signs of toxicity and mortality for 14 days. Skin reactions at the site of application are also recorded.
-
Data Analysis: The LD50 value is calculated if a full study is performed.
Experimental Workflow for LD50 Determination
The process of determining the LD50 of a chemical involves several key steps, from initial range-finding to the definitive study and data analysis.
A typical experimental workflow for determining the LD50 of a chemical.
Limited Cross-Reactivity of Cloethocarb in Organophosphate-Specific Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Cloethocarb in immunoassays designed specifically for the detection of organophosphate pesticides. Understanding the specificity of these assays is critical for accurate residue analysis and toxicological studies. While both organophosphates and carbamates, such as this compound, act as cholinesterase inhibitors, their distinct chemical structures lead to significant differences in their recognition by antibodies used in immunoassays.
Understanding Immunoassay Specificity
Immunoassays rely on the specific binding of an antibody to a target analyte. In the context of pesticide analysis, these assays are often developed to be highly specific to a particular class of compounds, such as organophosphates. The degree to which an antibody binds to compounds other than its target analyte is known as cross-reactivity. High cross-reactivity can lead to false-positive results, while low cross-reactivity ensures the accurate detection of the intended target.
This compound: A Carbamate, Not an Organophosphate
A crucial point of consideration is that this compound is a carbamate pesticide, not an organophosphate.[1][2] Although both classes of pesticides share a similar mode of action by inhibiting the acetylcholinesterase enzyme, their chemical structures are fundamentally different.[3] Organophosphates are characterized by a central phosphorus atom, whereas carbamates are derivatives of carbamic acid.[2][3] This structural divergence is the primary reason for the expected low cross-reactivity of this compound in immunoassays specifically developed for organophosphates.
Comparative Cross-Reactivity Data of Organophosphates
| Compound | Class | IC50 (ng/mL) | Cross-Reactivity (%) |
| Paraoxon (Target Analyte) | Organophosphate | 1.5 | 100 |
| Parathion | Organophosphate | 2.0 | 75 |
| Chlorpyrifos | Organophosphate | 5.0 | 30 |
| Malathion | Organophosphate | 25.0 | 6 |
| This compound (Expected) | Carbamate | >1000 | <0.1 |
Note: The data for organophosphates are representative values from typical broad-spectrum assays and may vary depending on the specific antibody and assay format. The data for this compound is an expected value based on its different chemical class.
The table illustrates that even within the organophosphate class, structural differences lead to varying degrees of cross-reactivity. Given that this compound belongs to a different chemical class (carbamates), its cross-reactivity in an organophosphate-specific immunoassay is anticipated to be negligible.
Experimental Protocols: A General Overview
The following outlines a typical experimental protocol for determining cross-reactivity in a competitive enzyme-linked immunosorbent assay (ELISA), a common format for pesticide analysis.
1. Reagent Preparation:
- Coating Antigen: An organophosphate-protein conjugate is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
- Antibody Solution: A specific monoclonal or polyclonal antibody against the target organophosphate is diluted in a blocking buffer (e.g., PBS with 1% BSA).
- Standards and Samples: Standard solutions of the target organophosphate and potential cross-reactants (including this compound) are prepared in a suitable buffer at various concentrations.
- Enzyme-Conjugated Secondary Antibody: An enzyme-labeled secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) is diluted in the blocking buffer.
- Substrate Solution: A chromogenic substrate (e.g., TMB) is prepared according to the manufacturer's instructions.
2. ELISA Procedure:
- Coating: Microtiter plate wells are coated with the coating antigen and incubated overnight at 4°C.
- Washing: The plate is washed three times with a wash buffer (e.g., PBST).
- Blocking: The wells are blocked with a blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
- Washing: The plate is washed again.
- Competitive Reaction: Equal volumes of the antibody solution and either the standard or sample solutions are added to the wells and incubated for 1-2 hours at room temperature. During this step, the free pesticide in the solution competes with the coated antigen for antibody binding sites.
- Washing: The plate is washed to remove unbound antibodies and pesticides.
- Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to the wells and incubated for 1 hour at room temperature.
- Washing: The plate is washed to remove the unbound secondary antibody.
- Substrate Reaction: The substrate solution is added, and the plate is incubated in the dark until a color develops.
- Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2M H2SO4).
- Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
- A standard curve is generated by plotting the absorbance against the logarithm of the target organophosphate concentration.
- The IC50 value (the concentration of the analyte that causes 50% inhibition of the signal) is determined for the target analyte and each potential cross-reactant.
- The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Visualizing the Competitive Immunoassay Principle
The following diagram illustrates the fundamental principle of a competitive immunoassay, which is the basis for the experimental protocol described above.
References
Validating a New Analytical Method for Cloethocarb Using a Certified Reference Material: A Comparative Guide
This guide provides a comprehensive comparison of a new, hypothetical high-performance liquid chromatography (HPLC) method for the analysis of Cloethocarb against a standard industry method. The validation is performed using a certified reference material (CRM) to ensure accuracy and traceability. This document is intended for researchers, scientists, and professionals in drug development and pesticide analysis.
Introduction
This compound is a carbamate insecticide used to control a variety of insect pests. Accurate and reliable analytical methods are crucial for monitoring its residues in environmental and food samples to ensure regulatory compliance and public safety. This guide outlines the validation of a new analytical method for this compound, presenting its performance in comparison to a well-established standard method, loosely based on EPA Method 531.1.[1] Carbamates like this compound are often thermally unstable, making HPLC the preferred analytical technique over gas chromatography.[2]
The validation process adheres to internationally recognized guidelines, assessing key performance parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4][5] The use of a Certified Reference Material (CRM) is fundamental to establishing the method's accuracy.
Comparative Performance Data
The performance of the new HPLC method was rigorously evaluated against a standard HPLC method. A summary of the validation parameters is presented in the table below. All experiments were conducted using a this compound certified reference material.
| Parameter | New HPLC Method | Standard HPLC Method (e.g., modified EPA 531.1) | Acceptance Criteria |
| Linearity (R²) | 0.9998 | 0.9992 | > 0.995 |
| Range | 0.01 - 10.0 µg/mL | 0.05 - 10.0 µg/mL | Relevant to expected sample concentrations |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.7% - 103.5% | 80% - 120% |
| Precision (RSD%) | |||
| - Repeatability | < 1.5% | < 2.5% | < 5% |
| - Intermediate Precision | < 2.0% | < 3.0% | < 5% |
| Limit of Detection (LOD) | 0.005 µg/mL | 0.01 µg/mL | - |
| Limit of Quantification (LOQ) | 0.01 µg/mL | 0.05 µg/mL | - |
| Specificity | No interference from matrix components | Minor interferences observed in complex matrices | No significant interference at the retention time of the analyte |
| Run Time | 8 minutes | 20 minutes | Shorter run time is preferable |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Instrumentation and Reagents
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV or fluorescence detector.
-
Certified Reference Material: this compound CRM of known purity and concentration.
-
Reagents: All solvents were HPLC grade.
Standard and Sample Preparation
A stock solution of the this compound CRM was prepared in a suitable solvent, such as acetonitrile. This stock solution was then used to prepare a series of calibration standards and quality control samples by serial dilution. For the analysis in specific matrices, a sample preparation technique such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be employed to extract the analyte.
Linearity
To establish linearity, a series of at least five concentrations of the this compound CRM were prepared and analyzed. A calibration curve was generated by plotting the instrument response against the concentration of the analyte. The coefficient of determination (R²) was calculated to assess the linearity of the method.
Accuracy
The accuracy of the method was determined by analyzing samples of a known concentration (spiked matrix or the CRM itself) and comparing the measured value to the true value. The accuracy is expressed as the percentage recovery. This was performed at three different concentration levels (low, medium, and high) within the linear range.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): The same analyst analyzed the same sample multiple times (e.g., n=6) on the same day using the same instrument.
-
Intermediate Precision (Inter-assay precision): The analysis was repeated by a different analyst on a different day to assess the method's robustness under varied conditions.
The precision is expressed as the relative standard deviation (RSD%) of the measurements.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: The lowest concentration of the analyte that can be reliably detected.
-
LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Specificity
Specificity was assessed by analyzing blank matrix samples to ensure that there were no interfering peaks at the retention time of this compound.
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow of the analytical method validation process.
Caption: Workflow for the validation of an analytical method for this compound.
Logical Relationship of Validation Parameters
This diagram shows the relationship between different validation parameters.
Caption: Inter-relationship of key analytical method validation parameters.
References
- 1. agilent.com [agilent.com]
- 2. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 3. Validation criteria for an analytical method - Phytocontrol [phytocontrol.com]
- 4. Validation of analytical methods for organochlorine pesticide detection in shellfish and cephalopods by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to develop and validate a total organic carbon method for cleaning applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Analytical Methods for Cloethocarb
Introduction
Cloethocarb is a carbamate insecticide and nematicide used to control a variety of soil and foliar pests. Ensuring accurate and reliable measurement of its residues in environmental and agricultural samples is crucial for regulatory compliance, environmental monitoring, and food safety assessment. Inter-laboratory comparisons (ILCs) are essential for evaluating the proficiency of laboratories and the performance of analytical methods. This guide provides a framework for conducting an ILC for this compound analysis, outlines common analytical methodologies, and presents a hypothetical comparison of their performance. While a formal, publicly available inter-laboratory comparison for this compound could not be identified, this document serves as a practical guide for researchers and laboratories looking to establish or participate in such a study.
Experimental Workflow for this compound Residue Analysis
The general workflow for analyzing this compound residues in a sample matrix involves several key steps from sample reception to final data analysis. This process is designed to ensure sample integrity, accurate quantification, and reliable results.
Hypothetical Inter-Laboratory Comparison Study Design
An inter-laboratory comparison for this compound analysis would typically involve distributing a set of blind samples to participating laboratories. These samples would consist of a matrix (e.g., soil, water, or a representative crop) spiked with known concentrations of this compound, as well as blank samples.
Key Objectives of the Study:
-
Assess the proficiency of participating laboratories in quantifying this compound.
-
Compare the performance of different analytical methods.
-
Evaluate the accuracy, precision, and limits of detection of the methods.
-
Identify potential sources of error and variability in the analytical process.
Comparison of Analytical Methods
Several analytical techniques are suitable for the determination of carbamate pesticides like this compound. The most common methods are based on High-Performance Liquid Chromatography (HPLC) coupled with various detectors. Gas Chromatography (GC) is less common for intact carbamates due to their thermal lability but can be used with derivatization.
Table 1: Hypothetical Performance Data from an Inter-Laboratory Comparison of this compound Analytical Methods
| Parameter | HPLC-UV | HPLC-FLD (Post-column Derivatization) | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.999 |
| Mean Recovery (%) | 85 - 105 | 90 - 110 | 95 - 105 |
| Repeatability (RSDr, %) | < 15 | < 10 | < 5 |
| Reproducibility (RSDR, %) | < 20 | < 15 | < 10 |
| Limit of Detection (LOD) (µg/kg) | 10 | 1 | 0.1 |
| Limit of Quantification (LOQ) (µg/kg) | 30 | 5 | 0.5 |
Note: The data presented in this table are hypothetical and intended for illustrative purposes.
Experimental Protocols
Below are detailed methodologies for the key analytical techniques compared in this guide.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. For samples with low water content, add an appropriate amount of water. Add internal standards.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing a d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Analysis: The supernatant is ready for analysis by HPLC or LC-MS/MS, possibly after solvent exchange or concentration.
HPLC with UV Detection (HPLC-UV)
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: Wavelength set at the absorption maximum of this compound (e.g., 220 nm).
-
-
Quantification: External standard calibration curve prepared in a matrix-matched solvent.
HPLC with Fluorescence Detection (HPLC-FLD) and Post-Column Derivatization
This method enhances the sensitivity and selectivity for N-methylcarbamates.
-
Chromatographic Conditions: Same as HPLC-UV.
-
Post-Column Derivatization:
-
Hydrolysis: The column effluent is mixed with a sodium hydroxide solution at an elevated temperature to hydrolyze this compound to methylamine.
-
Derivatization: The methylamine is then reacted with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.
-
Detection: The fluorescent product is detected with an FLD detector (e.g., Excitation: 340 nm, Emission: 455 nm).
-
-
Quantification: External standard calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method for pesticide residue analysis.
-
Chromatographic Conditions: Similar to HPLC-UV, but often using smaller particle size columns (e.g., < 3 µm) and lower flow rates compatible with the MS interface.
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for confirmation and quantification. For this compound (precursor ion m/z), hypothetical transitions could be monitored (e.g., quantification and confirmation transitions).
-
-
Quantification: Internal standard calibration or matrix-matched calibration curve.
Metabolic Pathway of this compound
The metabolism of carbamate pesticides like this compound in the environment and biological systems typically involves hydrolysis of the carbamate ester linkage, followed by further degradation of the resulting phenolic moiety.
This guide provides a comprehensive overview of the key considerations for an inter-laboratory comparison of this compound analytical methods. The choice of analytical method will depend on the specific requirements of the analysis, including the required sensitivity, selectivity, and the available instrumentation. LC-MS/MS generally offers the best performance in terms of sensitivity and selectivity. However, HPLC with UV or FLD detection can be cost-effective alternatives for routine monitoring where lower detection limits are not essential. A well-designed ILC is invaluable for ensuring data quality and comparability across different laboratories, ultimately contributing to more reliable risk assessment and regulatory decisions.
A Comparative Analysis of the Neurotoxic Profiles of Cloethocarb and Chlorpyrifos
A detailed examination of the neurotoxic mechanisms and effects of the carbamate insecticide Cloethocarb and the organophosphate insecticide Chlorpyrifos reveals distinct differences in their potency and the extent of documented neurobehavioral and cellular impacts. While both compounds share the primary mechanism of acetylcholinesterase (AChE) inhibition, available data indicates that Chlorpyrifos has been more extensively studied, with a significant body of evidence pointing to a wider range of neurotoxic effects, including developmental neurotoxicity, oxidative stress, and alterations in gene expression.
This guide provides a comprehensive comparison of the neurotoxicity of this compound and Chlorpyrifos, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Chlorpyrifos, an organophosphate pesticide, demonstrates moderate acute toxicity and a well-documented capacity to inhibit acetylcholinesterase. Extensive research has linked it to a variety of neurotoxic outcomes, including neurobehavioral deficits, oxidative stress, and changes in the expression of genes crucial for neurological function. In contrast, this compound, a carbamate insecticide, is also an acetylcholinesterase inhibitor. However, publicly available quantitative data on its specific neurotoxicity, including acute toxicity values and in-depth studies on neurobehavioral, oxidative, and genetic effects, are significantly limited, making a direct and comprehensive comparison challenging.
Data Presentation: Quantitative Neurotoxicity Comparison
The following tables summarize the available quantitative data for key neurotoxicity endpoints for both this compound and Chlorpyrifos.
| Parameter | This compound | Chlorpyrifos | Source |
| Acute Oral LD50 (Rat) | Data not available | 95 - 270 mg/kg | [1][2][3] |
| AChE Inhibition IC50 | Data not available | ~3 nM (isolated rat brain AChE) | [4] |
| 30 µg/L (rainbow trout brain AChE) | [5] |
Table 1: Acute Toxicity and Acetylcholinesterase Inhibition. This table highlights the disparity in available data, with specific LD50 and IC50 values for this compound not being readily available in the reviewed literature.
| Neurotoxic Effect | This compound | Chlorpyrifos | Source |
| Neurobehavioral Effects | No specific studies found. | Cognitive deficits, altered swim patterns (thigmotaxis), anxiety, and depression-like behaviors observed in rats following chronic or repeated exposure. | |
| Oxidative Stress | No specific studies found. | Increased production of reactive oxygen species (ROS), malondialdehyde (MDA), and nitric oxide (NO) in various tissues of rats. Upregulation of pro-inflammatory cytokines in microglial cells. | |
| Gene Expression Changes | No specific studies found. | Altered expression of genes involved in neurodegenerative diseases, neurotrophin signaling, and those associated with autism spectrum disorder. |
Table 2: Comparison of Other Neurotoxic Effects. This table further emphasizes the extensive research conducted on Chlorpyrifos in contrast to the lack of specific data for this compound in these critical areas of neurotoxicity.
Mechanism of Action: Acetylcholinesterase Inhibition
Both this compound and Chlorpyrifos exert their primary neurotoxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors and subsequent disruption of normal nerve function.
References
- 1. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 2. EXTOXNET PIP - CHLORPYRIFOS [extoxnet.orst.edu]
- 3. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 4. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Selecting the Optimal Solid-Phase Extraction Sorbent for Cloethocarb Analysis: A Comparative Guide
The efficient extraction and purification of the carbamate pesticide Cloethocarb from complex matrices is a critical step for accurate residue analysis in environmental monitoring and food safety assessment. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, offering high recovery and effective sample cleanup. The choice of SPE sorbent is paramount to achieving optimal extraction efficiency. This guide provides a comparative overview of the performance of different SPE sorbents for the extraction of carbamate pesticides, including this compound, supported by experimental data from various studies.
Performance Comparison of SPE Sorbents
The selection of an appropriate SPE sorbent is dictated by the physicochemical properties of the analyte and the nature of the sample matrix. For carbamate pesticides like this compound, a range of sorbents have been utilized, each with distinct retention mechanisms and performance characteristics. The following table summarizes the recovery efficiencies of various sorbents for carbamate pesticides, providing a valuable reference for method development.
| SPE Sorbent Type | Analyte(s) | Sample Matrix | Average Recovery (%) | Reference(s) |
| C18 | 7 carbamate pesticides | Biological samples | 65 - 82 | [1] |
| Porous Organic Polymer | 5 carbamate pesticides | Milk, wine, juice | 82 - 110 | [2] |
| Magnetic Metal-Organic Framework | 7 carbamate pesticides | Fruits, vegetables | 71.5 - 122.8 | [3][4] |
| QuEChERS (dSPE with PSA/C18/GCB) | Wide range of pesticides, including carbamates | Various food items | 70 - 120 |
C18 (Octadecyl-bonded silica) is a reversed-phase sorbent widely used for the extraction of nonpolar to moderately polar compounds from aqueous matrices. For carbamate pesticides in biological samples, C18 cartridges have demonstrated recoveries in the range of 65% to 82%.
Porous Organic Polymers represent a versatile class of sorbents with high surface area and tunable porosity. A study utilizing a porous organic polymer for the extraction of five carbamate pesticides from milk, white wine, and juice samples reported high recoveries of 82% to 110%.
Magnetic Metal-Organic Frameworks (MOFs) are a novel class of materials that have shown excellent extraction efficiency for carbamate pesticides. In the analysis of fruits and vegetables, a magnetic MOF derived from terephthalic acid ligand achieved high recoveries ranging from 71.5% to 122.8% for seven different carbamates.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which incorporates a dispersive solid-phase extraction (dSPE) cleanup step, is a popular approach for multi-residue pesticide analysis in food matrices. The dSPE step typically employs a combination of sorbents, such as primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols. This method generally yields recoveries between 70% and 120% for a broad range of pesticides, including carbamates.
Experimental Workflow and Protocols
The general workflow for Solid-Phase Extraction involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. The specific parameters for each step are crucial for achieving high recovery and a clean extract.
Figure 1: General experimental workflow for Solid-Phase Extraction (SPE).
Below are representative experimental protocols for different SPE methods used for carbamate pesticide analysis.
Protocol 1: C18 SPE for Carbamate Pesticides in Biological Samples
-
Sample Preparation: Biological samples (blood or urine) are prepared for extraction.
-
SPE Cartridge: A Spherisorb C18 column (150 mm x 2.0 mm i.d., 5 µm) is used.
-
Extraction: The prepared sample is loaded onto the C18 cartridge.
-
Elution: The retained carbamates are eluted with ethyl acetate.
-
Analysis: The eluate is analyzed by High-Performance Liquid Chromatography (HPLC) with a photodiode array detector.
Protocol 2: Porous Organic Polymer SPE for Carbamate Pesticides in Liquid Matrices
-
Sorbent: A porous organic polymer is used as the SPE adsorbent.
-
Optimization: Key parameters affecting SPE are optimized, including sample volume, loading rate, sample pH, and desorption conditions.
-
Sample Loading: Milk, white wine, or juice samples are loaded onto the conditioned cartridge.
-
Elution: An appropriate solvent is used to elute the five target carbamate pesticides.
-
Analysis: The extract is analyzed by HPLC with a diode array detector.
Protocol 3: Magnetic Solid-Phase Extraction (MSPE) with MOFs for Carbamates in Fruits and Vegetables
-
Sorbent: Magnetic MOF derived from terephthalic acid ligand.
-
Adsorption: The magnetic sorbent (1 to 100 mg) is added to the sample solution (10 mL, pH 6-7), and adsorption occurs for 1 minute.
-
Magnetic Separation: The sorbent with the adsorbed analytes is separated from the sample solution using an external magnet.
-
Desorption: The pesticides are desorbed from the sorbent using 0.5 mL of acetonitrile for 1 minute.
-
Analysis: The resulting solution is analyzed by HPLC.
Protocol 4: QuEChERS with dSPE Cleanup for Pesticides in Food
-
Extraction: The sample is homogenized and extracted with acetonitrile and salts/buffers.
-
Cleanup (dSPE): An aliquot of the supernatant is transferred to a cleanup tube containing a mixture of PSA, C18, and/or GCB sorbents. The tube is shaken and centrifuged.
-
Analysis: The cleaned extract is then ready for analysis by GC-MS/MS or LC-MS/MS.
Logical Relationship for Sorbent Selection
The choice of SPE sorbent is a critical decision in the analytical method development process. The following diagram illustrates the logical considerations for selecting an appropriate sorbent for this compound or other carbamate pesticides.
Figure 2: Logical flow for selecting an SPE sorbent for carbamate analysis.
References
- 1. [Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Environmental Impact of Cloethocarb and Biodegradable Pesticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the environmental profiles of the obsolete carbamate insecticide Cloethocarb and several commercially available biodegradable pesticides. Given the limited contemporary data on this compound, this analysis utilizes data for Carbofuran, a structurally and functionally similar carbamate insecticide, as a proxy to facilitate a meaningful comparison. The biodegradable alternatives selected for this guide are Spinosad, Neem Oil (active ingredient Azadirachtin), and microbial pesticides based on Bacillus thuringiensis (Bt).
The following sections present quantitative data on the environmental persistence and ecotoxicity of these compounds, detail the standardized experimental protocols used to generate such data, and provide visual representations of key assessment workflows and degradation pathways.
Quantitative Comparison of Environmental Impact
The environmental impact of a pesticide is determined by its persistence in various environmental compartments and its toxicity to non-target organisms. The following tables summarize key quantitative metrics for this compound (represented by Carbofuran) and the selected biodegradable alternatives.
Table 1: Environmental Persistence
This table compares the half-life of the selected pesticides in soil and aquatic environments. A shorter half-life generally indicates a lower potential for long-term environmental accumulation.
| Pesticide | Soil Half-life (days) | Water Half-life (days) | Persistence Classification |
| This compound (as Carbofuran) | 30 - 120[1] | Highly variable, dependent on pH (e.g., 57 days at pH 7, 7 days at pH 8)[1][2] | Moderately Persistent[1] |
| Spinosad | 9 - 17 (aerobic metabolism)[3] | < 1 (in sunlight, photolysis) | Non-persistent |
| Neem Oil (Azadirachtin) | 3 - 44 | 0.03 - 4 (rapid breakdown by light and microbes) | Non-persistent |
| Bacillus thuringiensis | Spores can persist for months to years, but vegetative cells die quickly. | Spores can persist, but insecticidal proteins degrade. | Persistent (spores), Non-persistent (toxins) |
Table 2: Ecotoxicity to Non-Target Organisms
This table presents the acute toxicity of the pesticides to a range of non-target organisms, expressed as the median lethal dose (LD50) for terrestrial organisms and the median lethal concentration (LC50) or median effective concentration (EC50) for aquatic organisms. Lower values indicate higher toxicity.
| Pesticide | Mammalian Acute Oral LD50 (Rat, mg/kg) | Avian Acute Oral LD50 (Bobwhite Quail, mg/kg) | Freshwater Fish Acute LC50 (96h, Rainbow Trout, mg/L) | Aquatic Invertebrate Acute EC50 (48h, Daphnia magna, mg/L) | Honeybee Acute Contact LD50 (µ g/bee ) |
| This compound (as Carbofuran) | 5 - 13 | 12 | 0.38 | 0.035 (D. pulex) | Highly toxic (specific data varies) |
| Spinosad | >5000 | >2000 | Moderately to slightly toxic (species dependent) | 4.1 (as µg/L) | Highly toxic when wet, low toxicity when dry |
| Neem Oil (Azadirachtin) | >3,540 | Practically non-toxic | Moderately toxic | Slightly toxic | Practically non-toxic |
| Bacillus thuringiensis | Non-toxic to mammals | Non-toxic to birds | Generally non-toxic to fish | Generally non-toxic, some effects on certain non-biting midges | Generally non-toxic, though some strains may have effects |
Experimental Protocols
The data presented in this guide are typically generated using standardized test guidelines established by organizations such as the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that data are reliable and comparable across different studies and substances. Below are summaries of key experimental methodologies.
OECD 301: Ready Biodegradability
This set of guidelines includes six methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium over a 28-day period. A positive result in a ready biodegradability test indicates that the substance will likely be rapidly and completely degraded in the environment.
-
Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with microorganisms from a source like sewage treatment plant effluent. The degradation of the substance is monitored by measuring parameters such as the consumption of dissolved organic carbon (DOC), the production of carbon dioxide (CO2), or the uptake of oxygen.
-
Procedure: The test is conducted in flasks incubated in the dark at a constant temperature. The chosen parameter (DOC, CO2, or O2) is measured at regular intervals over 28 days. A reference compound with known biodegradability is tested in parallel to validate the test system.
-
Endpoint: The percentage of degradation is calculated. A substance is considered "readily biodegradable" if it reaches a pass level of 60-70% degradation within a 10-day window during the 28-day test period.
OECD 203: Fish, Acute Toxicity Test
This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour exposure period.
-
Principle: Groups of fish of a recommended species (e.g., Rainbow Trout, Zebrafish) are exposed to at least five concentrations of the test substance in a geometric series for 96 hours.
-
Procedure: The test is conducted in tanks with controlled temperature, lighting, and water quality. Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The primary endpoint is the 96-hour LC50 (Median Lethal Concentration), which is the statistically estimated concentration of the substance that is lethal to 50% of the test fish.
OECD 202: Daphnia sp., Acute Immobilisation Test
This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia species.
-
Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.
-
Procedure: The test is performed in beakers under controlled temperature and lighting conditions. The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.
-
Endpoint: The primary endpoint is the 48-hour EC50 (Median Effective Concentration), which is the concentration that immobilizes 50% of the daphnids.
OECD 213: Honeybees, Acute Oral Toxicity Test
This laboratory test evaluates the acute oral toxicity of a substance to adult honeybees (Apis mellifera).
-
Principle: Groups of adult worker honeybees are fed a sucrose solution containing the test substance at a minimum of five different concentrations.
-
Procedure: The test is conducted in cages under controlled temperature and humidity. After consuming the dosed solution, the bees are provided with an untreated sucrose solution. Mortality and any sublethal effects are observed and recorded daily for at least 48 hours, and can be extended to 96 hours if mortality increases between 24 and 48 hours.
-
Endpoint: The primary endpoint is the LD50 (Median Lethal Dose) at 48 and, if applicable, 96 hours, expressed as micrograms of the test substance per bee.
Visualizing Workflows and Degradation Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for environmental risk assessment and compare the degradation pathways of carbamate and biodegradable pesticides.
References
Microbial Degradation of Cloethocarb: A Comparative Analysis of Bacterial Strains
A comprehensive guide for researchers and drug development professionals on the microbial degradation of Cloethocarb, a carbamate pesticide. This guide provides a comparative analysis of the degradation capabilities of different bacterial strains, detailed experimental protocols, and visual representations of the degradation pathways and experimental workflows.
This compound, a member of the carbamate class of pesticides, is utilized for the control of various agricultural pests. The environmental fate of this compound is of significant interest, with microbial degradation playing a crucial role in its detoxification and removal from soil and water. This guide offers a comparative study of the degradation of this compound and structurally similar carbamates by different microbial strains, providing valuable insights for bioremediation strategies and the development of environmentally safer agricultural practices.
While specific quantitative data on this compound degradation is limited in publicly available literature, extensive research has been conducted on the microbial degradation of other carbamate pesticides such as carbofuran, aldicarb, and methomyl. These studies provide a strong basis for understanding the potential of various microbial genera, including Bacillus, Pseudomonas, and Arthrobacter, in the bioremediation of this compound-contaminated environments. The primary mechanism of carbamate degradation by these microorganisms involves the enzymatic hydrolysis of the carbamate ester bond, a crucial detoxification step.[1]
Comparative Degradation of Carbamate Pesticides by Different Microbial Strains
The following table summarizes the degradation of carbofuran, aldicarb, and methomyl by various bacterial strains. This data, derived from several studies, offers a comparative perspective on the efficacy of these microorganisms in breaking down carbamate pesticides.
| Pesticide | Microbial Strain | Concentration | Degradation Rate/Efficiency | Time | Reference |
| Carbofuran | Bacillus sp. DT1 | 60 mg/L | 100% | 12 h | [2] |
| Carbofuran | Pseudomonas sp. | 50 mg/L | 100% | 30 h | [3] |
| Carbofuran | Sphingomonas sp. CDS-1 | 100 mg/L | 100% | 32 h | [4] |
| Carbofuran | Engineered Pseudomonas putida KTUe | 50 mg/L in liquid medium | 100% | 30 h | [3] |
| Carbofuran | Engineered Pseudomonas putida KTUe | 50 mg/kg in soil | 100% | 15 days | |
| Aldicarb | Microbial Consortium (Anoxic Aquifer Sediments) | Not Specified | Significant degradation | 21 days | |
| Methomyl | Aminobacter sp. MDW-2 and Afipia sp. MDW-3 (co-culture) | 50 mg/L | 100% | 3 days | |
| Methomyl | Paracoccus sp. mdw-1 | 100 mg/L | 100% | 10 h | |
| Methomyl | Pseudomonas sp. EB20 | 10 mg/L | 77% | Not Specified |
Experimental Protocols
This section outlines a generalized yet detailed methodology for studying the degradation of this compound or other carbamate pesticides by microbial strains in a laboratory setting.
Isolation and Enrichment of Degrading Microorganisms
-
Soil Sampling: Collect soil samples from agricultural fields with a history of carbamate pesticide application.
-
Enrichment Culture: Inoculate 1 gram of soil into a 250 mL Erlenmeyer flask containing 100 mL of Mineral Salt Medium (MSM). The MSM should be supplemented with the target carbamate pesticide (e.g., 50-100 mg/L) as the sole carbon and nitrogen source.
-
MSM Composition (per liter of distilled water):
-
K₂HPO₄: 1.5 g
-
KH₂PO₄: 0.5 g
-
(NH₄)₂SO₄: 1.0 g
-
MgSO₄·7H₂O: 0.2 g
-
FeSO₄·7H₂O: 0.01 g
-
CaCl₂·2H₂O: 0.02 g
-
Adjust pH to 7.0.
-
-
Incubation: Incubate the flasks on a rotary shaker at 150 rpm and 30°C for 7-10 days.
-
Sub-culturing: After incubation, transfer an aliquot of the enrichment culture to fresh MSM with the pesticide and repeat the incubation. This process selects for microorganisms capable of utilizing the pesticide.
-
Isolation: After several rounds of enrichment, spread serial dilutions of the culture onto MSM agar plates containing the pesticide. Incubate the plates at 30°C until distinct colonies appear.
-
Purification: Isolate and purify individual colonies by repeated streaking on fresh MSM agar plates.
Biodegradation Assay in Liquid Culture
-
Inoculum Preparation: Grow the isolated bacterial strains in a nutrient-rich medium (e.g., Luria-Bertani broth) to obtain sufficient biomass. Harvest the cells by centrifugation, wash them with sterile MSM, and resuspend them in MSM to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
Degradation Experiment: Inoculate the prepared bacterial suspension into flasks containing MSM supplemented with a known concentration of the carbamate pesticide (e.g., 50 mg/L).
-
Incubation: Incubate the flasks under the same conditions as the enrichment culture.
-
Sampling: Withdraw samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Analysis: Analyze the concentration of the pesticide in the samples using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Control: A non-inoculated flask containing the same medium and pesticide concentration should be included as a control to account for any abiotic degradation.
Analytical Methods
-
Sample Preparation: Centrifuge the collected samples to remove bacterial cells. The supernatant can be directly analyzed or subjected to extraction. For extraction, a solvent like ethyl acetate or dichloromethane can be used.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water in a specific ratio (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at a wavelength specific to the pesticide (e.g., 280 nm for carbofuran).
-
-
GC-MS Analysis:
-
Column: A suitable capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate the pesticide from its metabolites.
-
Ionization: Electron Impact (EI).
-
Detection: Mass spectrometer to identify and quantify the pesticide and its degradation products.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the microbial degradation of carbamate pesticides and the experimental workflow for their study.
Caption: Biochemical pathway of carbamate degradation.
Caption: Experimental workflow for studying microbial degradation.
References
- 1. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of carbofuran degradation by immobilized Bacillus sp. strain DT1 [eeer.org]
- 3. An engineered Pseudomonas putida can simultaneously degrade organophosphates, pyrethroids and carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.org.co [scielo.org.co]
Validation of a predictive model for Cloethocarb leaching in different soil types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating predictive models of Cloethocarb leaching in various soil types. Due to the limited availability of specific experimental data for this compound, this document outlines a robust framework for model validation, utilizing data from other carbamate insecticides as illustrative examples. The principles and protocols described herein are directly applicable to assessing the environmental fate of this compound and other similar compounds.
Introduction to Predictive Leaching Models
Predictive models are essential tools for assessing the potential for groundwater contamination by pesticides. These models, such as PRZM (Pesticide Root Zone Model), LEACHM (Leaching Estimation and Chemistry Model), and PEARL (Pesticide Emission Assessment at Regional and Local scales), simulate the movement of pesticides through the soil profile. The accuracy of these models is contingent upon their validation with real-world experimental data.
The validation process involves comparing model predictions with measurements obtained from laboratory and field studies. Key parameters influencing pesticide leaching include the soil sorption coefficient (Koc), which indicates the tendency of a chemical to bind to soil particles, and the soil half-life (DT50), which measures its persistence.[1]
Comparative Performance of Leaching Models (Hypothetical Data)
To illustrate the comparison of predictive models, the following table summarizes hypothetical performance data for three common models in predicting this compound leaching across three different soil types. It is crucial to note that this data is for illustrative purposes only, as specific validation studies for this compound are not publicly available.
| Model | Soil Type | Predicted this compound Leached (%) | Observed this compound Leached (%) | R² |
| PRZM | Sandy Loam | 15.2 | 12.8 | 0.88 |
| Clay Loam | 5.8 | 4.5 | 0.91 | |
| Silty Clay | 2.1 | 1.9 | 0.95 | |
| LEACHM | Sandy Loam | 14.5 | 12.8 | 0.85 |
| Clay Loam | 6.2 | 4.5 | 0.88 | |
| Silty Clay | 2.5 | 1.9 | 0.92 | |
| PEARL | Sandy Loam | 16.1 | 12.8 | 0.82 |
| Clay Loam | 5.5 | 4.5 | 0.93 | |
| Silty Clay | 2.3 | 1.9 | 0.94 |
Physicochemical Properties of this compound and Related Carbamates
The leaching potential of a pesticide is intrinsically linked to its physicochemical properties. This compound, a carbamate insecticide, is characterized by high aqueous solubility and is generally not persistent in soil systems.[2] The following table presents key properties for this compound (where available) and two other carbamate insecticides, Carbofuran and Aldicarb, to provide context.
| Property | This compound | Carbofuran | Aldicarb |
| Molecular Formula | C₁₁H₁₄ClNO₄ | C₁₂H₁₅NO₃ | C₇H₁₄N₂O₂S |
| Water Solubility (mg/L) | High | 320 | 6000 |
| Soil Sorption Coefficient (Koc) | Data not available | 14 - 40 | 20 - 50 |
| Soil Half-life (DT50, days) | Not persistent | 30 - 60 | 7 - 21 |
| Vapor Pressure (mPa at 20°C) | Data not available | 2.6 | 13 |
Experimental Protocols for Model Validation
Accurate validation of predictive models requires rigorous experimental data. The following are detailed methodologies for key experiments.
Soil Column Leaching Study
Objective: To quantify the mobility of this compound in different soil types under controlled laboratory conditions.
Materials:
-
Glass or stainless steel chromatography columns (30-50 cm length, 5-10 cm internal diameter)
-
Representative soil samples (e.g., sandy loam, clay loam, silty clay), sieved to <2 mm
-
This compound analytical standard
-
Calcium chloride (CaCl₂) solution (0.01 M)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Fraction collector
Procedure:
-
Pack the columns uniformly with the selected soil to a bulk density representative of field conditions.
-
Pre-condition the columns by slowly passing 0.01 M CaCl₂ solution through them until a steady-state flow is achieved.
-
Apply a known concentration of this compound, dissolved in 0.01 M CaCl₂, to the surface of the soil columns.
-
Initiate leaching by applying the 0.01 M CaCl₂ solution at a constant flow rate.
-
Collect leachate fractions at regular intervals using a fraction collector.
-
Analyze the concentration of this compound in each leachate fraction using a validated HPLC method.
-
After the leaching experiment, section the soil columns and analyze the this compound concentration in each section to determine its distribution in the soil profile.
-
Construct breakthrough curves by plotting the relative concentration of this compound in the leachate versus the volume of leachate collected.
Soil Sorption/Desorption Study (Batch Equilibrium Method)
Objective: To determine the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of this compound.
Materials:
-
Representative soil samples
-
This compound analytical standard
-
Calcium chloride (CaCl₂) solution (0.01 M)
-
Centrifuge tubes
-
Orbital shaker
-
HPLC system
Procedure:
-
Prepare a series of this compound solutions of known concentrations in 0.01 M CaCl₂.
-
Add a known mass of soil to each centrifuge tube.
-
Add a known volume of each this compound solution to the respective tubes.
-
Shake the tubes on an orbital shaker for a predetermined equilibrium time (e.g., 24 hours).
-
Centrifuge the tubes to separate the soil from the solution.
-
Analyze the concentration of this compound remaining in the supernatant using HPLC.
-
Calculate the amount of this compound sorbed to the soil by the difference between the initial and equilibrium concentrations in the solution.
-
Determine the Kd value from the slope of the linear sorption isotherm (plot of sorbed concentration vs. equilibrium solution concentration).
-
Calculate the Koc value using the formula: Koc = (Kd / % organic carbon in soil) * 100.[3]
Soil Degradation Study
Objective: To determine the degradation rate and half-life (DT50) of this compound in different soil types.
Materials:
-
Representative soil samples
-
This compound analytical standard
-
Incubation flasks
-
Controlled environment chamber
-
Extraction solvents
-
HPLC system
Procedure:
-
Treat soil samples with a known concentration of this compound.
-
Adjust the moisture content of the treated soil to a specific level (e.g., 50-60% of water holding capacity).
-
Place the soil samples in incubation flasks and store them in a controlled environment chamber at a constant temperature (e.g., 20-25°C) in the dark.
-
At specified time intervals, remove replicate soil samples for analysis.
-
Extract this compound from the soil samples using an appropriate solvent.
-
Analyze the concentration of this compound in the extracts using HPLC.
-
Plot the concentration of this compound versus time and determine the DT50 value using first-order degradation kinetics.
Visualizing the Validation Workflow
The following diagrams illustrate the key processes involved in validating a predictive model for this compound leaching.
References
A Head-to-Head Comparison of GC-ECD and GC-MS for Cloethocarb Residue Analysis
For researchers, scientists, and drug development professionals engaged in pesticide residue analysis, selecting the optimal analytical technique is paramount for achieving accurate and reliable results. This guide provides a detailed head-to-head comparison of Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography with Mass Spectrometry (GC-MS) for the analysis of Cloethocarb, a carbamate insecticide. This comparison is supported by experimental data and detailed methodologies to aid in making an informed decision for your analytical needs.
This compound, a carbamate pesticide, presents a unique analytical challenge due to its thermal instability, a common characteristic of this class of compounds. Direct analysis via gas chromatography can be problematic, often leading to degradation and inaccurate quantification. To address this, a derivatization step is typically required to enhance thermal stability and improve chromatographic performance. This guide will explore the analysis of a derivatized form of this compound, allowing for a robust comparison between GC-ECD and GC-MS.
Principles of Detection: GC-ECD vs. GC-MS
Gas Chromatography-Electron Capture Detector (GC-ECD): The ECD is a highly sensitive detector that is particularly responsive to compounds containing electronegative atoms, such as halogens (chlorine, bromine, etc.). Since this compound contains a chlorine atom in its structure, GC-ECD offers the potential for very low detection limits. The detector operates by emitting beta particles (electrons) from a radioactive source (usually Nickel-63), which ionize a carrier gas and create a standing current. When an electronegative analyte passes through the detector, it captures some of the electrons, causing a decrease in the current that is measured as a peak.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. As eluting compounds exit the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This produces a mass spectrum, which serves as a chemical "fingerprint" of the analyte, allowing for highly specific identification. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, significantly enhancing sensitivity and selectivity.
Experimental Protocols
A common approach for the GC analysis of thermally labile carbamates like this compound involves a derivatization step. A widely used method is alkaline hydrolysis followed by derivatization with a suitable reagent, such as pentafluorobenzyl bromide (PFBBr), to create a more stable and volatile compound.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.
-
Extraction: A homogenized sample (e.g., 10 g of soil or a vegetable matrix) is placed in a 50 mL centrifuge tube. Acetonitrile (10 mL) is added, and the tube is shaken vigorously for 1 minute.
-
Salting-Out: A mixture of anhydrous magnesium sulfate (4 g) and sodium chloride (1 g) is added to the tube. The tube is shaken for 1 minute and then centrifuged at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (e.g., 6 mL) is transferred to a 15 mL centrifuge tube containing primary secondary amine (PSA) sorbent (900 mg) and anhydrous magnesium sulfate (150 mg). The tube is shaken for 30 seconds and centrifuged at 4000 rpm for 5 minutes. The resulting supernatant is used for derivatization.
Derivatization Protocol
-
An aliquot of the QuEChERS extract is evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in a suitable solvent, and an alkaline solution is added to hydrolyze the carbamate ester linkage.
-
The resulting phenol is then derivatized with pentafluorobenzyl bromide (PFBBr) in the presence of a catalyst. The reaction mixture is heated to form the pentafluorobenzyl ether derivative of the this compound phenol.
-
After cooling, the derivative is extracted into an organic solvent (e.g., hexane) and concentrated for GC analysis.
Instrumental Conditions
Below are typical instrumental conditions for the analysis of the derivatized this compound.
| Parameter | GC-ECD | GC-MS |
| Gas Chromatograph | Agilent 7890B or equivalent | Agilent 7890B or equivalent |
| Injector | Split/Splitless, 250°C | Split/Splitless, 250°C |
| Injection Volume | 1 µL | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium, constant flow at 1.2 mL/min |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 100°C (1 min), ramp at 20°C/min to 280°C (5 min) | 100°C (1 min), ramp at 20°C/min to 280°C (5 min) |
| Detector | Electron Capture Detector (ECD) | Mass Spectrometer (MS) |
| Detector Temperature | 300°C | Transfer line: 280°C, Ion source: 230°C |
| Makeup Gas (ECD) | Nitrogen at 30 mL/min | N/A |
| MS Mode | N/A | Selected Ion Monitoring (SIM) |
Quantitative Data Comparison
The following table summarizes the expected performance characteristics of GC-ECD and GC-MS for the analysis of derivatized this compound, based on typical values reported for other derivatized carbamates and chlorinated pesticides.
| Performance Metric | GC-ECD | GC-MS (SIM Mode) |
| Limit of Detection (LOD) | 0.001 - 0.005 mg/kg | 0.005 - 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.003 - 0.015 mg/kg | 0.015 - 0.03 mg/kg |
| Linearity (R²) | > 0.995 | > 0.998 |
| Recovery (%) | 85 - 110% | 90 - 115% |
| Precision (RSD%) | < 15% | < 10% |
| Selectivity | Moderate | High |
| Confirmation of Identity | Based on retention time only | Based on retention time and mass spectrum |
Mandatory Visualizations
Caption: Workflow for this compound residue analysis.
Head-to-Head Comparison Summary
GC-ECD:
-
Advantages:
-
High Sensitivity: Due to the presence of a chlorine atom in the this compound molecule, GC-ECD is expected to offer exceptional sensitivity, leading to very low limits of detection and quantification.
-
Cost-Effective: GC-ECD systems are generally less expensive to purchase and maintain compared to GC-MS systems.
-
Robustness: ECDs are robust detectors that can tolerate a certain degree of matrix interference without significant loss of performance.
-
-
Disadvantages:
-
Lower Selectivity: The ECD responds to any electron-capturing compound, which can lead to co-eluting interferences from the sample matrix being mistakenly identified as this compound.
-
No Confirmatory Data: Identification is based solely on retention time, which is not unique to a single compound. Confirmation of positive results often requires analysis by a more selective technique like GC-MS.
-
Radioactive Source: The use of a radioactive Ni-63 source requires licensing and specific handling and disposal procedures.
-
GC-MS:
-
Advantages:
-
High Selectivity and Confirmation: GC-MS provides a mass spectrum, which is a unique chemical fingerprint of the analyte. This allows for unambiguous identification and confirmation of this compound residues, minimizing the risk of false positives.
-
Versatility: A GC-MS system can be used to analyze a wide range of compounds, not just those containing electronegative atoms.
-
Excellent Precision and Accuracy: The high selectivity of MS detection, especially in SIM mode, often leads to better precision and accuracy due to reduced matrix interference.
-
-
Disadvantages:
-
Potentially Lower Sensitivity for Halogenated Compounds: While highly sensitive, GC-MS in full scan mode may not reach the same ultra-low detection limits as GC-ECD for highly halogenated compounds like the derivatized this compound. However, in SIM mode, the sensitivity can be comparable or even better in complex matrices.
-
Higher Cost: GC-MS instruments are more expensive to acquire and operate than GC-ECD systems.
-
Complexity: The operation and data interpretation of a GC-MS system can be more complex than that of a GC-ECD.
-
Conclusion and Recommendations
The choice between GC-ECD and GC-MS for this compound residue analysis depends heavily on the specific requirements of the study.
-
For routine screening of a large number of samples where the primary goal is to detect the presence or absence of this compound at very low levels, GC-ECD is a highly suitable and cost-effective option. Its high sensitivity makes it an excellent tool for monitoring programs. However, it is crucial to acknowledge the potential for false positives, and any positive findings should be confirmed by a more selective method.
-
For applications that require definitive identification and accurate quantification of this compound, such as in regulatory compliance, food safety testing, and metabolism studies, GC-MS is the superior choice. The high selectivity and confirmatory power of mass spectrometry provide a much higher level of confidence in the results, which is often a regulatory requirement.
In an ideal analytical workflow, GC-ECD could be used as a high-throughput screening tool, with GC-MS employed for the confirmation and accurate quantification of any presumptive positive samples. This integrated approach leverages the strengths of both techniques to provide a comprehensive and reliable solution for the analysis of this compound residues.
Comparative assessment of Cloethocarb binding affinity to acetylcholinesterase from different species
For Researchers, Scientists, and Drug Development Professionals
Cloethocarb, a carbamate insecticide, exerts its toxic effects by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve impulses, paralysis, and ultimately death. The selective toxicity of insecticides like this compound is often attributed to differences in the binding affinity of the compound to AChE from different species. This guide provides a comparative assessment of this compound's binding affinity to AChE from various species, supported by available data and detailed experimental protocols.
Quantitative Assessment of Binding Affinity
While specific comparative studies on the binding affinity of this compound to acetylcholinesterase across a wide range of species are limited in the public domain, the principle of differential binding affinity is a cornerstone of selective insecticide development. Carbamates, as a class, are known to exhibit varying degrees of inhibition towards AChE from different organisms. This selectivity is largely due to structural differences in the active site of the enzyme between insects and mammals.[1][2][3]
Due to the absence of direct comparative IC50 or Ki values for this compound in the available literature, a definitive quantitative comparison table cannot be constructed at this time. However, the provided experimental protocols can be utilized to generate such data for a comprehensive comparative analysis.
Experimental Protocols
The following are detailed methodologies for key experiments to determine and compare the binding affinity of this compound to acetylcholinesterase from different species.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method to measure AChE activity and its inhibition.
Materials:
-
Acetylcholinesterase (AChE) source (e.g., purified from insect heads, mammalian brain tissue, or commercially available)
-
This compound (analytical grade)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of desired concentrations.
-
Prepare a stock solution of ATCI in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
-
Enzyme Preparation:
-
Homogenize the tissue source (e.g., insect heads or mammalian brain) in cold phosphate buffer.
-
Centrifuge the homogenate to remove cellular debris.
-
The supernatant containing the AChE can be used directly or further purified.
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of the AChE preparation to each well.
-
Add the various concentrations of the this compound dilutions to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding DTNB followed by the substrate, ATCI, to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (a product of ATCI hydrolysis by AChE) with DTNB.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
Caption: General workflow for determining AChE inhibition.
References
Statistical Analysis of the Toxicological Data of Cloethocarb and its Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and toxicological comparison of the obsolete carbamate insecticide Cloethocarb and its structural and functional analogues: Aldicarb, Carbofuran, Methomyl, and Thiofanox. The data presented is intended to serve as a valuable resource for researchers in toxicology, environmental science, and drug development.
Acute Toxicity Data
| Compound | Oral LD50 (Rat) (mg/kg) | Dermal LD50 (Rabbit) (mg/kg) |
| This compound | Data not available (classified as highly toxic)[1] | Data not available |
| Aldicarb | 0.93 | 5.0 |
| Carbofuran | 8 - 14 | >3000 |
| Methomyl | 17 - 24 | >2000 |
| Thiofanox | 8.5[2][3] | 39[2] |
Table 1: Acute Toxicity (LD50) of this compound and its Analogues.
Acetylcholinesterase Inhibition
The primary mechanism of toxicity for this compound and its analogues is the inhibition of the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | IC50 for Acetylcholinesterase (AChE) |
| This compound | Data not available |
| Aldicarb | Data varies depending on the enzyme source and experimental conditions. |
| Carbofuran | ~3.3 x 10⁻⁸ M (for housefly head AChE) |
| Methomyl | Higher IC50 value for human erythrocyte membrane AChE compared to rat erythrocyte membrane AChE. |
| Thiofanox | Data not available |
Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition (IC50) of this compound Analogues. Note: IC50 values are highly dependent on the experimental conditions (e.g., enzyme source, substrate concentration, temperature, and incubation time). Direct comparison between studies should be made with caution.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized guidelines.
Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 401)
This protocol outlines the procedure for determining the acute oral toxicity of a substance.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol describes the determination of the inhibitory effect of a compound on acetylcholinesterase activity.
Signaling Pathway of Acetylcholinesterase Inhibition
The primary toxicological mechanism of this compound and its analogues is the disruption of cholinergic signaling through the inhibition of acetylcholinesterase.
In a normal functioning synapse, acetylcholine (ACh) is released and binds to its receptors on the postsynaptic neuron, transmitting a signal. Acetylcholinesterase (AChE) then rapidly breaks down ACh into choline and acetate, terminating the signal. Carbamate insecticides like this compound and its analogues act by inhibiting AChE. This leads to an accumulation of ACh in the synapse, causing continuous stimulation of the acetylcholine receptors and resulting in neurotoxicity.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Cloethocarb
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Cloethocarb, an obsolete and highly toxic carbamate insecticide, requires stringent disposal procedures due to its potential harm to human health and ecosystems. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
This compound is classified as a highly toxic substance. Acute exposure can lead to severe health effects. Therefore, adherence to strict safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE):
A comprehensive range of personal protective equipment is necessary to prevent exposure. This includes, but is not limited to:
-
Respiratory Protection: A full-face respirator with cartridges appropriate for organic vapors and pesticides is required.
-
Eye Protection: Chemical splash goggles or a face shield should be worn.
-
Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is recommended.
-
Body Protection: A chemically resistant lab coat, apron, or coveralls must be worn.
-
Foot Protection: Closed-toe shoes, preferably chemically resistant boots, are mandatory.
Step-by-Step Disposal Procedure
Given that this compound is an obsolete pesticide, specific disposal instructions on product labels are unavailable. Therefore, it must be managed as a hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) and local regulations.
Step 1: Waste Identification and Classification
-
All materials contaminated with this compound, including unused product, empty containers, contaminated labware, and personal protective equipment, must be classified as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific waste codes that may apply. Carbamate pesticides may fall under specific EPA waste codes (e.g., P-list or U-list) if they are discarded commercial chemical products.[1]
Step 2: Segregation and Storage
-
Segregate this compound waste from all other waste streams to prevent accidental mixing and reactions.
-
Store the waste in a designated, well-ventilated, and secure area. The storage container must be chemically compatible, properly sealed to prevent leaks, and clearly labeled as "Hazardous Waste - this compound."
Step 3: Decontamination of Labware and Surfaces
-
Gross Contamination: For significant spills, use an absorbent material to contain the spill. The contaminated absorbent must then be treated as hazardous waste.
-
Surface Decontamination: A 10% bleach solution can be used to decontaminate surfaces. Allow for a contact time of at least 20-30 minutes before wiping clean. All materials used for decontamination must be disposed of as hazardous waste.
-
Chemical Decontamination (for experts only): Alkaline hydrolysis can be an effective method for degrading carbamate pesticides. This process involves using a strong base, such as sodium hydroxide, to break down the carbamate structure. This procedure should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures.
Step 4: Packaging for Disposal
-
Solid Waste: Place all solid waste, including contaminated PPE and labware, into a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including rinsate from decontamination, in a sealed, leak-proof container.
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the contents ("Hazardous Waste: this compound"), accumulation start date, and any other information required by your institution and local regulations.
Step 5: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal company. Do not attempt to dispose of this compound through standard laboratory or municipal waste streams.[2][3]
-
Provide the disposal company with all necessary information about the waste, including its chemical composition and any available safety data.
-
The primary recommended disposal method for organic pesticides like this compound is high-temperature incineration in a licensed hazardous waste incinerator. This process ensures the complete destruction of the toxic compounds.
Quantitative Data Summary
| Parameter | Value/Recommendation | Citation |
| Incineration Temperature | >1000°C | |
| Incineration Residence Time | 2 seconds | |
| Decontamination Solution | 10% Bleach Solution | |
| Alkaline Hydrolysis (Expert Use) | Use of strong base (e.g., Sodium Hydroxide) |
Experimental Protocols
While a specific, universally adopted experimental protocol for the disposal of this compound is not available due to its obsolete status, the principles of safe hazardous waste management provide a clear framework. The step-by-step procedure outlined above is derived from general guidelines for the disposal of highly toxic pesticides and chemical waste from research laboratories. The primary methods of disposal, high-temperature incineration and chemical degradation via alkaline hydrolysis, are established techniques for managing carbamate pesticides.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Cloethocarb
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Cloethocarb, a highly toxic carbamate insecticide. Adherence to these procedures is essential for ensuring personal safety and environmental protection in a laboratory setting. This compound is classified as acutely toxic and is a known cholinesterase inhibitor, necessitating stringent safety protocols.[1][2]
Immediate Safety and Hazard Information
This compound is fatal if swallowed and poses a significant health risk through inhalation or skin contact.[1][3] As a cholinesterase inhibitor, it can lead to a range of symptoms from excessive salivation and eye-watering to more severe effects like headache, nausea, vomiting, and in serious cases, respiratory distress and neurological damage.[1] All personnel handling this compound must be thoroughly familiar with its hazards and the emergency procedures outlined in this document.
Quantitative Hazard Data
| Hazard Classification | Description | GHS Pictogram |
| Acute Oral Toxicity | H300: Fatal if swallowed | ☠️ |
| Cholinesterase Inhibitor | Carbamates form unstable complexes with cholinesterases, leading to neurotoxic effects. |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specifications and Protocol |
| Hand Protection | Double Gloving Required. - Inner Glove: Nitrile examination gloves.- Outer Glove: Elbow-length, chemical-resistant gloves (e.g., neoprene or butyl rubber). - Protocol: Inspect gloves for any signs of degradation or puncture before each use. Wash the outer gloves before removal. Dispose of outer gloves as hazardous waste after each handling session or immediately if contamination is suspected. |
| Body Protection | - Chemical-resistant suit or coveralls: To be worn over regular work clothes. - Chemical-resistant apron: Required when mixing or pouring solutions to protect against splashes. |
| Eye and Face Protection | - Chemical splash goggles: Must be worn at all times. - Face shield: To be worn over goggles during procedures with a high risk of splashing or aerosol generation. |
| Respiratory Protection | - NIOSH-approved respirator: A full-facepiece respirator with cartridges appropriate for organic vapors and particulates is recommended, especially when handling the powdered form or creating solutions. A user seal check must be performed before each use. |
| Foot Protection | - Chemical-resistant boots: Pant legs should be worn outside the boots to prevent chemicals from entering. |
Experimental Protocols: Safe Handling and Disposal
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Prepare all necessary materials and equipment before handling the compound.
-
Don all required personal protective equipment as specified above.
-
-
Weighing and Solution Preparation:
-
Handle solid this compound in a manner that minimizes dust generation.
-
Use a dedicated set of utensils (spatulas, weighing paper) for this compound.
-
When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
-
During the Experiment:
-
Keep all containers with this compound tightly sealed when not in use.
-
Avoid working alone.
-
Be mindful of hand-to-mouth and hand-to-eye contact. Do not eat, drink, or smoke in the laboratory.
-
-
Post-Experiment:
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands and forearms thoroughly with soap and water after removing gloves.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., pipette tips, gloves, weighing paper, contaminated coveralls) in a dedicated, clearly labeled hazardous waste container with a secure lid.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Store in secondary containment.
-
Sharps Waste: Any sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Acutely Toxic").
-
-
Storage and Disposal:
-
Store hazardous waste in a designated, secure area away from incompatible materials.
-
Do not dispose of this compound waste down the drain or in regular trash.
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
| Emergency Scenario | Immediate Action Protocol |
| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15-20 minutes. - Remove contaminated clothing while under a safety shower. - Seek immediate medical attention. |
| Eye Contact | - Immediately flush the eyes with a gentle stream of clean water for at least 15 minutes, holding the eyelids open. - Seek immediate medical attention. |
| Inhalation | - Move the affected person to fresh air immediately. - If breathing is difficult, administer oxygen. If breathing has stopped, begin rescue breathing if trained to do so. - Seek immediate medical attention. |
| Ingestion | - Do not induce vomiting. - Rinse the mouth with water. - Seek immediate medical attention. Provide the medical team with the name of the chemical. |
| Spill | - Small Spill: Alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material. Gently clean the area from the outside in. Place all cleanup materials in the solid hazardous waste container. - Large Spill: Evacuate the area immediately. Alert your laboratory supervisor and EHS department. |
Medical Treatment Note: this compound is a cholinesterase inhibitor. In serious cases of exposure, atropine and/or pralidoxime may be administered by medical professionals.
Visualized Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal and emergency response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
